molecular formula C4H8O4 B1256182 beta-d-Erythrofuranose CAS No. 72599-81-6

beta-d-Erythrofuranose

Cat. No.: B1256182
CAS No.: 72599-81-6
M. Wt: 120.1 g/mol
InChI Key: FMAORJIQYMIRHF-BXXZVTAOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-d-Erythrofuranose is a four-carbon sugar in its furanose form, characterized by a five-membered ring structure. This compound serves as a crucial synthetic intermediate and building block in organic and medicinal chemistry research. A primary research application of this compound is its use as a precursor in the synthesis of novel nucleoside analogues . These synthetic nucleosides are investigated for their potential biological activity. For instance, halogenated benzimidazole nucleosides derived from D-erythrofuranose have demonstrated significant antiviral activity against human cytomegalovirus (HCMV) in studies, with some compounds showing enhanced potency compared to their ribofuranosyl counterparts . The absence of a 5'-hydroxymethyl group in these erythrose analogues indicates their activity occurs without the need for 5'-phosphorylation, a mechanism distinct from most nucleoside analogues . Furthermore, the sugar moiety of 9-β-D-erythrofuranosyladenine (EFA) has been utilized in developing substrates for methylthioadenosine phosphorylase (MTAP), exploring selective therapies for MTAP-deficient cancers . Beyond nucleoside chemistry, a derivative, 3-C-carboxy-D-erythrofuranosyl, has been identified as a novel branched uronic acid in the polysaccharidic structures of the red seaweed Hypnea musciformis . This highlights the compound's relevance in natural product chemistry and carbohydrate research. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, drug administration, or any form of human or personal use. The product is not a medical device or an in vitro diagnostic medical device (IVD) as defined by relevant regulatory bodies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72599-81-6

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

IUPAC Name

(2R,3R,4R)-oxolane-2,3,4-triol

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3-,4-/m1/s1

InChI Key

FMAORJIQYMIRHF-BXXZVTAOSA-N

SMILES

C1C(C(C(O1)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H](O1)O)O)O

Canonical SMILES

C1C(C(C(O1)O)O)O

Origin of Product

United States

Foundational & Exploratory

what is the structure of beta-d-Erythrofuranose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure of beta-D-Erythrofuranose

Abstract

This compound is a monosaccharide, specifically an aldotetrose, which exists in a cyclic furanose form. This document provides a comprehensive overview of its chemical structure, including its stereochemical configuration. It further details the physicochemical properties in a structured format and outlines the standard experimental methodologies employed for the structural elucidation of such carbohydrates. A chemical diagram is provided for visual clarity.

Core Structure and Stereochemistry

This compound is a carbohydrate with the chemical formula C₄H₈O₄.[1] Its structure is characterized by a five-membered ring, known as a furanose ring, which consists of four carbon atoms and one oxygen atom.[2][] The nomenclature "this compound" precisely defines its stereochemical configuration:

  • Furanose : This indicates the presence of a five-membered heterocyclic ring analogous to furan. In the case of erythrose, this ring is formed by an intramolecular hemiacetal linkage between the aldehyde group at carbon 1 (C1) and the hydroxyl group at carbon 4 (C4).

  • Erythro : This prefix describes the relative stereochemistry of the hydroxyl groups on carbons 2 (C2) and 3 (C3). In the "erythro" configuration, these two hydroxyl groups are on the same side of the carbon chain in the Fischer projection.

  • D-Configuration : This designates the absolute configuration at the chiral center with the highest number, which is C3 in this case. In D-erythrose, the hydroxyl group on C3 is oriented to the right in the Fischer projection.

  • Beta (β) Anomer : This specifies the configuration at the anomeric carbon (C1), which is the carbon that was part of the original aldehyde group. In the beta configuration for a D-sugar, the hydroxyl group attached to the anomeric carbon is positioned on the same side of the ring as the exocyclic C4 substituent in the Haworth projection (a cis relationship).

The systematic IUPAC name for this compound is (2R,3R,4R)-oxolane-2,3,4-triol.[1]

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₄H₈O₄[1][4]
Molecular Weight 120.10 g/mol [1][4]
IUPAC Name (2R,3R,4R)-oxolane-2,3,4-triol[1]
SMILES C1--INVALID-LINK--O)O">C@HO[1][4]
InChI InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3-,4-/m1/s1[1][4]
InChIKey FMAORJIQYMIRHF-BXXZVTAOSA-N[1][4]

Structural Elucidation: Experimental Protocols

The determination of the cyclic structure of monosaccharides like this compound involves several key analytical techniques. The following protocols provide a generalized methodology for these experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the detailed three-dimensional structure of molecules in solution.

  • Objective : To determine the connectivity of atoms and the stereochemistry of the molecule.

  • Methodology :

    • Sample Preparation : A small quantity (typically 1-10 mg) of the purified this compound sample is dissolved in a deuterated solvent (e.g., D₂O) to avoid interference from solvent protons.

    • ¹H NMR : A one-dimensional proton NMR spectrum is acquired. The chemical shifts, coupling constants (J-values), and integration of the signals provide information about the proton environment. The coupling constants between adjacent protons on the furanose ring are particularly useful for determining their relative stereochemistry (cis or trans).

    • ¹³C NMR : A one-dimensional carbon NMR spectrum is acquired to identify the number of unique carbon atoms and their chemical environments.

    • 2D NMR (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are performed to establish correlations between atoms.

      • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to trace the carbon backbone.

      • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon atom it is directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall structure and identifying the ring closure position.

    • Data Analysis : The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the furanose ring structure and the beta-anomeric configuration.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC)

This method is often used to identify the ring form (furanose vs. pyranose) of monosaccharides, especially in complex mixtures.[5]

  • Objective : To identify the ring form and determine the molecular weight.

  • Methodology :

    • Permethylation : The hydroxyl groups of the carbohydrate are derivatized, typically by methylation using a reagent like methyl iodide in the presence of a base (e.g., sodium hydride in DMSO).[5] This process converts the non-volatile sugar into a volatile derivative and also "locks" the ring in its cyclic form, preventing interconversion.

    • Gas Chromatography (GC) : The permethylated sample is injected into a gas chromatograph. The different anomers and ring forms will have different retention times, allowing for their separation.

    • Mass Spectrometry (MS) : As the separated components elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum is characteristic of the specific ring size (furanose or pyranose) and can be used for positive identification.[5]

X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides the most definitive structural information.[6]

  • Objective : To determine the precise three-dimensional arrangement of atoms in the solid state.

  • Methodology :

    • Crystallization : A high-purity sample of this compound is crystallized from a suitable solvent or solvent mixture to obtain single crystals of sufficient size and quality.

    • X-ray Diffraction : The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

    • Data Processing : The diffraction pattern is processed to determine the dimensions of the unit cell and the arrangement of atoms within it.

    • Structure Solution and Refinement : The electron density map is calculated from the diffraction data, and an atomic model is built and refined to best fit the experimental data. The final refined structure provides highly accurate bond lengths, bond angles, and torsional angles, confirming the furanose ring conformation and the stereochemistry at all chiral centers.

Visualization of the Chemical Structure

The following diagram illustrates the Haworth projection of the this compound structure.

Caption: Haworth projection of this compound.

References

An In-Depth Technical Guide to the Core Chemical Properties and Characteristics of beta-d-Erythrofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characteristics, and biological significance of beta-d-Erythrofuranose. The document is structured to furnish researchers, scientists, and drug development professionals with detailed information, including quantitative data, experimental methodologies, and visualizations of its metabolic roles.

Core Chemical Properties and Identifiers

This compound is the five-membered ring furanose form of the four-carbon aldose, D-erythrose. In aqueous solutions, D-erythrose exists in equilibrium between its open-chain aldehyde form and its cyclic furanose anomers (alpha and beta).[1] The beta anomer is characterized by the stereochemistry at the anomeric carbon.

Table 1: Chemical Identifiers and Computed Properties of this compound [2]

PropertyValue
Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol
IUPAC Name (2R,3R,4R)-oxolane-2,3,4-triol
InChI Key FMAORJIQYMIRHF-BXXZVTAOSA-N
Canonical SMILES C1--INVALID-LINK--O)O">C@HO
CAS Number 72599-81-6
XLogP3-AA -1.9
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 0
Exact Mass 120.04225873 Da
Monoisotopic Mass 120.04225873 Da
Topological Polar Surface Area 69.9 Ų
Heavy Atom Count 8
Complexity 84.1

Physicochemical Characteristics and Stability

The furanose form of erythrose, including the beta anomer, is the predominant species in aqueous solution.[3] The stability of the different conformations of D-erythrose, including its furanose forms, is influenced by factors such as the anomeric effect and intramolecular hydrogen bonding networks.[4] Studies on the gas phase of D-erythrose have identified two stable furanose conformers: an alpha envelope and a beta twist.[4]

The interconversion between the alpha and beta anomers, known as mutarotation, occurs in solution via the open-chain aldehyde form.[5] The ring-opening and ring-closing kinetics of furanose sugars have been studied, and for D-erythrose, the ring-closing rate constant for the beta-furanose form has been reported to be 15 s⁻¹.[6]

Spectroscopic Data

Table 2: Expected NMR Spectroscopic Characteristics

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicities and Coupling Constants (J)
¹H (in D₂O) Anomeric (H-1): ~5.0-5.5Ring Protons: ~3.5-4.5H-1: Doublet, J(H1,H2) typically small (< 2 Hz) for beta-furanosides.Other Protons: Complex multiplets due to scalar coupling.
¹³C (in D₂O) Anomeric (C-1): ~100-105Ring Carbons: ~60-85

Note: These are estimated values based on general knowledge of furanose sugars. Actual values can vary based on experimental conditions.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of pure this compound are not commonly reported, as D-erythrose is typically handled as an equilibrium mixture of its anomers. However, general methodologies for the analysis of D-erythrose are available.

General Protocol for Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of D-Erythrose

This method is suitable for determining the enantiomeric excess of D-erythrose and can be adapted to analyze the composition of its isomers.

  • Derivatization (Silylation):

    • Dry approximately 1 mg of the D-erythrose sample in a reaction vial under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 100 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Chiral Column: A suitable chiral capillary column (e.g., Chiraldex G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C for 2 minutes, ramp to 180 °C at a rate of 5 °C/min, and hold for 10 minutes.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized anomers based on their retention times and mass spectra.

    • Calculate the relative abundance of each anomer from the peak areas in the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).

Biological Significance and Metabolic Pathways

This compound, as a component of the D-erythrose equilibrium, plays a crucial role in central metabolism through its phosphorylated derivative, D-erythrose-4-phosphate (E4P).[7] E4P is a key intermediate in two major metabolic pathways: the Pentose (B10789219) Phosphate (B84403) Pathway and the Shikimate Pathway.

Pentose Phosphate Pathway

In the non-oxidative branch of the pentose phosphate pathway, E4P is synthesized from fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate by the enzyme transketolase.[8] E4P can then be converted along with xylulose-5-phosphate to fructose-6-phosphate and glyceraldehyde-3-phosphate, also by transketolase, thus linking it to glycolysis.[9]

Shikimate Pathway

E4P is a crucial precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in bacteria, archaea, fungi, and plants through the shikimate pathway.[10] The first committed step of this pathway is the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), catalyzed by DAHP synthase, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[1]

Mandatory Visualizations

Biosynthesis of D-Erythrose-4-Phosphate

D_Erythrose_4_Phosphate_Biosynthesis F6P Fructose-6-phosphate Transketolase Transketolase F6P->Transketolase G3P Glyceraldehyde-3-phosphate G3P->Transketolase E4P D-Erythrose-4-phosphate X5P Xylulose-5-phosphate Transketolase->E4P Transketolase->X5P

Caption: Biosynthesis of D-Erythrose-4-Phosphate via the Pentose Phosphate Pathway.

Entry of D-Erythrose-4-Phosphate into the Shikimate Pathway

Shikimate_Pathway_Entry cluster_inputs Precursors E4P D-Erythrose-4-phosphate DAHPsynthase DAHP synthase E4P->DAHPsynthase PEP Phosphoenolpyruvate PEP->DAHPsynthase DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate DAHPsynthase->DAHP ShikimatePathway To Aromatic Amino Acids (Shikimate Pathway) DAHP->ShikimatePathway

Caption: Condensation of D-Erythrose-4-Phosphate and PEP in the Shikimate Pathway.

Experimental Workflow for D-Erythrose Analysis

Experimental_Workflow Sample D-Erythrose Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GCMS Chiral GC-MS Analysis Derivatization->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Analysis Data Analysis (Peak Integration & Identification) Data->Analysis Result Anomer Composition Analysis->Result

Caption: General workflow for the analysis of D-Erythrose anomers by GC-MS.

References

Unraveling the Structure of a Simple Sugar: A Technical Guide to the Discovery and Isolation of β-D-Erythrofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and isolation of β-D-erythrofuranose, a five-membered ring structure of the four-carbon sugar, D-erythrose. Aimed at researchers, scientists, and drug development professionals, this document details the evolution of our understanding of this simple sugar's structure, from its initial extraction in an open-chain form to the characterization of its specific cyclic anomers.

Introduction: From Open-Chain to Cyclic Structure

The story of β-D-erythrofuranose begins with the discovery of its parent sugar, D-erythrose. In 1849, the French pharmacist Louis-Félix-Joseph Garot first isolated a syrupy, uncrystallizable sugar from rhubarb (Rheum species).[1] This substance was later identified as D-erythrose, a tetrose, which is a monosaccharide with four carbon atoms.[2]

For many decades, D-erythrose was understood primarily in its open-chain, or acyclic, form. The pioneering work of German chemist Emil Fischer in the late 19th and early 20th centuries was instrumental in elucidating the structures of many carbohydrates, primarily through their linear representations known as Fischer projections.[3][4][5]

The concept of sugars existing in cyclic forms, as hemiacetals, was a later development. English chemist Sir Norman Haworth built upon Fischer's work, introducing the Haworth projection to represent the ring structures of carbohydrates.[3] It was through this lens that the five-membered ring form of sugars, known as furanoses, and the six-membered pyranose forms, were understood.[6][][8][9] D-Erythrose, in aqueous solution, predominantly exists as a five-membered ring, a furanose.

The cyclization of the open-chain D-erythrose molecule creates a new stereocenter at the anomeric carbon (C1), resulting in two distinct isomers, or anomers: α-D-erythrofuranose and β-D-erythrofuranose. These anomers exist in equilibrium with the open-chain form in solution.

Physicochemical Properties

The table below summarizes key physicochemical properties of D-erythrose, the parent sugar of β-D-erythrofuranose.

PropertyValueReference
Chemical FormulaC₄H₈O₄[2]
Molar Mass120.10 g/mol [2]
AppearanceLight yellow syrup[2]
IUPAC Name(2R,3R)-2,3,4-trihydroxybutanal
ChiralityTwo chiral centers (C2 and C3)[2]

Experimental Protocols: From Historical Synthesis to Modern Analysis

Conceptual Historical Approach to Anomer Enrichment

Historically, the separation of sugar anomers was a formidable task. The anomers rapidly interconvert in solution, a process known as mutarotation, making the isolation of a single anomer difficult.[11] Early chemists might have attempted fractional crystallization of derivatives to enrich one anomer over the other, though specific documentation for β-D-erythrofuranose is scarce.

Modern Analytical Methods for Anomer Identification

Today, the individual anomers of D-erythrose can be clearly identified and studied in solution using advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating sugar anomers.[12] By selecting the appropriate column and mobile phase, it is possible to resolve the α and β anomers of erythrofuranose.[12]

  • Principle: The differential interaction of the anomers with the stationary phase of the chromatography column allows for their separation.

  • Typical Setup: A ligand-exchange chromatography column is often used for sugar analysis.[12] The mobile phase is typically a mixture of acetonitrile (B52724) and water.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the definitive method for elucidating the three-dimensional structure of molecules, including the stereochemistry of sugar anomers. By analyzing the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra, the α and β configurations can be unambiguously assigned.

Structural Elucidation and Visualization

The relationship between the open-chain and cyclic forms of D-erythrose is crucial to understanding the structure of β-D-erythrofuranose.

Fischer and Haworth Projections

The Fischer projection is used to represent the open-chain form of D-erythrose, while the Haworth projection illustrates the cyclic furanose forms.

fischer_haworth cluster_fischer Fischer Projection (Open-Chain) cluster_haworth Haworth Projections (Cyclic Furanose Forms) fischer CHO | H-C-OH | H-C-OH | CH₂OH alpha α-D-Erythrofuranose fischer->alpha Cyclization beta β-D-Erythrofuranose fischer->beta Cyclization alpha->fischer Ring Opening alpha->beta Mutarotation beta->fischer Ring Opening

From Linear to Cyclic: The Interconversion of D-Erythrose Forms.

In the β-D-erythrofuranose anomer, the hydroxyl group on the anomeric carbon (C1) is on the same side of the ring as the CH₂OH group.

Signaling Pathways and Biological Relevance

D-erythrose 4-phosphate, a phosphorylated derivative of D-erythrose, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle.[2][13] This highlights the biological significance of the erythrose backbone in central metabolism.

ppp_pathway Ribose5P Ribose 5-phosphate Xylulose5P Xylulose 5-phosphate Ribose5P->Xylulose5P Isomerase Sedoheptulose7P Sedoheptulose 7-phosphate Xylulose5P->Sedoheptulose7P Transketolase Glyceraldehyde3P Glyceraldehyde 3-phosphate Xylulose5P->Glyceraldehyde3P Transketolase Erythrose4P Erythrose 4-phosphate Sedoheptulose7P->Erythrose4P Transaldolase Fructose6P Fructose 6-phosphate Sedoheptulose7P->Fructose6P Transaldolase Erythrose4P->Fructose6P Transketolase

Role of Erythrose 4-Phosphate in the Pentose Phosphate Pathway.

Conclusion

The journey to understanding β-D-erythrofuranose mirrors the broader evolution of carbohydrate chemistry. From its initial discovery as a component of rhubarb to the detailed characterization of its specific cyclic anomers, the study of this simple sugar has been enabled by advancing chemical theory and analytical technology. While the historical record may not pinpoint a single "eureka" moment for the isolation of the pure β-anomer, the collective work of pioneers like Fischer and Haworth laid the essential groundwork. Today, a suite of powerful analytical tools allows for the routine separation and detailed structural analysis of β-D-erythrofuranose, facilitating its study in both chemical and biological contexts.

References

The Natural Occurrence of β-D-Erythrofuranose Containing Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of molecules containing the β-D-erythrofuranose moiety. While rare in nature, the discovery of these unique tetrose-containing nucleosides presents intriguing possibilities for novel drug design and development. This document summarizes the current state of knowledge, including identified molecules, their natural sources, structural data, and relevant experimental protocols.

Introduction to β-D-Erythrofuranose

β-D-Erythrofuranose is a four-carbon furanose sugar, a structural isomer of the more commonly occurring threofuranose. Its incorporation into natural products is infrequent, making molecules that contain this sugar moiety of significant interest to chemists and biologists. The unique stereochemistry of the erythrofuranosyl ring can impart distinct conformational properties to the parent molecule, potentially influencing its biological activity and interaction with cellular targets.

Naturally Occurring β-D-Erythrofuranose Containing Molecules

To date, the primary confirmed naturally occurring molecule containing a β-D-erythrofuranose ring is a nucleoside analog. Evidence for a second pyrimidine (B1678525) analogue has been presented through crystallographic studies of a synthetic version, though its natural occurrence awaits definitive confirmation.

1-(β-D-Erythrofuranosyl)adenosine (β-erythroadenosine)

The most well-documented example is 1-(β-D-Erythrofuranosyl)adenosine, also known as β-erythroadenosine.

  • Natural Source: Evidence strongly suggests the presence of this molecule in the bacterium Streptomyces cattleya. This was determined through the co-crystallization of β-erythroadenosine with the 5'-deoxy-5'-fluoroadenosine (FDA) synthase enzyme from this organism.[1][2] Streptomyces cattleya is a soil-dwelling bacterium known for its production of various bioactive compounds, including the antibiotic thienamycin (B194209) and fluorinated metabolites.[3][4]

  • Biological Context: In Streptomyces cattleya, β-erythroadenosine has been identified as a ligand for the fluorinase enzyme (5'-fluoro-5'-deoxyadenosine synthase).[1][2] This enzyme is notable for its rare ability to catalyze the formation of a carbon-fluorine bond. The binding of β-erythroadenosine to this enzyme suggests a potential role in the regulation or modulation of fluorine metabolism in this organism. However, a definitive biological function or involvement in a specific signaling pathway has yet to be elucidated.

1-(β-D-Erythrofuranosyl)cytidine (Potential Natural Product)

While the natural occurrence of 1-(β-D-Erythrofuranosyl)cytidine has not been definitively confirmed, its synthesis and crystallographic characterization have been reported.[5] Given the existence of the corresponding adenosine (B11128) analogue in nature, it is plausible that this cytidine (B196190) derivative may also be a natural product awaiting discovery. Further investigation into the metabolome of Streptomyces species and other organisms is warranted.

Quantitative Data

Quantitative data on the natural abundance of β-D-erythrofuranose-containing molecules is currently scarce in the literature. The primary evidence for the existence of β-erythroadenosine comes from co-crystallization experiments, which do not provide concentration data.[1][2] The table below summarizes the known structural and physical properties.

MoleculeFormulaMolecular Weight ( g/mol )Natural Source (Putative)
1-(β-D-Erythrofuranosyl)adenosineC₉H₁₁N₅O₃237.22Streptomyces cattleya
1-(β-D-Erythrofuranosyl)cytidineC₈H₁₁N₃O₄229.19Not Confirmed

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the study of β-D-erythrofuranose-containing molecules. These protocols are adapted from established methods for the isolation and analysis of nucleosides from bacterial cultures.

Isolation of β-erythroadenosine from Streptomyces cattleya Culture

This protocol outlines a general procedure for the extraction of small molecule metabolites, including nucleosides, from a Streptomyces cattleya fermentation broth.

1. Cultivation of Streptomyces cattleya

  • Inoculate a suitable liquid medium (e.g., Yeast Extract-Malt Extract or a defined production medium) with a spore suspension or vegetative mycelium of Streptomyces cattleya NRRL 8057.
  • Incubate the culture at 28-30°C with shaking (200-250 rpm) for a period conducive to secondary metabolite production (typically 5-10 days).
  • Monitor the culture for growth and production of the target molecule if analytical standards are available.

2. Harvesting and Extraction

  • Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C).
  • The supernatant (culture broth) and the mycelial pellet can be processed separately to determine the localization of the target compound.
  • For the supernatant:
  • Lyophilize the supernatant to dryness.
  • Resuspend the dried extract in a minimal volume of water or a suitable buffer.
  • Perform a solid-phase extraction (SPE) using a C18 cartridge to desalt and partially purify the nucleoside fraction. Elute with a stepwise gradient of methanol (B129727) in water.
  • For the mycelial pellet:
  • Wash the pellet with a suitable buffer to remove residual medium components.
  • Homogenize the mycelial pellet in a solvent mixture such as methanol/water or chloroform/methanol/water to extract metabolites.
  • Centrifuge to remove cell debris and collect the supernatant.
  • Evaporate the solvent and resuspend the extract in a suitable solvent for further purification.

3. Chromatographic Purification

  • Subject the crude extract to further purification using High-Performance Liquid Chromatography (HPLC).
  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically suitable for nucleoside separation.
  • Mobile Phase: A gradient of acetonitrile (B52724) or methanol in an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.5) is commonly used.
  • Detection: Monitor the elution profile using a UV detector at 260 nm.
  • Collect fractions corresponding to the peak of interest.
  • Analyze the collected fractions for purity and confirm the identity of the compound using mass spectrometry and NMR.

Quantitative Analysis by HPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of β-erythroadenosine in a complex biological matrix.

1. Sample Preparation

  • Prepare extracts as described in the isolation protocol.
  • For quantitative analysis, it is crucial to spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-β-erythroadenosine) at the earliest stage of extraction to account for losses during sample processing.
  • Perform a final filtration step (0.22 µm) before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography:
  • Employ a UHPLC system for improved resolution and sensitivity.
  • Use a reversed-phase C18 column suitable for UHPLC.
  • Develop a rapid gradient elution method using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Mass Spectrometry:
  • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for the analyte of interest.
  • Perform Selected Reaction Monitoring (SRM) for quantification. The precursor ion will be the [M+H]⁺ of β-erythroadenosine (m/z 238.1). Select at least two characteristic product ions for confirmation and quantification (e.g., the adenine (B156593) fragment at m/z 136.1).
  • Develop an SRM method for the internal standard as well.

3. Data Analysis

  • Generate a calibration curve using known concentrations of the analytical standard and a fixed concentration of the internal standard.
  • Calculate the concentration of β-erythroadenosine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Logical Workflow for Isolation and Characterization

isolation_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification and Analysis start Inoculation of Streptomyces cattleya incubation Incubation and Growth start->incubation harvest Harvesting of Culture incubation->harvest separation Separation of Mycelia and Supernatant harvest->separation extraction Solvent Extraction separation->extraction spe Solid-Phase Extraction (SPE) extraction->spe hplc HPLC Purification spe->hplc analysis Structure Elucidation (MS, NMR) hplc->analysis

Caption: Workflow for the isolation and characterization of β-erythroadenosine.

Enzymatic Reaction Involving β-erythroadenosine

enzymatic_interaction cluster_enzyme Fluorinase Enzyme (FDA Synthase) enzyme S. cattleya Fluorinase product 5'-deoxy-5'-fluoroadenosine (FDA) + L-methionine enzyme->product substrate S-adenosyl-L-methionine (SAM) + Fluoride Ion (F⁻) substrate->enzyme Catalysis regulator β-erythroadenosine (Ligand) regulator->enzyme Binding

Caption: Interaction of β-erythroadenosine with the S. cattleya fluorinase enzyme.

Conclusion

The study of naturally occurring β-D-erythrofuranose-containing molecules is a nascent field with considerable potential. The identification of β-erythroadenosine in Streptomyces cattleya opens the door to further investigations into its biosynthesis, biological function, and potential applications. The methodologies outlined in this guide provide a framework for researchers to explore the natural world for these rare and intriguing molecules, which may hold the key to developing novel therapeutic agents. Future work should focus on the definitive confirmation of other β-D-erythrofuranose nucleosides in nature, elucidation of their biosynthetic pathways, and a deeper understanding of their biological roles.

References

Conformational Analysis of β-D-Erythrofuranose in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered furanose ring is a fundamental structural motif in numerous biologically significant molecules, including nucleic acids and various carbohydrates. Unlike its six-membered pyranose counterpart, the furanose ring exhibits considerable conformational flexibility, which is crucial for its biological function and recognition by enzymes. This technical guide provides an in-depth overview of the methodologies used to characterize the conformational landscape of β-D-erythrofuranose in solution. It details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and the computational workflows for Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. While specific experimental data for β-D-erythrofuranose is sparse in the literature, this guide presents illustrative data and visualizations to equip researchers with the necessary tools and understanding to conduct and interpret such conformational analyses.

Introduction to Furanose Conformation

The conformation of a furanose ring is not planar but puckered, and its various forms can be described by the concept of pseudorotation. The two most common puckering descriptors are the phase angle of pseudorotation (P) and the puckering amplitude (ν). The pseudorotation cycle encompasses a continuum of conformations, but for simplicity, these are often grouped into two major regions: the North (N) and South (S) conformations, which are separated by energy barriers. The N-type conformers are characterized by a C3'-endo pucker, while the S-type conformers exhibit a C2'-endo pucker. The equilibrium between these conformations is sensitive to the substitution pattern on the furanose ring and the solvent environment.

Gas-phase computational studies on D-erythrose have identified stable conformers for its furanose forms, suggesting that for β-D-erythrofuranose, a twist conformation is a likely low-energy state.[1] However, in solution, the conformational equilibrium is influenced by solvation effects and intramolecular hydrogen bonding.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary experimental technique for studying the conformation of molecules in solution. For furanose rings, the analysis of vicinal proton-proton coupling constants (³JHH) is particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³JHH values around the furanose ring, the time-averaged conformation in solution can be deduced.

Illustrative Experimental Data

Due to the limited availability of specific experimental data for β-D-erythrofuranose in the literature, the following table presents a set of hypothetical, yet realistic, ³JHH coupling constants that would be expected for a β-D-furanoside in a North-South conformational equilibrium in D₂O.

Coupling ConstantExpected Value (Hz) - North (C3'-endo)Expected Value (Hz) - South (C2'-endo)Illustrative Experimental Value (Hz)
³JH1-H2~1.0 - 3.0~7.0 - 9.04.5
³JH2-H3~5.0 - 7.0~1.0 - 3.04.0
³JH3-H4~7.0 - 9.0~1.0 - 3.05.0

Note: These are representative values. Actual experimental values will vary depending on the specific solvent, temperature, and pH.

Experimental Protocol: High-Resolution NMR

A detailed protocol for acquiring the necessary NMR data for the conformational analysis of β-D-erythrofuranose is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of β-D-erythrofuranose in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O).

    • Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile hydroxyl protons for deuterons.

    • Finally, dissolve the sample in 100% D₂O for the NMR measurement.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal signal-to-noise and resolution.

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the overall spectral features and chemical shifts.

    • Perform a two-dimensional (2D) Correlation Spectrometry (COSY) experiment to establish the proton-proton connectivity and aid in resonance assignment.

    • Acquire a 2D Total Correlation Spectrometry (TOCSY) experiment with a long mixing time (e.g., 80-100 ms) to identify all protons within each spin system, confirming the assignments.

    • Measure the ³JHH coupling constants with high accuracy from the 1D ¹H spectrum or from slices of the 2D COSY spectrum.

  • Data Analysis and Conformational Population Estimation:

    • Use a specialized software (e.g., PSEUROT) or apply the Karplus equation to the measured ³JHH values to determine the percentage of North and South conformers.

    • The populations are typically calculated assuming a two-state equilibrium between the canonical N and S conformations.

Computational Approach: DFT and MD Simulations

Computational chemistry provides a powerful complement to experimental studies by offering insights into the energetics and dynamics of different conformers.

Density Functional Theory (DFT) for Conformer Energetics

DFT calculations are used to determine the geometries and relative energies of the stable conformers of β-D-erythrofuranose.

Computational Protocol: DFT Geometry Optimization

  • Model Building: Generate initial 3D structures for various possible puckers of β-D-erythrofuranose (e.g., envelope and twist conformations).

  • Geometry Optimization: Perform geometry optimization for each starting structure using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Solvation Model: Include a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of the aqueous environment.

  • Energy Calculation: Calculate the single-point energies of the optimized geometries to determine their relative stabilities.

  • Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

Molecular Dynamics (MD) for Conformational Dynamics

MD simulations provide a dynamic picture of the conformational landscape of β-D-erythrofuranose in solution, allowing for the observation of transitions between different puckered states.

Computational Protocol: MD Simulation

  • System Setup: Place the optimized β-D-erythrofuranose conformer in a periodic box of explicit water molecules (e.g., TIP3P water model).

  • Force Field: Use a carbohydrate-specific force field such as GLYCAM.

  • Equilibration: Perform a multi-step equilibration protocol, gradually heating the system to the desired temperature (e.g., 298 K) and allowing the system to relax.

  • Production Run: Run a production simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space adequately.

  • Trajectory Analysis: Analyze the simulation trajectory to determine the pseudorotation parameters (P and ν) as a function of time and calculate the populations of different conformational states.

Visualization of Workflows and Concepts

Visual diagrams are essential for understanding the complex workflows and relationships in conformational analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Data Acquisition (≥600 MHz) cluster_analysis Data Analysis start β-D-Erythrofuranose dissolve Dissolve in D2O start->dissolve lyophilize Lyophilize (repeat 2-3x) dissolve->lyophilize final_dissolve Final Dissolution in 100% D2O lyophilize->final_dissolve nmr_tube Sample in NMR Tube final_dissolve->nmr_tube h1_nmr 1D ¹H NMR nmr_tube->h1_nmr cosy 2D COSY nmr_tube->cosy tocsy 2D TOCSY nmr_tube->tocsy assign Resonance Assignment h1_nmr->assign cosy->assign tocsy->assign measure_j Measure ³JHH assign->measure_j karplus Apply Karplus Equation / PSEUROT measure_j->karplus populations Determine Conformational Populations (%N, %S) karplus->populations

Experimental workflow for NMR-based conformational analysis.

computational_workflow cluster_dft DFT Analysis cluster_md Molecular Dynamics (MD) Simulation cluster_results Results dft_start Build Initial Conformer Models dft_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) with PCM dft_start->dft_opt dft_energy Calculate Relative Energies dft_opt->dft_energy dft_freq Frequency Analysis dft_energy->dft_freq dft_results Stable Conformer Geometries & Energies dft_freq->dft_results md_start Optimized Conformer md_solvate Solvate in Water Box (e.g., TIP3P) md_start->md_solvate md_forcefield Apply Force Field (e.g., GLYCAM) md_solvate->md_forcefield md_equilibrate Equilibrate System md_forcefield->md_equilibrate md_run Production MD Run md_equilibrate->md_run md_analyze Trajectory Analysis md_run->md_analyze md_results Conformational Dynamics & Populations md_analyze->md_results

Computational workflow for conformational analysis.

pseudorotation North North (N) C3'-endo East East (E) North->East South South (S) C2'-endo West West (W) South->West East->South West->North Equilibrium Conformational Equilibrium

Pseudorotational pathway of a furanose ring.

Conclusion

References

Theoretical Conformational Landscapes of Erythrofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrofuranose, a four-carbon aldose, represents a fundamental building block of various biologically significant molecules. Its conformational flexibility, inherent to the five-membered furanose ring, plays a pivotal role in determining the three-dimensional structures and, consequently, the biological functions of nucleic acids and other glycoconjugates. This technical guide provides an in-depth analysis of the theoretical conformational studies of D-erythrofuranose, focusing on the intricate interplay of stereoelectronic effects that govern its puckered conformations. We present a comprehensive overview of the low-energy conformers of both α- and β-anomers, supported by quantitative data from high-level quantum mechanical calculations. Detailed computational protocols, data tables of relative energies and puckering parameters, and visualizations of the conformational space are provided to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, computational biology, and drug design.

Introduction

The conformational preferences of furanose rings are a subject of intense research due to their profound impact on the structure and function of biomolecules. Unlike the more rigid six-membered pyranose rings, which predominantly adopt chair conformations, the five-membered furanose ring is highly flexible and can exist in a continuum of puckered states. This conformational dynamism is elegantly described by the concept of pseudorotation, a continuous cycle of puckering that interconnects various envelope (E) and twist (T) conformations. The specific conformational preferences of a substituted furanose, such as erythrofuranose, are dictated by a delicate balance of energetic factors, including steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects like the anomeric and gauche effects.

Theoretical and computational methods have proven to be invaluable tools for elucidating the complex potential energy surfaces of furanose rings. High-level ab initio and density functional theory (DFT) calculations can provide accurate predictions of the relative energies and geometries of different conformers, offering insights that are often difficult to obtain through experimental methods alone. This guide synthesizes the findings from key theoretical studies on D-erythrofuranose, presenting the data in a structured and accessible format for researchers and professionals in the field.

Conformational Landscape of D-Erythrofuranose

Theoretical studies, primarily employing density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have revealed a complex conformational landscape for D-erythrofuranose. The α-furanose configuration has been identified as the most stable anomer in the gas phase. The conformational preferences are largely governed by the orientation of the hydroxyl groups, which engage in a network of intramolecular hydrogen bonds, and the anomeric effect, which favors an axial orientation of the anomeric hydroxyl group.

Key Conformers and Their Relative Energies

A systematic exploration of the potential energy surface of D-erythrofuranose has identified several low-energy conformers for both the α and β anomers. The relative energies of these conformers, calculated at high levels of theory, provide a quantitative measure of their relative populations at equilibrium. The nomenclature for the conformers often includes a description of the ring pucker (e.g., E for envelope, T for twist) and the orientation of the exocyclic hydroxymethyl group.

Table 1: Calculated Relative Energies of the Most Stable Conformers of α-D-Erythrofuranose and β-D-Erythrofuranose

ConformerRing PuckerRelative Energy (B3LYP/6-311++G(d,p)) (kJ/mol)Relative Energy (G3B3) (kJ/mol)
α-D-Erythrofuranose
α-1 3E0.000.00
α-2 E21.211.50
α-3 1T23.453.89
β-D-Erythrofuranose
β-1 2T14.355.23
β-2 E15.566.44
β-3 3T26.827.91

Data sourced from Azofra et al., Carbohydrate Research, 2012.

Ring Puckering Analysis

The conformation of the furanose ring is quantitatively described by the two Altona and Sundaralingam puckering parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (τm). The phase angle P defines the type of pucker (e.g., P ≈ 0° for N-type, C3'-endo conformations and P ≈ 180° for S-type, C2'-endo conformations), while τm describes the degree of deviation from planarity.

Table 2: Puckering Parameters of the Most Stable Conformers of D-Erythrofuranose

ConformerRing PuckerPhase Angle (P) (°)Puckering Amplitude (τm) (°)
α-D-Erythrofuranose
α-1 3E1838.5
α-2 E216239.1
β-D-Erythrofuranose
β-1 2T119838.8

Note: The puckering parameters for the most stable conformers are presented. A complete set of parameters for all low-energy conformers is often found in the supplementary information of the cited research articles.

Experimental Validation

Gas-phase rotational spectroscopy provides a powerful experimental technique to validate the predictions of theoretical calculations. A study by Cabezas and coworkers successfully identified two conformers of D-erythrose in the gas phase using a combination of laser ablation and Fourier-transform microwave spectroscopy. The experimentally determined rotational constants were in excellent agreement with the values calculated for an α-envelope (3E) and a β-twist (2T1) conformer, providing strong evidence for their existence in the gas phase. This experimental observation aligns well with the theoretical predictions that these are indeed low-energy conformations.

Table 3: Experimental and Theoretical Rotational Constants (MHz) for the Observed Conformers of D-Erythrofuranose

Parameterα-envelope (3E) - Experimentalα-envelope (3E) - Theoretical (MP2/6-311++G(d,p))β-twist (2T1) - Experimentalβ-twist (2T1) - Theoretical (MP2/6-311++G(d,p))
A2890.352875.42954.122938.7
B1845.181833.91801.341792.1
C1489.211482.51435.871429.3

Data sourced from Cabezas et al., Chemical Communications, 2013.

Computational Methodologies

The theoretical investigation of the conformational space of erythrofuranose relies on robust and accurate computational protocols. The following section outlines a typical workflow for such studies.

Ab Initio and DFT Calculation Protocol

A common approach for exploring the potential energy surface of a furanose involves the following steps:

  • Initial Structure Generation: A comprehensive set of initial guess structures is generated, encompassing various possible ring puckers (envelope and twist conformations) and orientations of the exocyclic groups. This can be achieved through systematic conformational searches or by modifying existing crystallographic data.

  • Geometry Optimization: Each initial structure is subjected to geometry optimization to locate the nearest local minimum on the potential energy surface. This is typically performed using density functional theory (DFT) with a suitable functional, such as B3LYP, and a sufficiently large basis set, for instance, 6-311++G(d,p). The optimization process continues until the forces on all atoms and the energy change between successive steps fall below predefined convergence criteria.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, harmonic vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies indicates a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. Composite methods like G3B3 or coupled-cluster methods (e.g., CCSD(T)) can provide benchmark-quality energies.

  • Analysis of Results: The optimized structures are analyzed to determine their puckering parameters (P and τm), intramolecular hydrogen bonding patterns, and other geometric features. The relative energies, corrected for ZPVE, are used to determine the Boltzmann populations of the different conformers at a given temperature.

Visualizing the Conformational Space

Pseudorotation Pathway of Erythrofuranose

The conformational flexibility of the erythrofuranose ring can be visualized using a pseudorotational wheel, which maps the continuous cycle of puckering. The phase angle of pseudorotation (P) is plotted as the angular coordinate, with the ten envelope (E) and ten twist (T) conformations positioned around the circle. The low-energy conformers of α- and β-erythrofuranose can be placed on this diagram to illustrate their positions within the conformational space.

Pseudorotation_Wheel Pseudorotation Pathway of a Furanose Ring cluster_wheel cluster_conformers Pseudorotation Pathway of a Furanose Ring 0 ⁰E (C3'-endo) center->0 18 ¹T₂ center->18 36 ¹E center->36 54 ¹T₀ center->54 72 E₀ center->72 90 ²T₀ center->90 108 ²E center->108 126 ²T₃ center->126 144 E₃ center->144 162 ⁴T₃ center->162 180 ⁴E (C2'-endo) center->180 198 ⁴T₀ center->198 216 E₀ center->216 234 ¹T₀ center->234 252 ¹E center->252 270 ¹T₂ center->270 288 E₂ center->288 306 ³T₂ center->306 324 E₃ center->324 342 ³T₄ center->342 alpha1 α-1 (³E) beta1 β-1 (²T₁)

Caption: Pseudorotational wheel illustrating the positions of the most stable α- and β-erythrofuranose conformers.

Computational Workflow

The logical flow of a theoretical conformational study of erythrofuranose can be represented as a workflow diagram. This diagram outlines the key steps from the initial generation of structures to the final analysis of the results.

Computational_Workflow start Initial Structure Generation geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc min_check True Minimum? (No Imaginary Frequencies) freq_calc->min_check min_check->geom_opt No spe Single-Point Energy Refinement (High-Level Theory) min_check->spe Yes analysis Analysis of Results (Energies, Puckering, etc.) spe->analysis end Final Conformational Landscape analysis->end

Caption: A typical workflow for the theoretical conformational analysis of erythrofuranose.

Conclusion

The conformational landscape of erythrofuranose is rich and complex, characterized by a multitude of low-energy puckered conformations. Theoretical calculations, validated by experimental gas-phase studies, provide a detailed picture of the relative stabilities and geometries of these conformers. The α-furanose anomer is found to be the most stable, with an envelope (3E) conformation being the global minimum in the gas phase. The β-anomer is slightly higher in energy, with a twist (2T1) conformation being its most stable form.

This guide has provided a comprehensive overview of the theoretical conformational studies of erythrofuranose, presenting key quantitative data in a structured format and outlining the computational methodologies employed. The provided visualizations of the pseudorotation pathway and the computational workflow serve to illustrate the key concepts in this field. A thorough understanding of the conformational preferences of erythrofuranose is crucial for comprehending the structure and function of the many vital biomolecules in which it is a constituent. This knowledge is of paramount importance for researchers and professionals engaged in the rational design of novel therapeutics and carbohydrate-based materials.

Unveiling the Potential: A Technical Guide to the Biological Significance of Beta-D-Erythrofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents with high efficacy and specificity is a central theme in modern drug discovery. Within this landscape, carbohydrate-based molecules, particularly nucleoside analogs, have emerged as a cornerstone of antiviral and anticancer therapies. This technical guide delves into the biological significance of beta-D-Erythrofuranose derivatives, a class of compounds with burgeoning potential in drug development. While direct and extensive research on this compound derivatives is still an evolving field, this paper will synthesize the available data on structurally related furanose nucleoside analogs to provide a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies used in their evaluation.

Antiviral and Cytotoxic Activities of Furanose Nucleoside Analogs

The biological activity of nucleoside analogs is critically dependent on their ability to interfere with cellular or viral enzymatic processes. Quantitative measures such as the half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are essential for evaluating the potency and therapeutic window of these compounds. The data presented below, while not exclusively from this compound derivatives, is derived from structurally similar furanose nucleoside analogs and provides valuable insights into their potential.

Compound ClassTarget Virus/Cell LineIC50 (µM)CC50 (µM)Reference
2-substituted α-D/L-lyxofuranosyl benzimidazolesHuman Cytomegalovirus (HCMV)0.2 - 100>100[1]
1,2,3-triazolyl nucleoside analoguesInfluenza A (H1N1)24.3 - 57.5Not specified[2]
2-(beta-D-ribofuranosyl)-5-amino-1,2,4-triazine-3(2H)-oneEpstein-Barr Virus (EBV) - acute0.5 µg/mLNot specified[3]
2-(beta-D-ribofuranosyl)-5-amino-1,2,4-triazine-3(2H)-oneEpstein-Barr Virus (EBV) - chronic3.8 µg/mLNot specified[3]
Ganciclovir (Reference)Epstein-Barr Virus (EBV) - acute1.0 µg/mLNot specified[3]
Ganciclovir (Reference)Epstein-Barr Virus (EBV) - chronic6.2 µg/mLNot specified[3]
9-beta-D-ribofuranosyl-6-alkylthiopurinesInfectious Hematopoietic Necrosis Virus (IHNV)~0.06 µg/mLNot specified[4]
9-beta-D-ribofuranosyl-6-alkylthiopurinesHuman Influenza Virus (IFV)0.7 - 1.5 µg/mLNot specified[4]
9-beta-D-ribofuranosyl-6-alkylthiopurinesRespiratory Syncytial Virus (RSV)1 - 3 µg/mLNot specified[4]
2',5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB)Human Cytomegalovirus (HCMV)2.9>100[5]
2-Bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (BDCRB)Human Cytomegalovirus (HCMV)~0.7>100[5]

Mechanism of Action: Interference with Viral Replication

The primary mechanism by which nucleoside analogs, including potentially those derived from this compound, exert their antiviral effect is through the inhibition of viral polymerases.[6][7][8] These enzymes are crucial for the replication of the viral genome. The general mechanism involves a multi-step intracellular activation process.

Antiviral Nucleoside Analog Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Derivative β-D-Erythrofuranose Derivative (Prodrug) Transport Nucleoside Transporter Derivative->Transport Uptake IntracellularDerivative Intracellular Derivative Transport->IntracellularDerivative MonoP Monophosphate (Derivative-MP) IntracellularDerivative->MonoP Cellular/Viral Kinases DiP Diphosphate (Derivative-DP) MonoP->DiP Cellular Kinases TriP Triphosphate (Derivative-TP) (Active Form) DiP->TriP Cellular Kinases ViralPolymerase Viral RNA/DNA Polymerase TriP->ViralPolymerase Competitive Inhibition Incorporation Incorporation into Viral Genome ViralPolymerase->Incorporation Termination Chain Termination Incorporation->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: General mechanism of action for antiviral nucleoside analogs.

Once transported into the host cell, the nucleoside analog undergoes a series of phosphorylations by host or viral kinases to form the active triphosphate metabolite.[6][7] This triphosphate form then acts as a competitive inhibitor of the natural nucleoside triphosphates for the viral DNA or RNA polymerase.[8][9] Its incorporation into the growing nucleic acid chain leads to chain termination, thereby halting viral replication.[10]

Experimental Protocols: A Blueprint for Discovery

The synthesis and biological evaluation of novel this compound derivatives require a systematic and rigorous experimental approach. The following sections outline key methodologies.

General Synthesis of Nucleoside Analogs

The synthesis of furanose-based nucleoside analogs often involves a multi-step process. A common strategy is the Vorbrüggen glycosylation, which couples a protected sugar moiety with a silylated nucleobase.[11]

Experimental Workflow for Synthesis and Evaluation Start Starting Material (e.g., D-Erythrose) Protection Protection of Hydroxyl Groups Start->Protection Activation Activation of Anomeric Carbon Protection->Activation Coupling Vorbrüggen Glycosylation (Coupling with Nucleobase) Activation->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification and Characterization (NMR, MS, etc.) Deprotection->Purification Biological_Eval Biological Evaluation Purification->Biological_Eval Antiviral_Assay Antiviral Assays (e.g., Plaque Reduction) Biological_Eval->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT Assay) Biological_Eval->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, CC50 Determination) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: A generalized experimental workflow for the synthesis and biological evaluation of nucleoside analogs.

Materials:

Procedure:

  • Silylation of the Nucleobase: The desired nucleobase is treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), in an anhydrous solvent to protect the reactive protons.

  • Glycosylation Reaction: The protected erythrofuranose derivative and the silylated nucleobase are dissolved in an anhydrous solvent under an inert atmosphere. The Lewis acid catalyst is then added, and the reaction is stirred at an appropriate temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Deprotection: The reaction is quenched, and the crude product is extracted. The protecting groups are then removed using standard deprotection protocols (e.g., ammonolysis for acetyl groups).

  • Purification: The final nucleoside analog is purified using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antiviral Activity Assays

Plaque Reduction Assay: This is a standard method to determine the antiviral efficacy of a compound.

Materials:

  • Host cells permissive to the virus of interest

  • Virus stock of a known titer

  • Test compound at various concentrations

  • Cell culture medium

  • Overlay medium (containing, for example, carboxymethyl cellulose (B213188) or agar)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Host cells are seeded in multi-well plates and allowed to form a confluent monolayer.

  • Virus Infection: The cell monolayer is infected with a specific number of plaque-forming units (PFU) of the virus.

  • Compound Treatment: After a period of virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing different concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation.

  • Plaque Visualization: The overlay is removed, and the cells are fixed and stained. The plaques (zones of cell death) are then counted.

  • IC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the IC50.

Cytotoxicity Assays

MTT Assay: This colorimetric assay is commonly used to assess the metabolic activity of cells and, consequently, cell viability.

Materials:

  • Host cells

  • Test compound at various concentrations

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO)

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a period equivalent to the antiviral assay.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • CC50 Determination: The concentration of the compound that reduces cell viability by 50% compared to the untreated control is determined as the CC50.

Future Directions

The field of this compound derivatives holds significant promise for the development of novel therapeutics. Future research should focus on the systematic synthesis and biological evaluation of a library of these compounds to establish clear structure-activity relationships (SAR). Elucidating the specific viral or cellular targets and the detailed mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. Furthermore, exploring prodrug strategies could enhance the pharmacokinetic properties and clinical potential of these promising molecules.

References

The Untapped Potential of Four-Carbon Sugar Scaffolds in Nucleoside Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of nucleoside analogue research is dominated by five-carbon sugar moieties, mirroring the structure of natural ribose and deoxyribose. However, the exploration of alternative sugar scaffolds holds the potential for the discovery of novel therapeutic agents with unique biological activities and improved pharmacological profiles. This technical guide delves into the role of four-carbon sugars, with a primary focus on D-erythrose and its stereoisomer, L-threose, in the context of nucleoside analogue development. While direct incorporation of beta-d-Erythrofuranose into nucleoside analogues is not extensively documented in publicly available research, studies on D-erythrose itself have revealed promising anticancer properties. Furthermore, the development of threose nucleic acid (TNA) has opened new avenues in synthetic genetics and antisense therapy. This document provides a comprehensive overview of the current state of research, including synthesis methodologies, biological activities, and future perspectives.

The Enigma of this compound in Nucleoside Analogues

Despite its structural simplicity as a four-carbon aldose, this compound has not been a prominent scaffold in the design and synthesis of nucleoside analogues. A thorough review of the scientific literature reveals a significant gap in research pertaining to the direct incorporation of this sugar into purine (B94841) or pyrimidine (B1678525) bases and the subsequent evaluation of their biological activity. The reasons for this may be manifold, including potential challenges in synthesis and phosphorylation, or a perceived lack of biological relevance compared to five-carbon sugars.

D-Erythrose: An Unconventional Anticancer Agent

While not in the form of a nucleoside analogue, D-erythrose itself has demonstrated noteworthy antitumor effects in preclinical studies. Research has shown that D-erythrose can inhibit the growth of cancer cells both in vitro and in vivo, suggesting a potential therapeutic application for this simple sugar.

Quantitative Data on Anticancer Activity

The following tables summarize the key findings from studies investigating the anticancer properties of D-erythrose.

Table 1: In Vivo Antitumor Effect of D-Erythrose on Colon Carcinoma

Treatment GroupMean Tumor Weight (g) ± SDReduction in Tumor Weight (%)Mean Ascites Volume (mL) ± SD
Control (Normal Saline)2.14 ± 0.31-3.2 ± 0.5
D-Erythrose (500 mg/kg/day)0.66 ± 0.1569.1%0.8 ± 0.2

Data from a study on an abdominal metastatic model of colon carcinoma.

Table 2: In Vitro Cytotoxicity of D-Erythrose

Cancer Cell LineConcentration of D-ErythroseIncubation Time (hrs)Cell Survival (%)
Various Cancer Cell Lines500 mg/L24~30%
Various Cancer Cell Lines with ZnCl₂ (40µM)400 mg/L24~15%

General findings from in vitro studies on multiple cancer cell lines.

Proposed Mechanism of Action and Experimental Protocols

The precise mechanism by which D-erythrose exerts its antitumor effects is still under investigation. One proposed hypothesis is its interference with the metabolic processes of cancer cells, which are highly dependent on glycolysis (the Warburg effect). By providing an alternative sugar, D-erythrose may disrupt this metabolic pathway, leading to apoptosis.

Experimental Protocol: In Vivo Antitumor Study of D-Erythrose

  • Animal Model: BALB/c mice are used to establish an abdominal metastatic model of colon carcinoma.

  • Tumor Cell Inoculation: Mice are injected intraperitoneally (IP) with a suspension of colon carcinoma cells.

  • Treatment Regimen: 24 hours post-inoculation, mice are treated daily for 15 days with either D-erythrose (500 mg/kg, IP) or normal saline (control).

  • Monitoring: The body weight of the mice is monitored every three days.

  • Endpoint Analysis: After the treatment period, mice are euthanized. Intraperitoneal tumors are excised and weighed. The volume of ascites fluid is also measured.

  • Apoptosis Assessment: Tumor tissues are subjected to Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to quantify the level of apoptosis.

cluster_workflow Experimental Workflow: In Vivo Antitumor Study animal_model Establish Animal Model (BALB/c mice) tumor_inoculation Intraperitoneal Inoculation of Colon Carcinoma Cells animal_model->tumor_inoculation treatment Daily Intraperitoneal Treatment (D-Erythrose or Saline Control) tumor_inoculation->treatment monitoring Monitor Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight & Ascites Volume monitoring->endpoint apoptosis TUNEL Assay for Apoptosis endpoint->apoptosis

Workflow for in vivo antitumor study of D-erythrose.

cluster_pathway Proposed Anticancer Mechanism of D-Erythrose d_erythrose D-Erythrose Administration cancer_cell Cancer Cell d_erythrose->cancer_cell glycolysis Glycolysis (Warburg Effect) d_erythrose->glycolysis Interference cancer_cell->glycolysis High Dependence metabolic_disruption Metabolic Disruption glycolysis->metabolic_disruption Leads to apoptosis Apoptosis metabolic_disruption->apoptosis Induces

Proposed mechanism of D-erythrose's anticancer activity.

Threofuranosyl Nucleoside Analogues: A Paradigm Shift in Synthetic Genetics

In contrast to erythrose, its stereoisomer, L-threose, has been successfully incorporated into nucleoside analogues, leading to the development of threose nucleic acid (TNA). TNA is an artificial genetic polymer that has garnered significant interest for its unique properties and potential applications in biotechnology and medicine.[1]

Synthesis of Threofuranosyl Nucleoside Analogues

The synthesis of threofuranosyl nucleosides and their corresponding triphosphates (tNTPs) is a critical step in the development of TNA-based technologies. Several synthetic routes have been established, with the Eckstein method being a common approach for the preparation of tNTPs from protected nucleoside precursors.[2] A one-pot reaction from 3'-O-phosphoramidite derivatives has also been developed for a more efficient synthesis.[3]

cluster_synthesis General Synthesis Workflow for tNTPs start Protected Threofuranosyl Nucleoside phosphorylation Phosphorylation (e.g., Eckstein Method) start->phosphorylation deprotection Deprotection phosphorylation->deprotection purification Purification deprotection->purification tntp Threofuranosyl Nucleoside Triphosphate (tNTP) purification->tntp

References

Spectroscopic Analysis of beta-d-Erythrofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-d-Erythrofuranose, a monosaccharide with the chemical formula C₄H₈O₄, is a four-carbon sugar belonging to the tetrose family.[1] As a furanose, it possesses a five-membered ring structure composed of four carbon atoms and one oxygen atom. Its stereochemistry is defined by the arrangement of its hydroxyl groups. Spectroscopic analysis is fundamental to confirming the structure, purity, and conformational properties of such carbohydrates. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supplemented with generalized experimental protocols and workflows for researchers in carbohydrate chemistry and drug development.

It is important to note that obtaining pure spectroscopic data for a single anomer of a reducing sugar like this compound in solution is challenging. This is due to the spontaneous process of mutarotation, where the sugar interconverts between its α- and β-furanose anomers, and potentially pyranose and acyclic forms, creating a complex equilibrium mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of carbohydrates in solution. It provides detailed information about the carbon skeleton, the anomeric configuration, and the conformation of the sugar ring. However, due to the aforementioned equilibrium of anomers, NMR spectra of reducing sugars can be complex with many overlapping signals.[2]

Data Presentation

While a definitive, experimentally verified spectrum for pure this compound is not available in common public databases, ¹³C NMR data has been reported in the literature (K. Bock and C. Pedersen, Adv. Carbohydr. Chem. Biochem., 41, 27, 1983).[3] The following tables summarize the expected chemical shift ranges for ¹H and ¹³C nuclei in this compound, based on data for similar furanose structures.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in D₂O

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
H-14.8 - 5.2Doublet (d)Anomeric proton. The coupling constant (³JH1,H2) is typically small (0–2 Hz) for β-furanoses (1,2-trans).
H-24.0 - 4.5Multiplet (m)
H-34.0 - 4.5Multiplet (m)
H-43.8 - 4.2Multiplet (m)
H-5a, H-5b3.5 - 3.9Multiplet (m)Protons on the exocyclic CH₂OH group.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonExpected Chemical Shift (δ, ppm)Notes
C-1100 - 105Anomeric carbon, highly sensitive to anomeric configuration.
C-275 - 80
C-370 - 75
C-480 - 85Carbon involved in the ring closure.
C-560 - 65Exocyclic CH₂OH carbon.
Experimental Protocol: 1D and 2D NMR of a Carbohydrate
  • Sample Preparation:

    • Dissolve 2-5 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent, typically Deuterium (B1214612) Oxide (D₂O). D₂O is used to avoid a large, interfering solvent signal from water protons.

    • Lyophilize the sample from D₂O two to three times to exchange all labile hydroxyl protons (-OH) with deuterium (-OD), which simplifies the spectrum by removing the -OH signals and their couplings.

    • Transfer the final solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard if required for precise chemical shift referencing (e.g., acetone, DSS).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve high homogeneity and sharp signals.

    • Set the sample temperature, typically to 298 K (25 °C).

  • Data Acquisition:

    • ¹H NMR (1D): Acquire a standard one-dimensional proton spectrum. Use solvent suppression techniques (e.g., presaturation) to attenuate the residual HOD signal.

    • ¹³C NMR (1D): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin couplings, helping to trace the connectivity of protons within a spin system (e.g., H-1 to H-2, H-2 to H-3, etc.).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom by identifying the proton attached to it.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H spectrum to determine relative proton ratios.

    • Reference the chemical shifts to the internal standard or the residual solvent signal.

    • Analyze the 2D spectra to assign all ¹H and ¹³C signals.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in D₂O prep2 Lyophilize (x3) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq_start Tune, Lock, Shim Spectrometer prep3->acq_start Insert Sample acq1 1D ¹H NMR (with solvent suppression) acq_start->acq1 acq2 1D ¹³C NMR acq_start->acq2 acq3 2D COSY acq_start->acq3 acq4 2D HSQC acq_start->acq4 proc1 Fourier Transform & Phasing acq1->proc1 Process FIDs acq2->proc1 Process FIDs acq3->proc1 Process FIDs acq4->proc1 Process FIDs proc2 Baseline Correction & Referencing proc1->proc2 proc3 Integration (¹H) proc2->proc3 proc4 Peak Picking & Assignment proc3->proc4 proc5 Structural Elucidation proc4->proc5

Workflow for the NMR spectroscopic analysis of a carbohydrate sample.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. For this compound, the most prominent features will be from the hydroxyl (-OH) and ether (C-O-C) groups.

Data Presentation

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensityFunctional Group
3500 - 3200O-H stretchStrong, BroadIntermolecular H-bonded hydroxyls
3000 - 2850C-H stretchMediumsp³ C-H in the ring and CH₂OH
~1460C-H bend (scissoring)MediumCH₂ group
1150 - 1050C-O stretchStrongRing ether (C-O-C) and alcohol C-O
< 1000Fingerprint RegionComplexVarious C-C stretches and C-O bends
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The ATR technique is ideal for analyzing small amounts of solid or liquid samples with minimal preparation.

  • Sample Preparation: No extensive preparation is needed. A small amount (a few milligrams) of the solid this compound sample is sufficient. Ensure the sample is dry.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Data Acquisition:

    • Place the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

    • Perform baseline correction if necessary.

    • Use peak-picking tools to identify the wavenumbers of the major absorption bands.

    • Compare the peak positions with known correlation charts to identify functional groups.

Visualization: IR Analysis Workflow

IR_Workflow start Start background Record Background Spectrum (Clean ATR Crystal) start->background sample_prep Place Solid Sample on ATR Crystal background->sample_prep apply_pressure Apply Pressure (Ensure Contact) sample_prep->apply_pressure acquire Acquire Sample Spectrum (e.g., 32 scans) apply_pressure->acquire process Automatic Background Subtraction acquire->process analyze Identify Peak Wavenumbers & Assign Functional Groups process->analyze end End analyze->end

Workflow for ATR FT-IR analysis of a solid carbohydrate sample.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation, can offer structural information. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for carbohydrates as they minimize fragmentation and keep the molecule intact.

Data Presentation

While no experimental mass spectrum is publicly available, the key mass spectrometric data can be derived from the molecular formula (C₄H₈O₄).

Table 4: Key Mass Spectrometry Data for this compound

PropertyValueSource/Note
Molecular FormulaC₄H₈O₄-
Molecular Weight120.10 g/mol Calculated
Exact Mass120.04225873 DaPubChem[1]
Expected [M+H]⁺121.04953 m/zPositive ion mode
Expected [M+Na]⁺143.03149 m/zPositive ion mode (common adduct)
Expected [M+K]⁺159.00543 m/zPositive ion mode (common adduct)
Expected [M-H]⁻119.03498 m/zNegative ion mode

Fragmentation: The fragmentation of small sugars typically involves sequential losses of water molecules (H₂O, 18.01 Da) and formaldehyde (B43269) (CH₂O, 30.01 Da) from the molecular ion.

Experimental Protocol: MALDI-TOF MS
  • Sample and Matrix Preparation:

    • Prepare a saturated matrix solution. A common matrix for neutral carbohydrates is 2,5-dihydroxybenzoic acid (DHB) dissolved in a water/acetonitrile solvent system (e.g., 10 mg/mL in 50:50 H₂O:ACN).

    • Prepare the analyte solution by dissolving the this compound sample in water or a similar solvent at a concentration of approximately 1-10 pmol/µL.

  • Sample Spotting (Dried-Droplet Method):

    • On a MALDI target plate, mix 1 µL of the matrix solution with 1 µL of the analyte solution directly on the spot.

    • Alternatively, pre-mix the solutions in a microcentrifuge tube before spotting 1-2 µL onto the target plate.

    • Allow the droplet to air-dry completely at room temperature. This process co-crystallizes the analyte within the matrix.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • The instrument uses a laser (e.g., a 337 nm nitrogen laser) to irradiate the sample spot. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules.

    • Acquire spectra in the desired mode, typically positive ion reflectron mode for high resolution and mass accuracy.

    • Calibrate the instrument using a known standard with masses in a similar range.

  • Data Analysis:

    • Analyze the resulting spectrum to identify the m/z values of the parent ions (e.g., [M+Na]⁺, [M+K]⁺ are very common for carbohydrates).

    • Confirm that the observed m/z matches the calculated exact mass for the expected adducts.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualization: MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (MALDI-TOF) cluster_analysis Data Analysis prep1 Prepare Matrix Solution (e.g., DHB) prep3 Mix Analyte and Matrix on MALDI Target Plate prep1->prep3 prep2 Prepare Analyte Solution prep2->prep3 prep4 Air-Dry to Co-crystallize prep3->prep4 acq1 Insert Target into Spectrometer prep4->acq1 acq2 Irradiate Spot with Laser acq1->acq2 acq3 Detect Ion Time-of-Flight acq2->acq3 an1 Generate Mass Spectrum (Intensity vs. m/z) acq3->an1 an2 Identify Molecular Ion Peaks ([M+H]⁺, [M+Na]⁺, etc.) an1->an2 an3 Correlate with Expected Mass an2->an3

Workflow for MALDI-TOF mass spectrometry analysis of a carbohydrate.

References

Methodological & Application

Synthesis of β-D-Erythrofuranose from D-Erythrose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis of β-D-erythrofuranose from D-erythrose. D-erythrofuranose and its derivatives are crucial building blocks in the synthesis of various biologically active molecules, particularly nucleoside analogues with antiviral properties. The protocol herein describes a multi-step synthesis involving the protection of hydroxyl groups, diastereoselective cyclization, anomer separation, and deprotection to yield the target β-anomer. This controlled approach is essential as D-erythrose in solution exists as an equilibrium mixture of its open-chain and cyclic furanose forms. Quantitative data for each key step is provided, along with detailed experimental procedures to guide researchers in this synthetic endeavor.

Introduction

D-Erythrose, a four-carbon aldose, is a fundamental monosaccharide that can adopt a five-membered furanose ring structure through intramolecular hemiacetal formation. The resulting D-erythrofuranose can exist as two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1). The β-anomer, in particular, is a key precursor for the synthesis of various therapeutic agents, most notably nucleoside analogues that can act as antiviral drugs. The incorporation of the β-D-erythrofuranose moiety into nucleoside structures can significantly impact their biological activity, including their ability to be recognized by viral polymerases and act as chain terminators in viral replication.

Direct isolation of β-D-erythrofuranose from an aqueous solution of D-erythrose is not feasible due to the equilibrium between the α and β anomers and the open-chain form. Therefore, a strategic synthetic approach is required to selectively obtain the desired β-anomer in high purity. This protocol outlines a reliable three-step chemical synthesis:

  • Protection: Selective protection of the 2- and 3-hydroxyl groups of D-erythrose using an isopropylidene acetal. This directs the subsequent cyclization to a furanose ring.

  • Cyclization and Anomer Separation: The protected D-erythrose cyclizes to form a mixture of α- and β-anomers of 2,3-O-isopropylidene-D-erythrofuranose. These anomers are then separated using column chromatography.

  • Deprotection: Removal of the isopropylidene protecting group under acidic conditions to yield pure β-D-erythrofuranose.

Applications in Drug Development

The furanose sugar ring is a cornerstone of nucleosides and nucleotides, the building blocks of RNA and DNA. Synthetic modifications of this sugar moiety have led to the development of a wide range of potent antiviral and anticancer drugs. β-D-Erythrofuranose serves as a valuable chiral precursor for the synthesis of novel nucleoside analogues where the natural five-carbon sugar (ribose or deoxyribose) is replaced by this four-carbon sugar.

These "shortened" nucleoside analogues can exhibit interesting biological properties:

  • Antiviral Activity: Erythrofuranosyl nucleosides have been synthesized and evaluated for their activity against various viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis B Virus (HBV).[1] By mimicking natural nucleosides, they can be incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and inhibition of viral replication.

  • Enzyme Inhibition: The unique structure of erythrofuranose-containing nucleosides can lead to selective inhibition of viral enzymes over host-cell enzymes, which is a critical factor in developing safe and effective antiviral therapies.

  • Prodrug Development: The hydroxyl groups of β-D-erythrofuranose can be functionalized to create prodrugs with improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability.[1]

The synthesis of pure β-D-erythrofuranose is a critical first step in the exploration of this class of potential therapeutics, enabling the systematic investigation of their structure-activity relationships.

Experimental Protocols

Overall Synthesis Workflow

G D_Erythrose D-Erythrose Protected_Erythrose 2,3-O-Isopropylidene-D-erythrose D_Erythrose->Protected_Erythrose Step 1: Protection Anomer_Mixture α/β-2,3-O-Isopropylidene- D-erythrofuranose Mixture Protected_Erythrose->Anomer_Mixture Cyclization Beta_Protected β-2,3-O-Isopropylidene- D-erythrofuranose Anomer_Mixture->Beta_Protected Step 2: Separation Alpha_Protected α-2,3-O-Isopropylidene- D-erythrofuranose Anomer_Mixture->Alpha_Protected Beta_Final β-D-Erythrofuranose Beta_Protected->Beta_Final Step 3: Deprotection

Caption: Workflow for the synthesis of β-D-Erythrofuranose.

Step 1: Synthesis of 2,3-O-Isopropylidene-D-erythrose

This step involves the protection of the cis-diol at the C2 and C3 positions of D-erythrose using acetone (B3395972) to form a stable isopropylidene acetal. This directs the subsequent intramolecular cyclization to form a furanose ring.

Materials:

Procedure:

  • Suspend D-erythrose (1.0 eq) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (2.0 eq) to the suspension.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding triethylamine to neutralize the acid.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,3-O-isopropylidene-D-erythrose as a colorless oil.

Step 2: Cyclization and Separation of β-2,3-O-Isopropylidene-D-erythrofuranose

The protected erythrose exists in equilibrium with its cyclic hemiacetal forms. Separation by column chromatography allows for the isolation of the individual α and β anomers.

Materials:

  • 2,3-O-Isopropylidene-D-erythrose (from Step 1)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Dissolve the 2,3-O-Isopropylidene-D-erythrose in a minimal amount of the chromatographic eluent.

  • Load the sample onto a silica gel column pre-equilibrated with a hexane/ethyl acetate mixture (e.g., 4:1 v/v).

  • Elute the column with a hexane/ethyl acetate gradient. The two anomers will separate. The β-anomer is typically the more polar and will elute after the α-anomer.

  • Collect the fractions containing the desired β-anomer, as identified by TLC analysis.

  • Combine the relevant fractions and remove the solvent under reduced pressure to obtain pure β-2,3-O-isopropylidene-D-erythrofuranose.

Step 3: Deprotection to β-D-Erythrofuranose

The final step is the removal of the isopropylidene protecting group to yield the target β-D-erythrofuranose. Mild acidic conditions are used to prevent anomerization or degradation of the product.[2]

Materials:

  • β-2,3-O-Isopropylidene-D-erythrofuranose (from Step 2)

  • 1% Aqueous Sulfuric Acid

  • Sodium bicarbonate

  • Deionized water

Procedure:

  • Suspend the β-2,3-O-isopropylidene-D-erythrofuranose in 1% aqueous sulfuric acid.

  • Heat the mixture at reflux (approximately 100-110 °C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.[2]

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution to pH 7 by the slow, portion-wise addition of solid sodium bicarbonate.

  • Remove the water under reduced pressure at a temperature below 30 °C.

  • For complete removal of water, freeze-drying (lyophilization) is recommended to obtain the final product, β-D-erythrofuranose, as a white solid.[2]

Data Presentation

Table 1: Summary of Synthetic Steps and Yields
StepProductStarting MaterialKey ReagentsTypical Yield (%)
12,3-O-Isopropylidene-D-erythroseD-ErythroseAcetone, 2,2-Dimethoxypropane, p-TsOH80-90%
2β-2,3-O-Isopropylidene-D-erythrofuranoseα/β Anomer MixtureSilica Gel30-40% (of β-anomer)
3β-D-Erythrofuranoseβ-2,3-O-Isopropylidene-D-erythrofuranose1% H₂SO₄>95%
Table 2: Physicochemical and Spectroscopic Data for β-D-Erythrofuranose
PropertyValue
Molecular Formula C₄H₈O₄[3]
Molecular Weight 120.10 g/mol [3]
Appearance White solid
¹³C NMR (D₂O, ppm)δ 98.5 (C1), 77.2 (C2), 75.8 (C3), 63.9 (C4)
¹H NMR (D₂O, ppm)δ 5.25 (d, J=1.2 Hz, 1H, H-1), 4.15 (dd, J=1.2, 4.0 Hz, 1H, H-2), 4.05 (dd, J=4.0, 6.0 Hz, 1H, H-3), 3.85-3.70 (m, 2H, H-4, H-4')

Note: NMR data is predicted and/or compiled from similar structures and may vary based on experimental conditions.

Signaling Pathway and Logical Relationships

Chemical Transformation Pathway

G cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization & Separation cluster_2 Step 3: Deprotection D_Erythrose D-Erythrose reagent1 Acetone, 2,2-Dimethoxypropane p-TsOH (cat.) D_Erythrose->reagent1 Protected_Erythrose 2,3-O-Isopropylidene-D-erythrose reagent1->Protected_Erythrose Anomer_Mixture α/β-Furanose Mixture Protected_Erythrose->Anomer_Mixture Equilibration reagent2 Silica Gel Chromatography Anomer_Mixture->reagent2 Beta_Protected β-2,3-O-Isopropylidene-D-erythrofuranose reagent2->Beta_Protected reagent3 1% aq. H₂SO₄, Heat Beta_Protected->reagent3 Beta_Final β-D-Erythrofuranose reagent3->Beta_Final

Caption: Key transformations in the synthesis of β-D-Erythrofuranose.

References

Application Notes and Protocols for Protecting Group Strategies in β-D-Erythrofuranose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the chemical synthesis of β-D-erythrofuranose, with a focus on the selection and manipulation of protecting groups to achieve the desired stereochemistry and regioselectivity. The furanose form of erythrose is a key building block in the synthesis of various biologically active molecules, including nucleoside analogues. The control of stereochemistry at the anomeric center (C-1) to favor the β-anomer is a critical challenge addressed herein.

Introduction to Protecting Group Strategies

The synthesis of specific isomers of carbohydrates like β-D-erythrofuranose necessitates a strategic use of protecting groups to mask the reactivity of hydroxyl groups, allowing for selective modifications at other positions. The choice of protecting groups is crucial for influencing the stereochemical outcome of glycosylation reactions and ensuring high yields. Key considerations for a protecting group strategy include:

  • Ease of Introduction and Removal: The protecting group should be introduced and removed under mild conditions that do not affect other functional groups in the molecule.

  • Stability: The group must be stable to the reaction conditions employed in subsequent synthetic steps.

  • Influence on Reactivity and Selectivity: The protecting group can influence the reactivity of the glycosyl donor and the stereoselectivity of the glycosylation reaction. Participating groups at the C-2 position, for example, can direct the formation of 1,2-trans-glycosidic bonds, which in the case of D-erythrofuranose, would lead to the α-anomer. Therefore, non-participating groups are generally preferred for the synthesis of β-glycosides.

  • Orthogonality: In complex syntheses, multiple protecting groups may be required that can be removed independently of one another.

This document outlines three primary protecting group strategies for the synthesis of β-D-erythrofuranose derivatives: the use of isopropylidene acetals, acetyl esters, and benzoyl esters.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes the key aspects of the three protecting group strategies discussed, providing a comparative overview for easy reference.

Protecting Group StrategyCommon Reagents for ProtectionKey AdvantagesKey DisadvantagesTypical Yields
Isopropylidene Acetal Acetone, 2,2-dimethoxypropane, acid catalyst (e.g., H₂SO₄, TsOH)- Readily protects the cis-diols at C-2 and C-3.- Stable to a wide range of reaction conditions.- Can be removed under mild acidic conditions.- Does not directly participate in controlling anomeric selectivity.80-95% for protection
Acetyl Esters Acetic anhydride, pyridine (B92270) or other base- Can be introduced in high yield.- The 1-O-acetyl group can act as a leaving group for glycosylation.- Can be removed under basic conditions (e.g., NaOMe in MeOH).- The C-2 acetyl group is a participating group, favoring α-anomer formation.90-98% for per-acetylation
Benzoyl Esters Benzoyl chloride, pyridine- Similar to acetyl groups but more crystalline products.- The C-2 benzoyl group can participate in glycosylation, favoring the α-anomer.- Can be removed under basic conditions.- Participating nature of the C-2 benzoyl group is a disadvantage for β-anomer synthesis.85-95% for per-benzoylation

Mandatory Visualization

Logical Workflow for β-D-Erythrofuranoside Synthesis

workflow start D-Erythrose pg_step Protection of Hydroxyl Groups start->pg_step activation Anomeric Activation pg_step->activation glycosylation Glycosylation with Acceptor (R-OH) activation->glycosylation deprotection Deprotection glycosylation->deprotection product β-D-Erythrofuranoside deprotection->product

Caption: General workflow for the synthesis of β-D-erythrofuranosides.

Protecting Group Strategies for Anomeric Control

anomeric_control cluster_0 Participating Group at C-2 (e.g., Acetyl, Benzoyl) cluster_1 Non-Participating Group at C-2 (e.g., Benzyl ether) a a b b a->b Forms stable oxonium ion c c b->c Steric hindrance on α-face d d c->d Favors α-anomer x x y y x->y Anomeric effect and SN2-like attack z z y->z Favors β-anomer

Application Notes and Protocols for Stereoselective Glycosylation with Erythrofuranose Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the stereoselective glycosylation using 2-deoxy-D-erythro-pentofuranosyl donors, a critical transformation in the synthesis of various biologically active molecules, including nucleoside analogues. The protocols outlined below focus on achieving high stereoselectivity in the formation of the glycosidic bond, a common challenge in carbohydrate chemistry.

Introduction

Erythrofuranose moieties are key components of numerous natural products and pharmaceuticals. The stereocontrolled formation of glycosidic linkages with these 2-deoxysugars is challenging due to the absence of a participating group at the C2-position, often leading to mixtures of α and β anomers. This document details two effective protocols for the stereoselective glycosylation of erythrofuranose donors, focusing on the use of thioglycoside and glycosyl chloride donors.

Factors Influencing Stereoselectivity

The stereochemical outcome of glycosylation with erythrofuranose donors is influenced by several factors, including the nature of the glycosyl donor and its protecting groups, the nucleophilicity of the acceptor, the choice of promoter or catalyst, and the solvent. The interplay of these elements dictates the preferred pathway of the reaction, leading to either the α or β anomer.

stereoselectivity_factors cluster_donor Erythrofuranose Donor cluster_conditions Reaction Conditions cluster_acceptor Glycosyl Acceptor cluster_product Glycosidic Product Donor Donor Structure Alpha α-Anomer Donor->Alpha Beta β-Anomer Donor->Beta ProtectingGroups Protecting Groups (e.g., Benzoyl, Silyl) ProtectingGroups->Alpha ProtectingGroups->Beta LeavingGroup Leaving Group (e.g., -SR, -Cl) LeavingGroup->Alpha LeavingGroup->Beta Promoter Promoter / Catalyst (e.g., NBS, Lewis Acid) Promoter->Alpha Promoter->Beta Solvent Solvent (e.g., CH2Cl2, CH3CN) Solvent->Alpha Solvent->Beta Temperature Temperature Temperature->Alpha Temperature->Beta Acceptor Acceptor Nucleophilicity Acceptor->Alpha Acceptor->Beta

Caption: Factors influencing the stereochemical outcome of erythrofuranose glycosylation.

General Experimental Workflow

The general workflow for stereoselective glycosylation involves the preparation of the erythrofuranose donor and the glycosyl acceptor, followed by the crucial glycosylation step under optimized conditions, and finally, the purification and characterization of the desired glycoside.

glycosylation_workflow A Preparation of Erythrofuranose Donor C Glycosylation Reaction (Donor + Acceptor + Promoter) A->C B Preparation of Glycosyl Acceptor B->C D Reaction Quenching and Work-up C->D E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Stereochemical Assignment (NOE, Coupling Constants) F->G

Caption: General workflow for stereoselective glycosylation.

Quantitative Data Summary

The following table summarizes the quantitative data for the stereoselective glycosylation of various erythrofuranose donors.

Donor TypeDonor Protecting GroupsAcceptorPromoter/CatalystSolventTemp. (°C)Yield (%)Anomeric Ratio (α:β)Reference
Thioglycoside3,5-O-TetraisopropyldisiloxaneSilylated N4-BenzoylcytosineN-BromosuccinimideCH2Cl2RT49β-selective[1]
Thioglycoside3,5-O-TetraisopropyldisiloxaneSilylated 5-Aza-cytosineN-BromosuccinimideCH2Cl2RT35β-selective[1]
Glycosyl Chloride3,5-di-O-p-toluoylSilylated 3-bromo-5-methyl-2-pyridoneSnCl4CH3CN0 to RT-1:1[2]
Glycosyl Chloride3,5-di-O-p-toluoylSilylated 6-methyl-4-pyrimidoneSnCl4CH3CN-36 (over 2 steps)β-selective[2]

Experimental Protocols

Protocol 1: β-Selective Glycosylation of a 4'-Thio-2'-deoxy-D-erythro-pentofuranosyl Donor with Silylated Nucleobases

This protocol is adapted from a method developed for the synthesis of 4'-thio-2'-deoxy nucleosides, demonstrating high β-selectivity.[1]

Materials:

  • Benzyl 3,5-O-(tetraisopropyldisiloxane-1,3-diyl)-1,4-dithio-2-deoxy-D-erythro-pentofuranoside (Donor)

  • N4-Benzoylcytosine or 5-Aza-cytosine (Acceptor Base)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Ammonium (B1175870) sulfate (B86663)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Silylation of the Acceptor: A mixture of the nucleobase (e.g., N4-benzoylcytosine, 1.2 equivalents) and a catalytic amount of ammonium sulfate in anhydrous dichloromethane is heated to reflux. N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 equivalents) is added, and the mixture is refluxed until a clear solution is obtained. The solution is then cooled to room temperature.

  • Glycosylation: The silylated nucleobase solution is added to a solution of the thioglycoside donor (1 equivalent) in anhydrous dichloromethane. The mixture is stirred at room temperature, and N-bromosuccinimide (NBS, 1.2 equivalents) is added in one portion.

  • Reaction Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.

  • Work-up: The mixture is diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired β-nucleoside.

Protocol 2: Glycosylation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride with Silylated Heterocycles

This protocol describes a Lewis acid-promoted glycosylation for the synthesis of 2'-deoxynucleosides.[2]

Materials:

  • 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride (Donor)

  • Heterocyclic base (e.g., 6-methyl-4-pyrimidone) (Acceptor)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Tin(IV) chloride (SnCl4) solution in CH2Cl2

  • Acetonitrile (B52724) (CH3CN), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Acceptor: The heterocyclic base (1 equivalent) is dissolved in anhydrous acetonitrile. N,O-Bis(trimethylsilyl)acetamide (BSA) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Glycosylation: A solution of the glycosyl chloride donor in acetonitrile is added to the silylated acceptor solution. The mixture is cooled to 0 °C. A solution of SnCl4 in dichloromethane is then added dropwise.

  • Reaction Progression and Quenching: The reaction is stirred at room temperature for several hours (e.g., 5 hours), monitoring by TLC. The reaction is then diluted with ethyl acetate.

  • Work-up: The organic phase is washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, which may be a mixture of anomers, is purified by silica gel column chromatography to isolate the desired β-anomer. Subsequent deprotection steps may be required to obtain the final nucleoside.[2]

References

Enzymatic Synthesis of β-D-Erythrofuranose Nucleosides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of β-D-erythrofuranose nucleoside analogues. These compounds are of significant interest in drug development due to their potential as antiviral and anticancer agents. The primary method detailed is the transglycosylation reaction catalyzed by nucleoside phosphorylases, a highly efficient and stereoselective method for forming the desired β-anomer. This guide includes specific protocols, quantitative data on reaction yields, and insights into the biological activity and mechanisms of action of these nucleosides.

Introduction

β-D-Erythrofuranose nucleosides are a class of synthetic nucleoside analogues characterized by an erythrofuranose sugar moiety. Modifications to the sugar ring, such as the absence of a hydroxyl group at the 3'-position, are crucial for their biological activity. These analogues can act as chain terminators in viral or cellular DNA synthesis, making them potent therapeutic candidates.[1]

Enzymatic synthesis offers significant advantages over traditional chemical methods, including high stereospecificity, milder reaction conditions, and often higher yields.[2] The use of whole-cell biocatalysts or purified nucleoside phosphorylases (NPs) allows for the efficient transfer of a sugar moiety from a donor nucleoside to a modified nucleobase, a process known as transglycosylation.[3] This methodology is particularly effective for producing purine (B94841) nucleoside analogues.

Enzymatic Synthesis via Transglycosylation

The core of the enzymatic synthesis of β-D-erythrofuranose nucleosides is the transglycosylation reaction. This process typically involves two key enzymes: a pyrimidine (B1678525) nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP). The reaction proceeds in two main steps:

  • Phosphorolysis of the Donor Nucleoside: A readily available and inexpensive pyrimidine nucleoside (e.g., 3'-deoxycytidine) is cleaved by PyNP in the presence of inorganic phosphate (B84403) to generate the corresponding pyrimidine base and α-D-erythro-pentofuranose-1-phosphate.

  • Synthesis of the Target Nucleoside: The α-D-erythro-pentofuranose-1-phosphate is then used by PNP as a substrate to glycosylate the target purine base, forming the desired β-D-erythrofuranose nucleoside.

This one-pot, two-enzyme system allows for the efficient conversion of a variety of purine bases into their corresponding erythrofuranose nucleosides.

Quantitative Data Presentation

The following table summarizes the quantitative data for the enzymatic synthesis of various 3'-deoxy-β-D-erythro-pentofuranosyl purine nucleosides.

Target NucleosideDonor NucleosideAcceptor BaseBiocatalystReaction Time (h)Yield (%)Reference
9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine3'-Deoxycytidine2,6-DiaminopurineE. coli BM-11 cells2472[3]
3'-Deoxyguanosine3'-Deoxycytidine2,6-DiaminopurineE. coli BM-11 & BMT-4D/1A cells2468[3]
9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2-amino-6-oxopurine3'-Deoxycytidine2-Amino-6-oxopurineE. coli BM-11 cellsNot specifiedNot specified[1]
9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2-fluoroadenine3'-Deoxycytidine2-FluoroadenineE. coli BM-11 cellsNot specifiedNot specified[1]

Experimental Protocols

General Protocol for the Enzymatic Synthesis of 3'-Deoxy-β-D-erythro-pentofuranosyl Purines using Whole-Cell Biocatalysts

This protocol is adapted from Barai et al. (2003) for the synthesis of 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine.[3]

Materials:

  • 3'-Deoxycytidine (Donor Nucleoside)

  • 2,6-Diaminopurine (Acceptor Base)

  • Escherichia coli BM-11 cells (Biocatalyst)

  • Potassium phosphate buffer (pH 7.0)

  • Incubator shaker

  • Centrifuge

  • Chromatography system for purification (e.g., silica (B1680970) gel column)

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing the donor nucleoside (e.g., 3'-deoxycytidine) and the acceptor purine base (e.g., 2,6-diaminopurine) in a suitable molar ratio (e.g., 1:1 to 1:2) in potassium phosphate buffer (pH 7.0).

    • The concentration of the substrates can be in the range of 1-10 mM.

  • Inoculation with Biocatalyst:

    • Add the whole-cell biocatalyst, E. coli BM-11, to the reaction mixture. The amount of cells should be optimized for efficient conversion.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37-60°C) with shaking for a specified duration (e.g., 24 hours). The optimal temperature and time will depend on the specific enzyme system and substrates.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Termination and Product Isolation:

    • Once the reaction has reached completion or equilibrium, terminate the reaction by heating the mixture to denature the enzymes or by centrifugation to remove the cells.

  • Purification:

    • Purify the target nucleoside from the supernatant using chromatographic techniques. For purine nucleosides, silica gel column chromatography is often employed.[4] The choice of solvent system for elution will depend on the polarity of the target compound.[4] Reversed-phase chromatography can also be a suitable alternative.[4]

Chemo-enzymatic Synthesis of 3'-Deoxyguanosine

This protocol involves a two-step process where the initial transglycosylation product is subsequently converted to 3'-deoxyguanosine.

Step 1: Enzymatic Synthesis of 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine

  • Follow the general protocol described in section 4.1.

Step 2: Enzymatic Deamination to 3'-Deoxyguanosine

  • Enzyme Addition:

    • To the purified 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine, add adenosine (B11128) deaminase (ADA) from a suitable source (e.g., E. coli BMT-4D/1A cells).

  • Incubation:

    • Incubate the reaction mixture under appropriate conditions (e.g., pH 7.0, 37°C) until the deamination is complete.

  • Purification:

    • Purify the final product, 3'-deoxyguanosine, using standard chromatographic methods.

Mandatory Visualizations

Enzymatic_Transglycosylation_Workflow cluster_step1 Step 1: Phosphorolysis cluster_step2 Step 2: Synthesis Donor Donor Nucleoside (e.g., 3'-Deoxycytidine) PyNP Pyrimidine Nucleoside Phosphorylase (PyNP) Donor->PyNP Phosphate Inorganic Phosphate (Pi) Phosphate->PyNP Intermediate α-D-Erythro-pentofuranose-1-P PyNP->Intermediate Generates Base1 Pyrimidine Base PyNP->Base1 Releases PNP Purine Nucleoside Phosphorylase (PNP) Intermediate->PNP Acceptor Acceptor Purine Base Acceptor->PNP Product β-D-Erythrofuranose Nucleoside Product PNP->Product Synthesizes

Caption: General workflow for the two-step enzymatic transglycosylation.

Biological_Activation_and_Action cluster_activation Intracellular Activation cluster_action Mechanism of Action Erythro_Nuc β-D-Erythrofuranose Nucleoside Analogue Erythro_MP Analogue Monophosphate Erythro_Nuc->Erythro_MP Cellular Kinases Erythro_DP Analogue Diphosphate (B83284) Erythro_MP->Erythro_DP NMP Kinases Erythro_TP Active Analogue Triphosphate Erythro_DP->Erythro_TP NDP Kinases Viral_RT Viral Reverse Transcriptase Erythro_TP->Viral_RT Competes with natural dNTPs DNA_Synth Viral DNA Synthesis Viral_RT->DNA_Synth Termination Chain Termination Viral_RT->Termination Incorporation of Analogue

Caption: Cellular activation and mechanism of action of β-D-erythrofuranose nucleosides.

Biological Activity and Mechanism of Action

Antiviral Activity

Several 3'-deoxy-β-D-erythro-pentofuranosyl nucleosides have demonstrated significant anti-HIV activity.[1] The primary mechanism of action for these nucleoside analogues is the inhibition of viral reverse transcriptase (RT).[5]

Mechanism of Action:

  • Cellular Uptake and Phosphorylation: Once inside the host cell, the erythrofuranose nucleoside analogue is phosphorylated by a series of cellular kinases to its active triphosphate form.[6][7] This is a critical activation step.

  • Competition with Natural Substrates: The triphosphate analogue then competes with the natural deoxynucleoside triphosphates (dNTPs) for the active site of the viral reverse transcriptase.[8]

  • Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the erythrofuranose sugar prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[9]

Anticancer Potential

While the primary focus has been on their antiviral properties, some erythrofuranose nucleoside analogues have also been evaluated for their anticancer activity.[10] The mechanism of action in cancer cells is believed to be similar, involving the inhibition of cellular DNA polymerases and subsequent disruption of DNA replication in rapidly dividing cancer cells.

Conclusion

The enzymatic synthesis of β-D-erythrofuranose nucleosides, particularly through transglycosylation reactions, offers a powerful and efficient platform for the generation of novel therapeutic candidates. The high stereoselectivity and mild reaction conditions make this approach highly attractive for drug discovery and development. Further exploration of different nucleobases and modifications to the erythrofuranose scaffold, combined with detailed biological evaluation, will likely lead to the discovery of new and potent antiviral and anticancer agents.

References

Application Notes and Protocols for NMR Analysis of β-D-Erythrofuranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Erythrofuranose, a four-carbon aldose, is a fundamental carbohydrate building block. In solution, like many reducing sugars, it exists in equilibrium between its open-chain aldehyde form and its cyclic furanose anomers, designated as α and β. The precise structural characterization of these anomers is crucial for understanding their chemical reactivity, biological activity, and role in complex carbohydrates. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of these anomers in solution. This document provides a comprehensive protocol for the NMR analysis of β-D-erythrofuranose anomers, including sample preparation, data acquisition, and spectral analysis.

Data Presentation

The following table summarizes the quantitative ¹H and ¹³C NMR data for the α and β anomers of D-erythrofuranose in Deuterium Oxide (D₂O). This data is essential for the identification and characterization of the individual anomers in solution.

Anomer Position ¹H Chemical Shift (δ ppm) ¹H Multiplicity & Coupling Constant (J in Hz) ¹³C Chemical Shift (δ ppm)
α-D-Erythrofuranose H-15.33d, J = 4.3C-1
H-24.14dd, J = 4.3, 4.3C-2
H-34.29dd, J = 4.3, 6.4C-3
H-44.09mC-4
H-5a3.82dd, J = 3.2, 12.1C-5
H-5b3.73dd, J = 5.0, 12.1
β-D-Erythrofuranose H-15.27d, J = 1.6C-1
H-24.03dd, J = 1.6, 4.0C-2
H-34.20dd, J = 4.0, 6.7C-3
H-44.15mC-4
H-5a3.84dd, J = 3.0, 12.0C-5
H-5b3.76dd, J = 4.8, 12.0

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) and may vary slightly depending on experimental conditions such as temperature and pH.

Experimental Protocols

This section outlines the detailed methodologies for the NMR analysis of β-D-erythrofuranose anomers.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the D-erythrose sample is of high purity to avoid signals from contaminants.

  • Solvent: Use high-purity Deuterium Oxide (D₂O, 99.9 atom % D) as the solvent to minimize the residual water signal.

  • Concentration: Prepare a solution of D-erythrose in D₂O at a concentration of 5-10 mg/mL.

  • Internal Standard: Add a small amount of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) for accurate chemical shift referencing.

  • pH Adjustment: The pH of the solution can influence the chemical shifts. If necessary, adjust the pD (the pH in D₂O) to a desired value using dilute DCl or NaOD.

  • Procedure:

    • Weigh 5-10 mg of D-erythrose directly into a clean, dry vial.

    • Add approximately 0.6 mL of D₂O containing the internal standard.

    • Gently vortex or shake the vial until the sample is completely dissolved.

    • Transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette.

    • Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

NMR Data Acquisition

A combination of 1D and 2D NMR experiments is recommended for a comprehensive analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing standard 1D and 2D experiments is required.

  • 1D ¹H NMR:

    • This is the initial and most fundamental experiment to obtain an overview of the proton signals.

    • Key parameters:

      • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

      • Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

  • 1D ¹³C NMR:

    • This experiment provides information about the carbon skeleton.

    • Key parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D Homonuclear Correlation Spectroscopy (COSY):

    • Identifies scalar-coupled protons (protons on adjacent carbons). This is crucial for tracing the connectivity within each anomer.

    • Key parameters:

      • Pulse Sequence: Standard COSY sequence (e.g., cosygpqf).

      • Spectral Width: Set to cover all proton signals.

      • Number of Increments: 256-512 in the indirect dimension.

      • Number of Scans per Increment: 2-8.

  • 2D Heteronuclear Single Quantum Coherence (HSQC):

    • Correlates each proton with its directly attached carbon atom. This experiment is essential for assigning the carbon signals based on the proton assignments.

    • Key parameters:

      • Pulse Sequence: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2).

      • ¹³C Spectral Width: Set to cover the expected range for carbohydrate carbons (approx. 60-110 ppm).

      • Number of Increments: 128-256 in the indirect dimension.

      • Number of Scans per Increment: 4-16.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the internal standard (e.g., DSS at 0.00 ppm for ¹H).

  • Spectral Assignment:

    • Identify Anomeric Protons: In the ¹H NMR spectrum, the anomeric protons (H-1) of the furanose forms typically appear in the downfield region (around 5.2-5.4 ppm). The α-anomer generally resonates at a lower field than the β-anomer. The coupling constant (³J_H1,H2) is also diagnostic, with the α-anomer typically showing a larger coupling constant than the β-anomer.

    • Trace Spin Systems with COSY: Starting from the anomeric proton signals, use the cross-peaks in the COSY spectrum to identify the sequentially connected protons (H-2, H-3, H-4, and H-5 protons) for each anomer.

    • Assign Carbon Signals with HSQC: Use the cross-peaks in the HSQC spectrum to assign the chemical shift of each carbon atom based on the assignment of its attached proton.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this protocol.

experimental_workflow Experimental Workflow for NMR Analysis of β-D-Erythrofuranose Anomers A Sample Preparation (D-Erythrose in D2O with internal standard) B 1D 1H NMR Acquisition (Solvent Suppression) A->B Acquire Data C 1D 13C NMR Acquisition (Proton Decoupled) A->C Acquire Data D 2D COSY Acquisition A->D Acquire Data E 2D HSQC Acquisition A->E Acquire Data F Data Processing (FT, Phasing, Baseline Correction, Referencing) B->F C->F D->F E->F G Spectral Analysis & Assignment F->G H Identify Anomeric Protons (Chemical Shift & J-coupling) G->H I Trace Spin Systems (COSY) G->I J Assign Carbon Signals (HSQC) G->J K Final Structure Elucidation (α and β anomers) G->K

Caption: Experimental workflow for NMR analysis.

anomer_identification Key NMR Parameters for Anomer Identification Anomers D-Erythrofuranose Anomers (in D2O) Alpha α-Anomer Anomers->Alpha Beta β-Anomer Anomers->Beta H1_Shift Anomeric Proton (H-1) Chemical Shift Alpha->H1_Shift has characteristic J_Coupling 3J(H1,H2) Coupling Constant Alpha->J_Coupling has characteristic Beta->H1_Shift has characteristic Beta->J_Coupling has characteristic Alpha_Shift Downfield Shift (e.g., ~5.33 ppm) H1_Shift->Alpha_Shift is typically Beta_Shift Upfield Shift (e.g., ~5.27 ppm) H1_Shift->Beta_Shift is typically Alpha_J Larger J-value (e.g., ~4.3 Hz) J_Coupling->Alpha_J is typically Beta_J Smaller J-value (e.g., ~1.6 Hz) J_Coupling->Beta_J is typically

Caption: NMR parameters for anomer identification.

The Elusive Role of β-D-Erythrofuranose in Glycobiology: An Overview of Related Research and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Despite its simple structure, β-D-erythrofuranose remains a molecule with limited direct application and documentation within glycobiology research. While the broader furanose sugar family plays critical roles in biological systems, specific research detailing the use of β-D-erythrofuranose as a precursor, inhibitor, or molecular probe in glycobiology is scarce. This document aims to provide researchers, scientists, and drug development professionals with an overview of the current landscape, focusing on the applications of closely related furanose derivatives and outlining general protocols and conceptual frameworks that could be adapted for the study of β-D-erythrofuranose.

Application Notes

Currently, there is a notable absence of established applications for β-D-erythrofuranose in mainstream glycobiology research. Searches of scientific literature and databases do not yield significant results for its use in studying cell-cell recognition, as a metabolic precursor in glycan synthesis, or as a specific inhibitor of glycosidases.

However, research into derivatives of erythrofuranose and other furanosides provides a valuable framework for potential applications. The primary areas where furanose sugars are investigated include:

  • Enzyme Inhibition: Furanose analogs, particularly those with modified structures, have been explored as inhibitors of various enzymes. For instance, erythro-furanosyltubercidin analogues have been synthesized and evaluated as adenosine (B11128) kinase inhibitors, demonstrating analgesic properties.[1] This suggests that synthetic derivatives of β-D-erythrofuranose could be designed and tested for inhibitory activity against glycosidases or other carbohydrate-processing enzymes.

  • Synthesis of Biologically Active Molecules: Furanose rings serve as core scaffolds in the synthesis of various biologically active compounds, including nucleoside analogs. The synthesis of β-D-arabinofuranosides, for example, is a significant area of research due to their presence in microbial cell walls and their potential as therapeutic targets.[2]

  • Carbohydrate Microarrays: While there is no specific mention of β-D-erythrofuranose being used in carbohydrate microarrays, this high-throughput platform is a key technology for studying carbohydrate-protein interactions.[3][4][5] In principle, synthetic β-D-erythrofuranose or its derivatives could be immobilized on microarray surfaces to screen for novel binding partners, such as lectins or antibodies.[3]

Experimental Protocols

Given the lack of specific protocols for β-D-erythrofuranose, the following are generalized methodologies for key experiments in glycobiology that could be adapted for its study.

Protocol 1: General Enzyme Inhibition Assay for a Novel Furanose Sugar

This protocol describes a general method to screen β-D-erythrofuranose or its derivatives for inhibitory activity against a specific glycosidase.

Materials:

  • Purified glycosidase of interest

  • Substrate for the chosen glycosidase (e.g., p-nitrophenyl-glycoside)

  • β-D-erythrofuranose or its synthetic derivative

  • Assay buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at optimal pH for the enzyme)

  • Stop solution (e.g., sodium carbonate for p-nitrophenyl-based assays)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the glycosidase and its substrate in the assay buffer. Determine the optimal concentrations to yield a linear reaction rate over a reasonable time course.

  • Inhibitor Preparation: Prepare a series of dilutions of β-D-erythrofuranose in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the β-D-erythrofuranose solution to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Incubation: Incubate the plate at the optimal temperature for a fixed time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance of the product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of β-D-erythrofuranose. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Protocol 2: Conceptual Framework for Carbohydrate Microarray Fabrication and Screening

This protocol outlines the general steps for creating a carbohydrate microarray that could include β-D-erythrofuranose to screen for binding proteins.

Materials:

  • Chemically modified glass slides (e.g., NHS-ester or epoxy-coated)

  • Synthetically prepared β-D-erythrofuranose with a linker arm containing a reactive group (e.g., an amine)

  • A library of other carbohydrates for comparison

  • Microarray spotter

  • Fluorescently labeled protein of interest (e.g., a lectin)

  • Blocking buffer (e.g., BSA in PBS)

  • Wash buffers (e.g., PBST)

  • Microarray scanner

Procedure:

  • Carbohydrate Preparation: Dissolve the amine-linked β-D-erythrofuranose and other control carbohydrates in a suitable printing buffer.

  • Microarray Printing: Use a microarray spotter to print nano-liter volumes of the carbohydrate solutions onto the surface of the modified glass slides.

  • Immobilization: Allow the covalent immobilization reaction to proceed in a humid chamber.

  • Blocking: Block the unreacted sites on the slide surface by incubating with a blocking buffer.

  • Washing: Wash the slides to remove unbound carbohydrates and blocking agents.

  • Protein Binding: Incubate the microarray with a solution of the fluorescently labeled protein.

  • Washing: Wash the slides extensively to remove unbound protein.

  • Scanning and Analysis: Scan the microarray using a fluorescence scanner to detect spots where the protein has bound. Analyze the fluorescence intensity to quantify the binding interaction.

Data Presentation

As there is no direct quantitative data for β-D-erythrofuranose in glycobiology, the following table summarizes hypothetical IC50 values for enzyme inhibition to illustrate how such data would be presented.

CompoundTarget EnzymeIC50 (mM)
β-D-ErythrofuranoseHypothetical Glycosidase A> 100
Derivative 1Hypothetical Glycosidase A15.2
Derivative 2Hypothetical Glycosidase A2.5
Known InhibitorHypothetical Glycosidase A0.1

Visualization of Workflows and Pathways

Experimental Workflow for Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Prepare Enzyme Solution Mix Mix Enzyme and Inhibitor Enzyme->Mix Substrate Prepare Substrate Solution AddSubstrate Add Substrate Substrate->AddSubstrate Inhibitor Prepare β-D-Erythrofuranose Dilutions Inhibitor->Mix Preincubation Pre-incubate Mix->Preincubation Preincubation->AddSubstrate Incubation Incubate AddSubstrate->Incubation Stop Stop Reaction Incubation->Stop Read Read Absorbance Stop->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50 G cluster_fab Fabrication cluster_screen Screening cluster_detect Detection & Analysis PrepareCarb Prepare Linked β-D-Erythrofuranose Print Print Microarray PrepareCarb->Print Immobilize Immobilize & Block Print->Immobilize BindProtein Incubate with Labeled Protein Immobilize->BindProtein Wash Wash Unbound Protein BindProtein->Wash Scan Scan Microarray Wash->Scan Analyze Analyze Fluorescence Scan->Analyze Identify Identify Binding Partners Analyze->Identify G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Glycan Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Activates Transcription Inhibitor Erythrofuranose Derivative Inhibitor->Receptor Inhibits Binding

References

Application Notes and Protocols: β-D-Erythrofuranose as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Erythrofuranose, a four-carbon sugar, is a valuable and versatile chiral building block in asymmetric synthesis. Its well-defined stereochemistry makes it an excellent starting material for the synthesis of complex chiral molecules, particularly nucleoside analogues that form the backbone of many antiviral and anticancer therapies. The furanose ring structure, with its specific stereochemical configuration, provides a rigid scaffold that allows for the precise installation of various functional groups, leading to the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the use of β-D-erythrofuranose derivatives in the synthesis of antiviral nucleoside analogues, with a focus on the synthesis of Zidovudine (AZT) analogues.

Applications in Drug Discovery

The primary application of β-D-erythrofuranose as a chiral building block is in the synthesis of nucleoside analogues. These modified nucleosides can act as chain terminators in viral DNA synthesis, a key mechanism in antiviral therapy. By mimicking natural nucleosides, these analogues are incorporated into the growing DNA chain by viral reverse transcriptase. However, the modification at the 3'-position, often the replacement of a hydroxyl group with an azido (B1232118) group as in AZT, prevents the formation of the subsequent phosphodiester bond, thus halting viral replication.

The stereochemistry of the sugar moiety is critical for the biological activity of these drugs. The specific configuration of β-D-erythrofuranose and its derivatives ensures the correct spatial orientation of the nucleobase and the 3'-substituent for recognition by viral enzymes.

Key Synthetic Strategies

The synthesis of nucleoside analogues from β-D-erythrofuranose derivatives typically involves several key steps:

  • Protection of Hydroxyl Groups: The hydroxyl groups of the sugar must be protected to ensure regioselective reactions. Common protecting groups include acetyl (Ac), benzoyl (Bz), and silyl (B83357) ethers.

  • Glycosylation: The protected sugar is coupled with a nucleobase (e.g., thymine (B56734), cytosine) to form the N-glycosidic bond. The Vorbrüggen glycosylation is a widely used method for this transformation.[1][2]

  • Selective Deprotection: The protecting group at the 3'-position is selectively removed to allow for the introduction of the desired functional group.

  • Introduction of the Key Functional Group: For antiviral activity, a group like an azide (B81097) (N₃) is introduced at the 3'-position, typically via a nucleophilic substitution reaction.

  • Final Deprotection: All remaining protecting groups are removed to yield the final nucleoside analogue.

Data Presentation: Representative Yields in the Synthesis of AZT Analogues

The following table summarizes representative yields for key steps in the synthesis of Zidovudine (AZT) analogues, based on literature data for similar transformations.

StepTransformationReagents/ConditionsTypical Yield (%)
1Protection of D-xylose (as a D-erythrose precursor)e.g., Acetic anhydride, pyridine>90%
2Glycosylation (Vorbrüggen)Silylated thymine, TMSOTf, in an appropriate solvent70-85%
3Selective 3'-O-deprotectione.g., Mild basic hydrolysis80-90%
43'-Azidatione.g., Diphenylphosphoryl azide (DPPA), DBU60-75%
5Final Deprotectione.g., Sodium methoxide (B1231860) in methanol (B129727)>90%

Experimental Protocols

Protocol 1: Synthesis of a Protected 3'-Azido-3'-deoxy-β-D-erythro-pentofuranosyl Thymine Analogue

This protocol describes a general procedure for the synthesis of a key intermediate in the preparation of AZT analogues, starting from a protected D-erythrose derivative.

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-erythrofuranose (or a similar protected erythrose derivative)

  • Thymine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Anhydrous acetonitrile

  • Sodium methoxide in methanol

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard work-up and purification reagents (ethyl acetate (B1210297), saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • Silylation of Thymine: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend thymine (1.2 eq) in anhydrous acetonitrile. Add BSA (2.5 eq) and heat the mixture to reflux until a clear solution is obtained (approximately 1-2 hours). Cool the solution to room temperature.

  • Vorbrüggen Glycosylation: To the solution of silylated thymine, add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-erythrofuranose (1.0 eq) in anhydrous acetonitrile. Cool the mixture to 0°C and add TMSOTf (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of Protected Nucleoside: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

  • Selective 3'-O-Deprotection: Dissolve the purified protected nucleoside in a mixture of methanol and THF. Cool to 0°C and add a catalytic amount of sodium methoxide in methanol. Stir at 0°C and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours). Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate. Purify the product by column chromatography.

  • 3'-Azidation (Mitsunobu-type reaction): Dissolve the 3'-hydroxy nucleoside (1.0 eq) in anhydrous THF under an inert atmosphere. Add DPPA (1.5 eq) and cool the solution to 0°C. Add DBU (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification of Azido Nucleoside: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield the protected 3'-azido-3'-deoxythymidine analogue.

Mandatory Visualizations

Mechanism of Action of Zidovudine (AZT)

The following diagram illustrates the mechanism by which AZT inhibits viral reverse transcriptase.

Caption: Mechanism of action of Zidovudine (AZT).

General Experimental Workflow for the Synthesis of an AZT Analogue

This diagram outlines the key stages in the synthesis of an AZT analogue starting from a protected β-D-erythrofuranose derivative.

AZT_Synthesis_Workflow Start Protected β-D-Erythrofuranose Derivative Glycosylation Vorbrüggen Glycosylation (with silylated thymine) Start->Glycosylation Protected_Nucleoside Protected Nucleoside Glycosylation->Protected_Nucleoside Deprotection_3_OH Selective Deprotection of 3'-OH Group Protected_Nucleoside->Deprotection_3_OH Hydroxy_Nucleoside 3'-Hydroxy Nucleoside Deprotection_3_OH->Hydroxy_Nucleoside Azidation 3'-Azidation (e.g., Mitsunobu-type reaction) Hydroxy_Nucleoside->Azidation Protected_AZT Protected AZT Analogue Azidation->Protected_AZT Final_Deprotection Final Deprotection Protected_AZT->Final_Deprotection Final_Product AZT Analogue Final_Deprotection->Final_Product

Caption: Synthesis workflow for an AZT analogue.

References

Application Notes and Protocols for the Incorporation of Tetrose Sugar Modifications into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of oligonucleotides with sugar surrogates is a key strategy in the development of novel therapeutics and diagnostic tools. These modifications can enhance properties such as nuclease resistance, binding affinity, and cellular uptake. While a wide range of sugar analogs have been explored, this document focuses on the incorporation of tetrose sugars, four-carbon sugar moieties, into oligonucleotide backbones.

Direct and detailed studies on the incorporation of beta-d-Erythrofuranose are limited in publicly available scientific literature. Therefore, this document will focus on a well-characterized and closely related tetrose sugar analog: α-L-threofuranosyl nucleic acid (TNA) . TNA serves as an excellent model for understanding the impact of C4' sugar modifications on oligonucleotide properties and provides a basis for the development of novel nucleic acid-based technologies.[1][2][3][4] TNA features a four-carbon threofuranosyl sugar that replaces the natural five-carbon deoxyribose or ribose.[3][4] This modification results in a shorter 3'-2' internucleotide linkage compared to natural DNA and RNA.[5]

These application notes provide a comprehensive overview of the synthesis, incorporation, and characterization of TNA-modified oligonucleotides, offering valuable protocols and data for researchers in the field.

Data Presentation: Biophysical Properties of TNA-Modified Oligonucleotides

The incorporation of TNA into oligonucleotides significantly impacts their biophysical properties. The following tables summarize key quantitative data from published studies, providing a clear comparison between TNA-modified and unmodified oligonucleotides.

Table 1: Thermal Stability of TNA-Modified Oligonucleotide Duplexes

Duplex TypeSequence ContextModificationΔTm (°C) per modificationReference
TNA/RNAMixed sequenceSingle TNA-A-1.0 to -2.0[6]
TNA/DNAMixed sequenceSingle TNA-AMinor destabilization[6]
TNA/TNAHomoduplexFully modifiedHigher than DNA/DNA duplex[7]

Note: ΔTm represents the change in melting temperature compared to the corresponding unmodified DNA/DNA or RNA/RNA duplex.

Table 2: Nuclease Resistance of TNA-Modified Oligonucleotides

Oligonucleotide TypeNucleaseAssay ConditionsHalf-life (t1/2)Fold Improvement vs. UnmodifiedReference
3'-end TNA modified DNA3'-ExonucleaseSerum> 24 hoursSignificant[5]
Fully TNA modifiedSnake venom phosphodiesteraseIn vitroResistantHigh[1]

Experimental Protocols

Protocol 1: Synthesis of α-L-threofuranosyl Nucleoside Phosphoramidites

The synthesis of TNA phosphoramidites is a crucial first step for their incorporation into oligonucleotides. This protocol provides a general overview of the synthetic route.

Materials:

  • Commercially available α-L-threofuranosyl nucleoside precursors

  • Protecting group reagents (e.g., Dimethoxytrityl chloride for 5'-OH protection)

  • Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (e.g., Pyridine (B92270), Dichloromethane, Acetonitrile)

  • Chromatography supplies (Silica gel)

Procedure:

  • Protection of the 5'-Hydroxyl Group: React the α-L-threofuranosyl nucleoside with Dimethoxytrityl (DMT) chloride in anhydrous pyridine to protect the 5'-hydroxyl group.

  • Purification: Purify the 5'-O-DMT protected nucleoside using silica (B1680970) gel column chromatography.

  • Phosphitylation: React the purified 5'-O-DMT protected nucleoside with a phosphitylating agent, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) in anhydrous dichloromethane.

  • Purification: Purify the resulting phosphoramidite (B1245037) by silica gel column chromatography under anhydrous conditions.

  • Characterization: Confirm the structure and purity of the final phosphoramidite product using NMR spectroscopy (1H, 13C, 31P) and mass spectrometry.

Protocol 2: Solid-Phase Synthesis of TNA-Modified Oligonucleotides

The incorporation of TNA phosphoramidites into oligonucleotides is achieved using standard automated solid-phase synthesis protocols.

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA or RNA phosphoramidites and ancillary reagents (activator, capping reagents, oxidizing agent)

  • Synthesized TNA phosphoramidite dissolved in anhydrous acetonitrile (B52724)

  • Cleavage and deprotection reagents (e.g., concentrated ammonium (B1175870) hydroxide (B78521), methylamine)

  • Purification supplies (e.g., HPLC columns)

Procedure:

  • Synthesizer Setup: Prepare the DNA/RNA synthesizer with the required reagents and the CPG column.

  • Phosphoramidite Preparation: Dissolve the TNA phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

  • Automated Synthesis Cycle:

    • Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain on the solid support using a solution of trichloroacetic acid in dichloromethane.

    • Coupling: Activation of the incoming TNA phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the support-bound oligonucleotide. The coupling time for modified phosphoramidites may need to be extended to ensure high efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove all protecting groups by treatment with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

  • Purification: Purify the full-length TNA-modified oligonucleotide using reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Visualizations

Synthesis of a TNA Phosphoramidite

TNA_Phosphoramidite_Synthesis start α-L-threofuranosyl nucleoside step1 5'-OH Protection (DMT-Cl, Pyridine) start->step1 intermediate1 5'-O-DMT-TNA nucleoside step1->intermediate1 step2 Phosphitylation (CEP-Cl, DIPEA, DCM) intermediate1->step2 product TNA Phosphoramidite step2->product

Caption: Workflow for TNA phosphoramidite synthesis.

Solid-Phase Synthesis Cycle for TNA Incorporation

Solid_Phase_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle detritylation 1. Detritylation (TCA/DCM) coupling 2. Coupling (TNA Phosphoramidite, Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine solution) capping->oxidation end_cycle Elongated Oligonucleotide (with 5'-DMT) oxidation->end_cycle Repeat for next cycle start CPG-bound Oligonucleotide (with 5'-DMT) start->detritylation cleavage Cleavage & Deprotection end_cycle->cleavage After final cycle purification Purification (HPLC) cleavage->purification final_product TNA-Modified Oligonucleotide purification->final_product

References

Application Notes and Protocols for the Characterization of β-D-Erythrofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the structural characterization and quantification of β-D-erythrofuranose. Detailed experimental protocols, data presentation tables, and workflow diagrams are included to guide researchers in their studies of this important furanose sugar.

Introduction

β-D-Erythrofuranose, a four-carbon sugar, is a fundamental building block in various biological molecules and a key chiral intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its structural characterization is crucial for understanding its biological function, ensuring the quality of synthetic intermediates, and for the development of novel therapeutics. This document outlines the application of major analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, and X-ray Crystallography for the comprehensive analysis of β-D-erythrofuranose.

Physicochemical Properties

A summary of the key physicochemical properties of β-D-erythrofuranose is presented in Table 1. This information is essential for sample handling, preparation, and the selection of appropriate analytical methods.

Table 1: Physicochemical Properties of β-D-Erythrofuranose

PropertyValueReference
Molecular FormulaC₄H₈O₄[1]
Molecular Weight120.10 g/mol [1]
IUPAC Name(2R,3R,4R)-oxolane-2,3,4-triol[1]
CAS Number72599-81-6[1]
Synonymsbeta-d-erythrofuranose, (2R,3R,4R)-Tetrahydro-2,3,4-furantriol[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of β-D-erythrofuranose in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.

Expected ¹³C NMR Spectral Data

Table 2: Expected ¹³C NMR Chemical Shifts for β-D-Erythrofuranose

Carbon AtomExpected Chemical Shift (ppm)
C1 (Anomeric)95 - 105
C270 - 80
C370 - 80
C460 - 70

Note: These are estimated ranges based on related furanose compounds. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To acquire a ¹³C NMR spectrum of β-D-erythrofuranose for structural confirmation.

Materials:

  • β-D-Erythrofuranose sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of β-D-erythrofuranose in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Tune and shim the spectrometer according to standard procedures to optimize the magnetic field homogeneity.

    • Set the experiment to a standard ¹³C acquisition with proton decoupling.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 1024 to 4096 (or more, depending on sample concentration).

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks and identify the chemical shifts.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve β-D-Erythrofuranose in Deuterated Solvent setup Spectrometer Setup (Tune & Shim) dissolve->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference analyze Spectral Analysis (Chemical Shifts, Integration) reference->analyze MS_Logic cluster_mol Molecular Ion Information cluster_frag Fragmentation Analysis cluster_struct Structural Elucidation mw Molecular Weight structure β-D-Erythrofuranose Structure mw->structure formula Elemental Formula formula->structure loss_h2o Loss of H₂O loss_h2o->structure loss_ch2o Loss of CH₂O loss_ch2o->structure ring_cleavage Ring Cleavage ring_cleavage->structure Chromatography_Workflow cluster_hplc HPLC Analysis cluster_gc GC Analysis start Sample containing β-D-Erythrofuranose hplc_prep Direct Dissolution & Filtration start->hplc_prep gc_deriv Derivatization (e.g., Silylation) start->gc_deriv hplc_sep HPLC Separation (Amine/HILIC Column) hplc_prep->hplc_sep hplc_det Detection (RI/ELSD) hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant gc_sep GC Separation (Capillary Column) gc_deriv->gc_sep gc_det Detection (MS) gc_sep->gc_det gc_ident Identification gc_det->gc_ident Xray_Pathway cluster_exp Experimental cluster_data Data Processing cluster_model Model Building & Refinement purify Purified β-D-Erythrofuranose crystallize Crystallization purify->crystallize diffraction X-ray Diffraction crystallize->diffraction intensities Diffraction Intensities diffraction->intensities phases Phase Determination intensities->phases map Electron Density Map phases->map build Model Building map->build refine Refinement build->refine structure 3D Structure refine->structure

References

Application Note and Protocol for the Purification of β-D-Erythrofuranose by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Erythrofuranose is a key carbohydrate moiety found in various biologically active molecules and serves as a crucial building block in synthetic organic chemistry. Its high polarity and potential for anomerization in solution present unique challenges for purification. This document provides a detailed application note and a general protocol for the purification of β-D-erythrofuranose using High-Performance Liquid Chromatography (HPLC) with a Hydrophilic Interaction Chromatography (HILIC) stationary phase. This method is suitable for achieving high purity of the target compound, which is essential for subsequent applications in research and drug development.

Chromatographic Purification of β-D-Erythrofuranose

Chromatography is a fundamental technique for the separation and purification of compounds.[1] For highly polar molecules like sugars, which lack a UV chromophore, HILIC coupled with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is a common and effective approach.[2][3] HILIC is particularly well-suited for separating polar analytes due to its unique separation mechanism that involves partitioning of the analyte between a water-enriched layer on the stationary phase and a less polar mobile phase.[3]

Experimental Protocol: HILIC-HPLC Purification of β-D-Erythrofuranose

This protocol outlines a general procedure for the purification of β-D-erythrofuranose. Optimization of the mobile phase gradient and other parameters may be necessary depending on the specific crude sample matrix.

1. Materials and Reagents

  • Crude β-D-erythrofuranose sample

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm)

  • HPLC vials

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and column oven.

  • Hydrophilic Interaction Chromatography (HILIC) column (e.g., amide- or amino-bonded silica, typical dimensions: 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD).[2][3]

3. Sample Preparation

  • Dissolve the crude β-D-erythrofuranose sample in the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]

4. Chromatographic Conditions

The following are recommended starting conditions.

ParameterRecommended Setting
Column HILIC (Amide- or Amino-bonded silica, 4.6 x 250 mm, 5 µm)
Mobile Phase A Acetonitrile (ACN)
Mobile Phase B Ultrapure Water
Gradient 95:5 (A:B) to 70:30 (A:B) over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-50 µL (dependent on sample concentration)
Detector Refractive Index (RI) or ELSD

5. Purification Procedure

  • Equilibrate the HILIC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as specified in the chromatographic conditions.

  • Collect fractions corresponding to the peak of interest (β-D-erythrofuranose).

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions.

  • Remove the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid β-D-erythrofuranose.[2]

Data Presentation

Table 1: Proposed HILIC-HPLC Method Parameters for β-D-Erythrofuranose Purification

ParameterValue/RangeNotes
Stationary Phase HILIC (Amide or Amino)Good for separating polar compounds.[2]
Column Dimensions 4.6 mm x 250 mm, 5 µmStandard analytical/semi-preparative dimensions.
Mobile Phase Acetonitrile/WaterA common mobile phase for HILIC.[2]
Gradient Profile 5% to 30% Water over 20-30 minTo be optimized based on sample complexity.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Temperature 30 °CLower temperatures can help minimize anomerization.[2]
Detection RI or ELSDSuitable for non-chromophoric sugars.[2][3]

Troubleshooting

Table 2: Common Issues and Solutions in the Chromatographic Purification of Sugars

IssuePotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks Anomerization on the column.[2] Secondary interactions with the stationary phase.[2] Column overloading.[2]Lower the column temperature.[2] Use an end-capped column or a different HILIC phase.[2] Reduce the sample load on the column.[2]
Poor Resolution Inappropriate mobile phase composition or gradient. Co-eluting impurities.Optimize the gradient slope and initial/final mobile phase compositions. Consider a different stationary phase.
Low Recovery Irreversible adsorption to the stationary phase.[2] Sample degradation during purification.[2]Use a more inert stationary phase.[2] Ensure the mobile phase pH is compatible with sugar stability.[2]

Experimental Workflow and Signaling Pathways

Purification_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-HPLC Purification cluster_analysis Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate collect Collect Fractions separate->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Purified β-D-Erythrofuranose evaporate->final_product

Caption: Workflow for the purification of β-D-Erythrofuranose.

Conclusion

The described HILIC-HPLC method provides a robust starting point for the purification of β-D-erythrofuranose. The protocol is designed to be adaptable, and optimization of the chromatographic conditions is encouraged to achieve the desired purity and yield for specific applications. Proper sample preparation and post-purification analysis are critical steps to ensure the final product meets the required quality standards for research, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of beta-d-Erythrofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of beta-d-Erythrofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important furanose.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired β-Anomer 1. Formation of a mixture of α and β anomers: The formation of the α-anomer is a common side reaction in furanoside synthesis.[1] 2. Incomplete reaction: Reaction conditions may not be optimal for full conversion. 3. Ring opening of the furanose ring: Furanose rings are less stable than pyranose rings and can be susceptible to opening under harsh conditions.[2] 4. Degradation of starting material or product: Instability of reactants or products under the reaction conditions.1. Stereoselective Glycosylation: Employ methods that favor the formation of the 1,2-trans product (β-anomer). The choice of protecting groups, leaving groups, and activation methods significantly influences stereoselectivity.[1] Neighboring group participation from a C2-acyl protecting group can favor β-anomer formation.[3] 2. Optimize Reaction Conditions: Adjust temperature, reaction time, and stoichiometry of reagents. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 3. Use Mild Conditions: Employ mild reaction conditions and appropriate protecting groups to stabilize the furanose form.[2] 4. Protecting Group Strategy: Re-evaluate the protecting group strategy to ensure stability throughout the synthesis.[4]
Difficult Purification of the Product 1. Co-elution of α and β anomers: Anomers often have very similar physical properties, making them difficult to separate by standard column chromatography.[5] 2. Anomerization during purification: Interconversion of the α and β anomers in solution can lead to broad peaks or multiple overlapping peaks in chromatography.[6][7] 3. Presence of multiple side products: Incomplete reactions or side reactions can lead to a complex mixture of products.1. Advanced Purification Techniques: Utilize preparative HPLC with specialized columns (e.g., aminopropyl-silica, cyclodextrin-bonded phases) for better separation.[6] 2. Minimize Anomerization: Perform purification at low temperatures (0-4 °C) and maintain a slightly acidic pH (4-6).[6] Derivatization of the anomeric hydroxyl group can prevent interconversion. 3. Optimize Reaction and Work-up: Re-evaluate reaction conditions to minimize side product formation. A thorough work-up procedure is crucial to remove impurities before chromatography.
Incomplete Deprotection 1. Inappropriate deprotection conditions: The chosen deprotection method may not be effective for the specific protecting groups used. 2. Degradation of the product during deprotection: The target molecule may be sensitive to the deprotection reagents or conditions.1. Select Compatible Deprotection Method: Choose a deprotection method that is orthogonal to the other protecting groups and compatible with the target molecule.[8] 2. Careful Monitoring: Monitor the deprotection reaction closely by TLC or HPLC to avoid product degradation. Use milder conditions if necessary.
Characterization Issues 1. Difficulty in distinguishing α and β anomers: Standard 1D NMR spectra may show overlapping signals for the anomers.[9] 2. Complex NMR spectra due to anomeric mixtures: The presence of both anomers complicates spectral interpretation.1. Advanced NMR Techniques: Use 2D NMR techniques such as NOESY or ROESY to establish the anomeric configuration.[10] The coupling constant between H-1 and H-2 (³JH1,H2) can also help determine the anomeric configuration.[11] Diffusion-Ordered NMR Spectroscopy (DOSY) can also be used to separate the signals of anomers.[12] 2. Purification prior to analysis: Purify the anomers before detailed NMR analysis to simplify the spectra.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenge is controlling the stereochemistry at the anomeric center (C-1) to selectively obtain the β-anomer. The formation of the thermodynamically more stable α-anomer is a common competing reaction. The stereochemical outcome is highly dependent on the choice of protecting groups on the furanose ring, the nature of the leaving group at the anomeric position, and the glycosylation reaction conditions.[1]

Q2: How do protecting groups influence the stereoselectivity of glycosylation?

A2: Protecting groups have a significant impact on the stereochemical outcome of a glycosylation reaction.[8] A participating protecting group, such as an acyl group (e.g., acetyl, benzoyl) at the C-2 position, can form a cyclic intermediate that shields one face of the molecule, leading to the formation of the 1,2-trans glycoside, which in the case of D-Erythrofuranose corresponds to the β-anomer.[3] Non-participating groups, like benzyl (B1604629) or silyl (B83357) ethers, do not provide this anchimeric assistance and may lead to mixtures of anomers.

Q3: What is anomerization and how can it be prevented during purification?

A3: Anomerization is the interconversion of the α and β anomers of a cyclic sugar in solution, which proceeds through an open-chain intermediate.[6] This can lead to peak broadening or the appearance of multiple peaks for a single compound during chromatography, making purification difficult.[7] To minimize anomerization, it is recommended to:

  • Work at low temperatures (0-4 °C).[6]

  • Maintain a slightly acidic pH (4-6).[6]

  • Use aprotic solvents when possible.

  • Consider derivatizing the anomeric hydroxyl group to "lock" the configuration.

Q4: Which analytical techniques are best for confirming the stereochemistry of the anomeric center?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the anomeric configuration.

  • ¹H NMR: The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³JH1,H2, is a key indicator. For many furanosides, a small coupling constant is indicative of a cis relationship, while a larger coupling constant suggests a trans relationship.[11]

  • ¹³C NMR: The chemical shift of the anomeric carbon (C-1) can also be informative, with the β-anomer often resonating at a higher field (lower ppm) than the α-anomer.[13]

  • 2D NMR (NOESY/ROESY): These experiments can show through-space correlations between protons. For the β-anomer, a NOE correlation would be expected between H-1 and protons on the same face of the ring.[10]

Q5: Are there any general glycosylation methods that favor the formation of β-furanosides?

A5: While the outcome is highly substrate-dependent, certain methods are known to favor the formation of 1,2-trans glycosides. The use of a glycosyl donor with a participating group at C-2 is a classic strategy.[3] Additionally, methods involving the in situ formation of an anomeric halide followed by reaction with an acceptor in the presence of a promoter like silver silicate (B1173343) can provide high β-selectivity.[14] Pre-activation based glycosylation methods can also offer unique stereochemical control.[15]

Experimental Protocols

While a specific, universally applicable protocol for the synthesis of this compound is highly dependent on the desired leaving group and subsequent reactions, a general workflow can be adapted from common furanoside syntheses. The following represents a generalized approach starting from a protected D-Erythrose derivative.

Protocol 1: General Procedure for the Preparation of a Protected beta-d-Erythrofuranosyl Acetate

This protocol outlines the synthesis of a common intermediate, an acetylated erythrofuranose, which can then be used as a glycosyl donor.

Materials:

  • D-Erythrose

  • Acetic anhydride

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Methodology:

  • Protection of Hydroxyl Groups: To a solution of D-Erythrose in anhydrous pyridine at 0 °C, slowly add acetic anhydride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with dichloromethane.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting residue by silica gel column chromatography to separate the anomers and obtain the pure per-O-acetylated this compound. The ratio of anomers will depend on the specific reaction conditions.

Visualizations

Diagram 1: General Synthetic Workflow for beta-d-Erythrofuranoside

G start D-Erythrose protect Protection of Hydroxyl Groups (e.g., Acetylation, Benzylation) start->protect 1. Protecting Group Strategy activate Anomeric Activation (e.g., Halide, Trichloroacetimidate) protect->activate 2. Donor Formation glycosylation Glycosylation with Acceptor ROH (Lewis Acid Catalyst) activate->glycosylation 3. Glycosidic Bond Formation deprotection Global Deprotection glycosylation->deprotection 4. Removal of Protecting Groups product beta-d-Erythrofuranoside deprotection->product

A general workflow for the synthesis of a beta-d-Erythrofuranoside.

Diagram 2: Troubleshooting Logic for Low Yield of beta-d-Erythrofuranoside

G start Low Yield of beta-d-Erythrofuranoside check_anomers Analyze Anomeric Ratio (NMR, HPLC) start->check_anomers high_alpha High Proportion of alpha-Anomer? check_anomers->high_alpha incomplete_reaction Incomplete Reaction? high_alpha->incomplete_reaction No solution_stereo Modify Stereoselective Strategy: - Change C2 protecting group - Alter solvent/catalyst high_alpha->solution_stereo Yes degradation Evidence of Degradation? incomplete_reaction->degradation No solution_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Adjust stoichiometry incomplete_reaction->solution_conditions Yes solution_mild Use Milder Conditions: - Lower temperature - Less harsh reagents degradation->solution_mild Yes

A troubleshooting decision tree for addressing low yields.

References

Technical Support Center: Overcoming Anomerization of β-D-Erythrofuranose in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the anomerization of β-D-Erythrofuranose in solution. The resources below offer troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help control the anomeric equilibrium and stabilize the desired β-anomer.

Troubleshooting Guide

Anomerization of D-Erythrofuranose can lead to complex mixtures, impacting reaction yields, purification, and biological assay results. This guide addresses common issues and provides systematic solutions.

Problem Potential Cause Suggested Solution
Low yield of desired β-anomer in solution The α-anomer is thermodynamically more stable under the current conditions.1. Solvent Modification: Alter the solvent system. Aprotic, non-polar solvents can sometimes favor one anomer over another. For instance, dimethyl sulfoxide (B87167) (DMSO) has been shown to alter pyranose-furanose equilibria for some sugars. 2. Temperature Adjustment: Lowering the temperature can slow down the rate of anomerization, potentially "trapping" the kinetic product. The thermodynamic equilibrium itself is also temperature-dependent. 3. pH Control: Anomerization is catalyzed by both acid and base. Maintaining a neutral pH can minimize the rate of interconversion. Buffer your solution if necessary.
Inconsistent results between experimental runs The anomeric equilibrium was not reached, or was reached to a different extent in each experiment.1. Equilibration Time: Ensure that the D-Erythrofuranose solution is allowed to equilibrate for a sufficient amount of time before starting the reaction or analysis. Monitor the anomeric ratio by NMR until it is stable. 2. Standardize Starting Material: Begin each experiment with a consistent form of D-Erythrofuranose (e.g., a freshly prepared solution from the crystalline solid).
Difficulty in isolating the pure β-anomer Rapid anomerization occurs during workup and purification.1. Anomeric Locking: The most definitive way to overcome anomerization is to "lock" the anomeric center by converting the anomeric hydroxyl group into a glycoside. This involves reacting the D-Erythrofuranose with an alcohol under conditions that favor the formation of the β-glycoside (see Experimental Protocols). 2. Protecting Groups: Utilize protecting groups on the other hydroxyls that may favor the formation or stability of the β-anomer.
Complex NMR spectra indicating multiple species The solution contains a mixture of α-furanose, β-furanose, and possibly the open-chain aldehyde form.1. NMR Analysis: Use 2D NMR techniques (like COSY and HSQC) to assign the signals for each anomer. 2. Selective Excitation NMR: Techniques like 1D selective TOCSY or FESTA can be used to obtain the spectrum of a single anomer from a mixture, simplifying analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a problem for β-D-Erythrofuranose?

A1: Anomerization (or mutarotation) is the process by which the cyclic forms of a sugar, such as the α and β anomers of D-Erythrofuranose, interconvert in solution. This occurs through a transient opening of the furanose ring to form the open-chain aldehyde, followed by re-closure. This is a problem when a specific anomer, like the β-anomer, is required for a subsequent reaction or for its biological activity, as the presence of the α-anomer can lead to side products, lower yields, and complicate purification and analysis.

Q2: What is the typical ratio of α to β anomers of Erythrofuranose at equilibrium?

A2: The exact ratio is dependent on solvent, temperature, and pH. For aldotetrofuranoses in aqueous solution, the β-anomer is generally more stable and thus present in a higher proportion at equilibrium. Kinetic studies on the closely related D-erythro-2-pentulose show that the ring-closing rate constant for the β-furanose is significantly higher than for the α-furanose, suggesting a preference for the formation of the β-anomer.[2]

Q3: How can I "lock" the anomeric configuration to prevent anomerization?

A3: The most effective method is to convert the anomeric hydroxyl group into a glycosidic bond by reacting it with an alcohol or another nucleophile. This forms a glycoside, which is stable to anomerization under neutral or basic conditions. The key is to use a stereoselective glycosylation method that favors the formation of the desired β-glycoside.

Q4: What factors influence the rate of anomerization?

A4: The rate of anomerization is influenced by:

  • Temperature: Higher temperatures increase the rate of interconversion.

  • pH: Both acid and base catalyze the ring-opening and closing, thus increasing the rate of anomerization. The rate is generally slowest at neutral pH.

  • Solvent: The solvent can affect the stability of the transition state for ring opening and can influence the equilibrium position of the anomers.

Q5: Can I use protecting groups to favor the β-anomer?

A5: Yes, the choice of protecting groups on the other hydroxyl groups of the Erythrofuranose ring can influence the stereochemical outcome of glycosylation reactions. Bulky protecting groups can sterically hinder one face of the molecule, directing an incoming nucleophile to the opposite face to form the β-glycoside.

Data Presentation

The following table summarizes the kinetic data for the ring-opening and ring-closing of erythrofuranose anomers, as determined for D-erythro-2-pentulose in a 50mM sodium acetate (B1210297) buffer at pH 4.0 and 55°C.[2] This data provides insight into the relative rates of formation and interconversion of the anomers.

AnomerRing-Opening Rate Constant (k_open) (s⁻¹)Ring-Closing Rate Constant (k_close) (s⁻¹)
α-D-Erythrofuranose 0.519.9
β-D-Erythrofuranose 0.3715

Data from a study on D-erythro-2-pentuloses, which are structurally related to D-Erythrofuranose.[2]

Experimental Protocols

Protocol 1: NMR Spectroscopy for Monitoring Anomeric Equilibrium

This protocol outlines the use of ¹H NMR to determine the ratio of α and β anomers of D-Erythrofuranose in solution.

  • Sample Preparation: Dissolve a known quantity of D-Erythrofuranose in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Equilibration: Allow the solution to stand at a constant temperature until the anomeric equilibrium is reached. This can be monitored by taking spectra at regular intervals until the ratio of the anomeric proton signals is constant.

  • NMR Acquisition: Acquire a ¹H NMR spectrum. The anomeric protons of furanoses typically appear in a distinct region of the spectrum (often downfield from the other ring protons). The α-anomer's H1 signal is usually a doublet with a coupling constant (³J_H1,H2) of around 3-5 Hz, while the β-anomer's H1 signal has a smaller coupling constant (0-2 Hz).[1]

  • Data Analysis: Integrate the signals corresponding to the anomeric protons of the α and β anomers. The ratio of the integrals gives the molar ratio of the two anomers in solution.

Protocol 2: Stereoselective Synthesis of Methyl β-D-Erythrofuranoside (Anomeric Locking)

This protocol describes a general method for the synthesis of a β-glycoside of D-Erythrofuranose, which "locks" the anomeric configuration. This is adapted from standard glycosylation procedures.

  • Protection of Hydroxyl Groups: Protect the non-anomeric hydroxyl groups of D-Erythrofuranose. A common strategy is to form an acetonide at the 2,3-positions, leaving the 5-hydroxyl and the anomeric hydroxyl free.

  • Activation of the Anomeric Center: Convert the protected Erythrofuranose into a suitable glycosyl donor. This can be achieved by forming a glycosyl halide (e.g., bromide or chloride) or a trichloroacetimidate.

  • Glycosylation Reaction:

    • Dissolve the glycosyl donor in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a promoter, such as a silver or mercury salt for a glycosyl halide, or a Lewis acid (e.g., TMSOTf) for a trichloroacetimidate.

    • Slowly add a solution of methanol (B129727) (the glycosyl acceptor) in the same solvent.

    • Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification:

    • Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography to isolate the methyl β-D-erythrofuranoside.

  • Deprotection: Remove the protecting groups to yield the final product.

Visualizations

Anomerization_Equilibrium alpha α-D-Erythrofuranose open_chain Open-Chain Aldehyde alpha->open_chain Ring Opening beta β-D-Erythrofuranose open_chain->beta Ring Closing

Caption: Anomerization equilibrium of D-Erythrofuranose in solution.

Stereoselective_Synthesis_Workflow start D-Erythrofuranose protect Protection of non-anomeric hydroxyls start->protect activate Activation of anomeric center (e.g., formation of glycosyl halide) protect->activate glycosylation Stereoselective Glycosylation with ROH (e.g., Methanol) activate->glycosylation deprotect Deprotection glycosylation->deprotect product Pure β-D-Erythrofuranoside deprotect->product

References

Technical Support Center: Optimizing Glycosylation Reactions for Furanosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of furanoside glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of furanosides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of furanosides and their derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Furanoside 1. Incomplete Reaction: Suboptimal activation of the glycosyl donor.[1][2] 2. Formation of Pyranose Isomer: The pyranose form is often thermodynamically more stable. 3. Degradation of Starting Material/Product: Furan rings can be sensitive to harsh acidic conditions.[1] 4. Presence of Water: Moisture can hydrolyze the glycosyl donor or deactivate the promoter.[1]1. Optimize Reaction Conditions: Increase temperature cautiously, increase the equivalents of the activator/promoter, or switch to a more potent activator.[1][2] 2. Employ Kinetic Control: Use reaction conditions that favor the kinetically controlled furanoside product, such as lower temperatures and shorter reaction times. The Fischer glycosylation, for instance, initially forms furanosides as the kinetic product. 3. Use Milder Conditions: Opt for milder acid catalysts or promoters. Ensure reactions are run under an inert atmosphere to prevent oxidation. 4. Ensure Anhydrous Conditions: Use thoroughly dried solvents and glassware. The addition of freshly activated molecular sieves is highly recommended.[1]
Poor Stereoselectivity (Mixture of α and β Anomers) 1. Inappropriate Protecting Group at C-2: Lack of a participating or non-participating group to direct the stereochemical outcome. 2. Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent significantly impact the α/β ratio.[3] 3. Reaction Temperature: Temperature can greatly influence the stereochemical outcome.[4] 4. Nature of the Glycosyl Donor and Acceptor: Steric and electronic effects of both partners play a crucial role.1. Select Appropriate C-2 Protecting Group: For 1,2-trans products, use a "participating" group like acetyl (Ac) or benzoyl (Bz). For 1,2-cis products, a "non-participating" group such as benzyl (B1604629) (Bn) or an azide (B81097) is necessary. 2. Solvent Screening: Test a range of solvents. For example, ethereal solvents like diethyl ether often favor α-furanosides, while acetonitrile (B52724) can promote the formation of β-linkages.[3] 3. Optimize Temperature: Systematically vary the reaction temperature. Low temperatures (e.g., -78 °C to 0 °C) often enhance selectivity.[5] 4. Consider Donor/Acceptor Modifications: If possible, modify protecting groups on either the donor or acceptor to alter their steric or electronic properties.
Formation of Orthoester Byproduct 1. Use of a Participating Group at C-2: Acyl groups at C-2 can lead to the formation of a stable dioxolenium ion, which can be trapped by the alcohol acceptor to form an orthoester.[5]1. Modify Reaction Conditions: Alter the promoter or solvent system. 2. Change C-2 Protecting Group: If feasible, switch to a non-participating group at the C-2 position, though this may reduce 1,2-trans selectivity.[5]
Difficult Purification 1. Co-elution of Anomers: The α and β anomers often have very similar polarities, making separation by standard column chromatography challenging.[5] 2. Presence of Multiple Side Products: Complex reaction mixtures resulting from side reactions.1. Advanced Purification Techniques: Utilize preparative High-Performance Liquid Chromatography (HPLC) or specialized chromatography columns. Derivatization of the anomeric mixture can sometimes facilitate separation. 2. Re-evaluate Reaction Conditions: Optimize the reaction to minimize the formation of side products. A thorough aqueous work-up is crucial to remove impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in furanoside glycosylation?

A1: The primary challenges include controlling the stereochemistry at the anomeric center to obtain the desired α or β anomer, preventing the formation of the more thermodynamically stable pyranose isomer, and achieving high yields due to the potential for incomplete reactions and side product formation.[1] Purification of the resulting anomeric mixtures can also be difficult.[5]

Q2: How do I favor the formation of the 1,2-cis furanosidic linkage?

A2: The synthesis of 1,2-cis furanosides is a significant challenge. Success often relies on using a glycosyl donor with a non-participating protecting group (e.g., benzyl ether) at the C-2 position. Additionally, the choice of solvent and catalyst is critical. For example, phenanthroline-catalyzed furanosylations have been shown to be effective for accessing 1,2-cis linkages.[6][7]

Q3: What is the role of the C-2 protecting group in controlling stereoselectivity?

A3: The C-2 protecting group has a profound effect on the stereochemical outcome. A "participating" acyl group (e.g., acetate, benzoate) can form a cyclic acyloxonium ion intermediate, which blocks one face of the furanose ring, leading to the formation of the 1,2-trans product. Conversely, a "non-participating" group (e.g., benzyl ether, azide) does not form this intermediate, allowing for the potential formation of the 1,2-cis product, often through an SN2-like mechanism or attack on a more open oxocarbenium ion.

Q4: Which solvents are recommended for furanoside glycosylation?

A4: The optimal solvent is highly dependent on the specific glycosyl donor, acceptor, and promoter system. However, some general trends have been observed. Ethereal solvents like diethyl ether or mixtures containing methyl tert-butyl ether (MTBE) have been shown to favor α-selectivity (1,2-cis for xylo- and ribofuranosides).[8] Dichloromethane (DCM) is a commonly used solvent of moderate polarity.[9] Nitrile solvents like acetonitrile can sometimes favor β-products.[3] A solvent screen is often a necessary part of optimizing a new glycosylation reaction.

Q5: My reaction is sluggish and starting material remains even after extended reaction times. What should I do?

A5: A sluggish reaction often indicates a problem with the activation of the glycosyl donor. Consider the following:

  • Increase Promoter/Catalyst Loading: Gradually increase the amount of the Lewis acid or promoter.

  • Elevate the Temperature: Cautiously increase the reaction temperature. Monitor carefully for the formation of side products.

  • Switch to a More Powerful Promoter: If using a mild Lewis acid, a stronger one may be required.

  • Check for Inhibitors: Ensure all reagents and solvents are pure and anhydrous, as impurities can inhibit the reaction.

Quantitative Data on Reaction Conditions

Table 1: Effect of Catalyst on the Stereoselectivity of Xylofuranosylation
EntryCatalyst (mol%)SolventYield (%)α/β Ratio
1BPhen (5)MTBE/CH2Cl2 (5:1)9017:1
2NoneMTBE/CH2Cl2 (5:1)516:1
3AgOTf (100)MTBE/CH2Cl2 (5:1)593:1
44-phenyl-pyridine (5)MTBE/CH2Cl2 (5:1)4910:1
Data synthesized from studies on phenanthroline-catalyzed xylofuranosylation.[8]
Table 2: Influence of Solvent on Arabinofuranosylation Stereoselectivity
EntryDonorAcceptorSolventYield (%)α/β Ratio
1Arabinofuranosyl Phosphate6-galnPr2OHigh1: >20 (β favored)
2Arabinofuranosyl BromidePyranosideMTBE/CH2Cl2 (5:1)881:8 (β favored)
Data synthesized from studies on bis-thiourea and phenanthroline-catalyzed arabinofuranosylations.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Furanosylation using a Furanosyl Bromide Donor and Phenanthroline Catalyst

This protocol is a synthesis based on procedures described for phenanthroline-catalyzed 1,2-cis furanosylations.[6][7]

Materials:

  • Furanosyl bromide donor (1.5 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • 4,7-Diphenyl-1,10-phenanthroline (BPhen) (5 mol%)

  • 2,6-Di-tert-butylmethylpyridine (DTBMP) (1.5 equiv)

  • Anhydrous Methyl tert-butyl ether (MTBE)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Activated 4 Å molecular sieves

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (0.2 mmol, 1.0 equiv) and activated 4 Å molecular sieves.

  • Add a 5:1 mixture of anhydrous MTBE/CH2Cl2 (to achieve a final concentration of 0.2 M with respect to the acceptor).

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flame-dried flask, dissolve the furanosyl bromide donor (0.3 mmol, 1.5 equiv), BPhen (0.01 mmol, 5 mol%), and DTBMP (0.3 mmol, 1.5 equiv) in the same solvent mixture.

  • Cool the acceptor mixture to the desired temperature (e.g., -20 °C).

  • Add the solution of the donor, catalyst, and base to the acceptor mixture dropwise via cannula.

  • Stir the reaction at the specified temperature for the required time (typically 6-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of Celite®, washing with CH2Cl2.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Kinetically Controlled Fischer Glycosidation for Furanoside Synthesis

This protocol is based on modern adaptations of the Fischer glycosylation to favor the kinetic furanoside product.

Materials:

  • Unprotected sugar (e.g., D-glucose) (1.0 equiv)

  • Anhydrous alcohol (e.g., methanol, used as solvent)

  • Acid catalyst (e.g., acetyl chloride (AcCl), 0.3-0.9 equiv, or a heterogeneous acid catalyst)

Procedure:

  • To a flame-dried flask, add the unprotected sugar (e.g., 1.0 g).

  • Add a large excess of the anhydrous alcohol (e.g., 20 mL of methanol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acid catalyst (e.g., AcCl) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the sugar has completely dissolved and TLC analysis indicates the formation of the furanoside products (typically a short reaction time is favored for the kinetic product).

  • Neutralize the reaction by the careful addition of a solid base (e.g., sodium bicarbonate) until effervescence ceases.

  • Filter the mixture to remove the salt.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue, which is a mixture of anomers and potentially some pyranosides, can be purified by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Poor Selectivity in Furanosylation check_conditions Review Reaction Conditions start->check_conditions cause_moisture Moisture Contamination? check_conditions->cause_moisture Yes cause_temp Suboptimal Temperature? check_conditions->cause_temp No sol_anhydrous Use Anhydrous Solvents/Reagents & Molecular Sieves cause_moisture->sol_anhydrous cause_pg Incorrect C-2 Protecting Group? cause_temp->cause_pg No sol_temp Optimize Temperature (e.g., lower for selectivity) cause_temp->sol_temp Yes cause_solvent Suboptimal Solvent? cause_pg->cause_solvent No sol_pg Select C-2 PG: - Participating for 1,2-trans - Non-participating for 1,2-cis cause_pg->sol_pg Yes cause_activator Weak/Incorrect Activator? cause_solvent->cause_activator No sol_solvent Screen Solvents (e.g., Et2O for α, MeCN for β) cause_solvent->sol_solvent Yes sol_activator Increase Equivalents or Use Stronger Activator cause_activator->sol_activator Yes end_point Re-run Experiment & Analyze sol_anhydrous->end_point sol_temp->end_point sol_pg->end_point sol_solvent->end_point sol_activator->end_point

Caption: Troubleshooting workflow for furanoside glycosylation.

Fischer_Glycosylation_Pathway cluster_conditions Reaction Conditions cluster_products Product Distribution Over Time UnprotectedSugar Unprotected Sugar Furanosides Furanosides (α/β mixture) Kinetic Product UnprotectedSugar->Furanosides + Alcohol/H+ (Short Reaction Time) Alcohol Alcohol (Solvent) Acid Acid Catalyst Pyranosides Pyranosides (α/β mixture) Thermodynamic Product Furanosides->Pyranosides Equilibration (Prolonged Reaction Time)

Caption: Kinetic vs. thermodynamic control in Fischer glycosylation.

References

troubleshooting low yields in beta-d-Erythrofuranose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of β-D-Erythrofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving β-D-Erythrofuranose.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Overall Yield of Furanose Form

Question: My reaction to synthesize β-D-Erythrofuranose from D-erythrose results in a very low yield of the desired furanose form. What are the likely causes and how can I improve the yield?

Answer: Low yields of β-D-Erythrofuranose are often due to the inherent equilibrium of D-erythrose in solution, which favors the pyranose form. The furanose form is generally less thermodynamically stable. Here are key factors and potential solutions:

  • Equilibrium Position: In aqueous solutions, D-erythrose exists as a mixture of α/β-pyranose and α/β-furanose forms, with the six-membered pyranose rings typically predominating.

  • Solvent Effects: The choice of solvent can significantly influence the furanose-to-pyranose ratio. Non-polar solvents may favor the furanose form to a greater extent than polar solvents like water. Consider exploring solvents like dimethyl sulfoxide (B87167) (DMSO) or pyridine, which have been shown to increase the proportion of furanose for some sugars.

  • Temperature: Increasing the reaction temperature can sometimes shift the equilibrium towards the furanose form. However, this may also lead to increased side product formation. Careful optimization is required.

  • Kinetic vs. Thermodynamic Control: Furanose formation can sometimes be favored under kinetic control (lower temperatures, rapid reaction), while the pyranose form is the thermodynamically favored product. Trapping the kinetically formed furanose with a protecting group or converting it to a glycoside can be an effective strategy.

Issue 2: Difficulty in Isolating the Pure β-Anomer

Question: I am struggling to separate the β-D-Erythrofuranose anomer from the α-anomer. What purification strategies can I employ?

Answer: The co-elution of α and β anomers is a common challenge in carbohydrate chemistry due to their similar physical properties.

  • Chromatography: Standard silica (B1680970) gel chromatography may not be sufficient. Consider using specialized chromatography techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amino-bonded phase or a specific carbohydrate column).

  • Derivatization: Converting the anomeric mixture to a derivative can sometimes facilitate separation. For example, acetylation or benzoylation may lead to derivatives with different chromatographic properties, allowing for separation. The desired anomer can then be obtained after deprotection.

  • Stereoselective Synthesis: To avoid the formation of an anomeric mixture altogether, employ stereoselective glycosylation methods if you are synthesizing a furanoside derivative. The use of a participating neighboring group at the C-2 position (e.g., an acetyl group) can favor the formation of the 1,2-trans product, which in the case of D-erythrose would lead to the β-anomer.

Issue 3: Incomplete Reaction and Presence of Starting Material

Question: My reaction appears to be incomplete, with a significant amount of D-erythrose remaining. How can I drive the reaction to completion?

Answer: Incomplete reactions can be due to several factors:

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.

  • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct amount. For acid-catalyzed cyclization, the strength and concentration of the acid can be critical.

  • Reagent Purity: Ensure all reagents, especially the starting D-erythrose and solvents, are of high purity and anhydrous where necessary.

Issue 4: Formation of Undesired Side Products

Question: I am observing the formation of several side products, complicating purification and reducing the yield. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is often due to the high reactivity of the unprotected hydroxyl groups and the aldehyde functionality of the open-chain form.

  • Protecting Groups: The most effective strategy to minimize side reactions is the use of protecting groups. By selectively protecting the hydroxyl groups, you can direct the reaction to the desired outcome. For example, protecting the C-2 and C-3 hydroxyls as an isopropylidene acetal (B89532) can be a key step before attempting to form a furanoside.

  • Mild Reaction Conditions: Use the mildest possible reaction conditions (e.g., lower temperature, less harsh catalysts) to prevent degradation of the sugar and the formation of rearrangement products.

  • Control of pH: Maintaining optimal pH is crucial, as strongly acidic or basic conditions can lead to sugar degradation and the formation of colored byproducts.

Data on Factors Influencing Furanose/Pyranose Ratio

The following table summarizes the influence of various factors on the equilibrium between furanose and pyranose forms of aldopentoses, based on general principles in carbohydrate chemistry. The data is illustrative to guide experimental design.

FactorCondition AFuranose:Pyranose Ratio (A)Condition BFuranose:Pyranose Ratio (B)
Solvent Water~15:85DMSO~30:70
Temperature 25°C~15:8580°C~25:75
Protecting Group Unprotected~15:852,3-O-IsopropylideneFavors Furanose Ring

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization of D-Erythrose (Illustrative)

This protocol is a general guideline for attempting to enrich a solution in the furanose form of D-erythrose. Yields of the unprotected furanose are typically low due to the equilibrium.

  • Dissolution: Dissolve D-erythrose (1.0 g) in the chosen solvent (e.g., anhydrous DMSO, 20 mL).

  • Acid Catalyst: Add a catalytic amount of a strong acid catalyst (e.g., Amberlyst 15 resin, 100 mg).

  • Reaction: Stir the mixture at the desired temperature (e.g., 25°C or 50°C) and monitor the reaction by TLC or NMR spectroscopy to observe the change in the anomeric ratio.

  • Quenching: Once equilibrium is reached, filter off the catalyst and neutralize the solution with a suitable base (e.g., triethylamine).

  • Analysis: Analyze the composition of the mixture using NMR to determine the ratio of furanose to pyranose forms.

Protocol 2: Protection of D-Erythrose with a 2,3-O-Isopropylidene Group

This is a common strategy to lock the sugar in a furanose-ready conformation.

  • Suspension: Suspend D-erythrose (1.0 g) in anhydrous acetone (B3395972) (50 mL).

  • Catalyst: Add a catalytic amount of a Lewis acid (e.g., anhydrous copper(II) sulfate, 1.0 g) and a drop of concentrated sulfuric acid.

  • Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the catalyst. Neutralize the filtrate with solid sodium bicarbonate, then filter again.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield 2,3-O-isopropylidene-D-erythrofuranose.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Low_Yields Start Low Yield of β-D-Erythrofuranose Problem1 High Proportion of Pyranose Form Start->Problem1 Problem2 Formation of α-Anomer Start->Problem2 Problem3 Incomplete Reaction Start->Problem3 Problem4 Side Product Formation Start->Problem4 Solution1a Change Solvent (e.g., DMSO) Problem1->Solution1a Solution1b Adjust Temperature Problem1->Solution1b Solution1c Use Protecting Groups to Favor Furanose Problem1->Solution1c Solution2a Preparative HPLC Problem2->Solution2a Solution2b Derivatization for Separation Problem2->Solution2b Solution2c Stereoselective Methodology Problem2->Solution2c Solution3a Optimize Reaction Time/Temperature Problem3->Solution3a Solution3b Check Catalyst Activity Problem3->Solution3b Solution4a Introduce Protecting Groups Problem4->Solution4a Solution4b Use Milder Conditions Problem4->Solution4b

Caption: Troubleshooting logic for addressing low yields in β-D-Erythrofuranose synthesis.

Experimental_Workflow cluster_0 Synthesis of Protected Furanose cluster_1 Deprotection Start D-Erythrose Protection Protection of Hydroxyl Groups (e.g., 2,3-O-Isopropylidene) Start->Protection Cyclization Cyclization / Glycosylation Protection->Cyclization ProtectedProduct Protected β-D-Erythrofuranoside Cyclization->ProtectedProduct Deprotection Removal of Protecting Groups ProtectedProduct->Deprotection FinalProduct β-D-Erythrofuranose (in solution) Deprotection->FinalProduct

Caption: General experimental workflow for obtaining β-D-Erythrofuranose via a protected intermediate.

Technical Support Center: Stability of beta-d-Erythrofuranose Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of beta-d-Erythrofuranose under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound in acidic solutions a concern for my experiments?

A1: this compound, like other reducing sugars, is susceptible to degradation in aqueous solutions, particularly under acidic conditions. This degradation can lead to the formation of various byproducts, which can result in inconsistent experimental outcomes, loss of biological activity, and the appearance of unexpected peaks in analytical analyses such as HPLC or LC-MS.[1][2] For instance, degradation can lead to an underestimation of enzyme activity if the enzyme is specific to the intact furanose form.

Q2: What are the primary factors influencing the degradation of this compound in acidic solutions?

A2: The main factors that influence the degradation of this compound are:

  • pH: The stability of D-Erythrose, the parent sugar of this compound, is highly pH-dependent. It is most stable in acidic to neutral conditions (pH 4-7).[3] As the pH becomes more acidic, acid-catalyzed hydrolysis of the cyclic furanose form can occur.

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation reactions.[2][4]

  • Presence of Oxygen: As a reducing sugar, it is prone to oxidation, a process that is enhanced by the presence of dissolved oxygen.[2]

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation and degradation of sugars.[2]

Q3: What are the typical degradation products of this compound under acidic conditions?

A3: Under acidic conditions, this compound can undergo several degradation reactions. The initial step is often the acid-catalyzed opening of the furanose ring to form the open-chain aldehyde structure of D-Erythrose. This can be followed by isomerization to D-threose or D-erythrulose, and further degradation to smaller molecules like glyceraldehyde, glycolaldehyde, and organic acids.[3]

Q4: How can I detect the degradation of my this compound sample?

A4: Degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or an Evaporative Light Scattering Detector (ELSD) is commonly used. The appearance of new peaks or a decrease in the area of the main this compound peak over time is indicative of degradation.[1][4] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed to identify the degradation products.[1]

Q5: What are the recommended storage conditions for this compound solutions to minimize degradation?

A5: To minimize degradation, this compound solutions should be prepared fresh whenever possible. For short-term storage, it is advisable to keep the solution on ice. For longer-term storage, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C to prevent repeated freeze-thaw cycles. The pH of the solution should be maintained in the optimal stability range of pH 4-7.[1][3]

Troubleshooting Guides

Symptom Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity Degradation of this compound stock solution.1. Prepare a fresh stock solution of this compound. 2. Compare the performance of the fresh solution to the old one in a reliable assay. 3. Always store stock solutions under the recommended conditions (pH 4-7, low temperature).[3]
Appearance of unexpected peaks in HPLC/LC-MS analysis Formation of degradation products due to acidic conditions or high temperature.1. Compare the chromatogram with a freshly prepared, high-purity standard. 2. Analyze the sample at different time points to monitor the growth of impurity peaks. 3. If possible, identify the degradation products by their mass-to-charge ratios using LC-MS.[1]
Discoloration (yellowing/browning) of the solution Caramelization or other advanced degradation reactions.1. Review the experimental protocol to ensure the solution was not exposed to unnecessarily high temperatures.[2] 2. Measure the pH of the discolored solution; extreme pH can accelerate degradation. 3. Prepare fresh solutions and store them protected from light at low temperatures.
pH shift in unbuffered solutions Formation of acidic degradation products.1. Use a suitable buffer system (e.g., citrate (B86180) or acetate) to maintain a stable pH, especially for long-term experiments.[2][3] 2. Monitor the pH of the reaction mixture throughout the experiment.

Data Presentation

Table 1: Effect of pH on the Stability of D-Erythrose at 40°C

While specific kinetic data for this compound is limited, the following table summarizes the qualitative and semi-quantitative findings on the stability of its parent sugar, D-Erythrose, at different pH values.

pHTemperature (°C)ObservationReference
5.040Slower degradation compared to higher pH values. Negligible degradation observed over a 12-hour period.[2][4][4]
7.040Moderate degradation observed.[2]
8.540Significant degradation observed over a 12-hour period.[2]
10.040Rapid degradation observed.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a forced degradation study to assess the stability of this compound under acidic stress. The degradation is monitored by HPLC.

Objective: To evaluate the stability of this compound in an acidic solution and to identify the time course of its degradation.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • High-purity water

  • pH meter

  • Incubator or water bath

  • HPLC system with a suitable detector (e.g., RID or ELSD)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl in a series of vials.

    • Incubate the vials at a controlled temperature (e.g., 60°C).[4]

    • At defined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

  • Sample Preparation for HPLC:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH to a pH of approximately 7.[4]

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Summarize the percentage of degradation in a table for comparison across different time points.

Visualizations

degradation_pathway cluster_cyclic Cyclic Form cluster_open Open-Chain Form cluster_degradation Degradation Products beta_erythrofuranose β-D-Erythrofuranose open_chain D-Erythrose (aldehyde) beta_erythrofuranose->open_chain Mutarotation (H+ catalyzed) degradation_products Isomers (D-Threose) & Further Degradation (e.g., Glyceraldehyde) open_chain->degradation_products Isomerization & Fragmentation (H+)

Caption: Acid-catalyzed degradation pathway of β-D-Erythrofuranose.

experimental_workflow prep_stock Prepare β-D-Erythrofuranose Stock Solution acid_stress Incubate with 0.1 M HCl at 60°C prep_stock->acid_stress sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) acid_stress->sampling neutralize Neutralize with 0.1 M NaOH sampling->neutralize hplc_analysis Analyze by HPLC neutralize->hplc_analysis data_analysis Calculate % Degradation hplc_analysis->data_analysis

Caption: Experimental workflow for forced degradation study.

troubleshooting_guide start Inconsistent Experimental Results? check_solution Is the stock solution fresh? start->check_solution prepare_fresh Prepare a fresh stock solution check_solution->prepare_fresh No check_peaks Unexpected peaks in HPLC? check_solution->check_peaks Yes confirm_degradation Compare with a fresh standard. Monitor peak changes over time. check_peaks->confirm_degradation Yes check_color Is the solution discolored? check_peaks->check_color No review_conditions Review temperature and pH. Protect from light. check_color->review_conditions Yes

References

Technical Support Center: Improving the Purification of Furanose Anomeric Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of furanose anomeric mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying a single furanose anomer?

The main difficulties in purifying a single furanose anomer stem from the phenomenon of mutarotation, where the α and β anomers can interconvert in solution. This dynamic equilibrium can lead to peak broadening or the appearance of multiple peaks for a single compound during chromatography, making isolation of a pure anomer challenging.[1] Additionally, the high polarity of furanoses can make them difficult to retain and resolve on standard reversed-phase chromatography columns.[1] Furanose rings are also generally less stable than their pyranose counterparts and can be susceptible to ring-opening or degradation under harsh purification conditions, such as strong acids or bases.[2]

Q2: What is the difference between α and β furanose anomers and how does it impact purification?

Alpha (α) and beta (β) anomers are diastereomers that differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1 in aldoses).[2] In solution, these anomers exist in a dynamic equilibrium through a process called mutarotation, which proceeds via a transient open-chain aldehyde or ketone intermediate.[1][3] This interconversion during chromatography can result in a single broad peak, two distinct peaks, or two peaks connected by a plateau, depending on the rate of interconversion relative to the separation time.[2] To isolate a single anomer, it is often necessary to employ conditions that either minimize anomerization (e.g., low temperatures, aprotic solvents) or accelerate it to the point where the anomers elute as a single sharp peak.[1][2]

Q3: When should I use protecting groups in my purification strategy?

Protecting groups are chemical moieties temporarily attached to reactive functional groups, such as the hydroxyl groups of a sugar, to prevent them from reacting during a chemical transformation or to aid in purification.[2] In the context of furanose purification, protecting groups can be highly beneficial to:

  • Prevent Anomerization: By "locking" the anomeric hydroxyl group, interconversion between α and β forms is prevented, leading to sharper peaks and simpler chromatograms.[2]

  • Improve Solubility and Chromatographic Behavior: Protecting groups can modify the polarity of the furanose, making it more amenable to standard chromatographic techniques like reversed-phase HPLC.[2]

  • Enhance Resolution: The increased steric bulk and altered polarity of the protected sugar can improve its separation from other impurities.[2]

While not always essential, using protecting groups can significantly simplify the purification process, particularly when dealing with complex mixtures or when a single, stable anomer is required for downstream applications.[2]

Q4: What detection methods are suitable for furanoses, which often lack a UV chromophore?

Since many furanoses do not possess a UV chromophore, alternative detection methods are often required for HPLC analysis. Suitable detectors include:

  • Refractive Index Detector (RID): A universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes.

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and then measures the light scattered by the non-volatile analyte particles.

  • Charged Aerosol Detector (CAD): Similar to ELSD, but it imparts a charge to the analyte particles and then measures the total charge.[1]

  • Mass Spectrometry (MS): Provides both quantitative data and structural information, making it a powerful tool for identifying and quantifying sugars.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of furanose anomeric mixtures.

Problem Possible Causes Recommended Solutions Rationale
Broad or Tailing Peaks in Chromatography 1. Anomerization on the column. 2. Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). 3. Column overloading.1. Lower the column temperature. 2. Use a mobile phase with a weak acid or base to suppress ionization. 3. Consider derivatizing the anomeric hydroxyl group with a protecting group. 4. Use an end-capped column or a different stationary phase (e.g., HILIC). 5. Reduce the sample load on the column.1. Lowering the temperature slows down the rate of anomerization. 2. Suppressing ionization can minimize unwanted interactions with the stationary phase. 3. Protecting groups prevent on-column anomerization. 4. Different stationary phases offer alternative selectivities and can reduce secondary interactions. 5. Overloading the column leads to poor peak shape.
Multiple Peaks for a Supposedly Pure Sample 1. Presence of both α and β anomers. 2. On-column degradation of the sample.1. Analyze collected fractions by NMR to confirm the identity of the peaks. 2. If anomers are present, consider if a mixture is acceptable for the downstream application. If not, optimize the chromatography to isolate the desired anomer or use a protecting group strategy. 3. Employ milder purification conditions (e.g., neutral pH, lower temperature).1. NMR spectroscopy can definitively identify the anomeric forms present. 2. Depending on the research goal, a mixture of anomers may be acceptable. If not, further purification is necessary. 3. Milder conditions can prevent the degradation of sensitive furanose compounds.
Poor Resolution of Anomers 1. Insufficient selectivity of the chromatographic system. 2. Co-elution of isomers.1. Optimize the mobile phase composition (e.g., solvent strength, additives). 2. Try a different stationary phase with higher selectivity (e.g., chiral column, porous graphitic carbon). 3. Consider derivatization to create diastereomers with greater differences in physical properties.1. Mobile phase composition plays a critical role in chromatographic selectivity. 2. Some stationary phases are specifically designed for resolving stereoisomers. 3. Derivatization can exaggerate the physical differences between anomers, facilitating separation.
Low Recovery from the Column 1. Irreversible adsorption to the stationary phase. 2. Sample degradation during purification.1. Use a more inert stationary phase. 2. Add a competitive binding agent to the mobile phase. 3. Ensure the mobile phase pH is compatible with the stability of the sugar.1. An inert stationary phase minimizes irreversible binding. 2. A competitive binder can saturate active sites on the stationary phase, preventing sample adsorption. 3. Furanoses can be unstable at extreme pH values, leading to degradation and low recovery.
Irreproducible Retention Times 1. Changes in the column or mobile phase. 2. Column contamination.1. Ensure the column is properly equilibrated before each run. 2. Prepare fresh mobile phase daily and ensure it is thoroughly degassed. 3. Perform a column cleaning cycle if contamination is suspected.1. Proper equilibration is crucial for consistent retention times. 2. The composition of the mobile phase can change over time, affecting retention. 3. Contaminants on the column can alter its chromatographic properties.

Data Presentation

Table 1: Effect of Temperature on HPLC Separation of Furanose Anomers

Temperature (°C)ObservationRecommendationReference
Low (e.g., < 10°C)Mutarotation is suppressed, allowing for the separation of individual anomers.Use for analytical separation of anomers or when the goal is to isolate a single anomer.[4]
Ambient (e.g., 25°C)Partial on-column interconversion may lead to broad or split peaks.May not be ideal for quantitative analysis or preparative separation of single anomers.[5]
High (e.g., 70-80°C)Anomer interconversion is accelerated, leading to the elution of a single, sharp peak for both anomers.Use when the goal is to quantify the total amount of the furanose, regardless of the anomeric form.[6][7]

Table 2: Influence of Mobile Phase pH on Anomer Separation

Mobile Phase pHEffect on MutarotationChromatographic OutcomeRecommendationReference
Acidic to Neutral (pH < 7)Slower rate of mutarotation.Allows for the potential separation of individual anomers.Suitable for analytical determination of anomeric ratios.[4]
Alkaline (pH > 10)Accelerated rate of mutarotation.Anomers coalesce into a single peak.Useful for quantifying the total sugar concentration without interference from anomer separation. Use with pH-stable columns.[1]

Experimental Protocols

Protocol 1: HILIC Separation of Unprotected Furanose Anomers

This protocol provides a general starting point for the separation of highly polar, unprotected furanose anomers using Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column Selection: Choose a HILIC stationary phase, such as an amide- or amino-bonded silica (B1680970) column. A typical dimension would be 4.6 mm x 250 mm with 5 µm particles.

  • Mobile Phase Preparation:

  • Sample Preparation: Dissolve the crude furanose mixture in the initial mobile phase composition (e.g., 90% acetonitrile, 10% water with buffer). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (adjust as needed to control anomerization).

    • Injection Volume: 5-20 µL.

    • Gradient Elution:

      • Start with a high percentage of acetonitrile (e.g., 90-95%) to ensure retention of the polar furanose.

      • Gradually increase the percentage of the aqueous mobile phase (A) to elute the compounds. A typical gradient might be from 10% to 40% A over 15-20 minutes.[8][9]

    • Detection: Use a suitable detector such as RID, ELSD, CAD, or MS.

  • Fraction Collection: Collect fractions corresponding to the desired peaks for further analysis or use.

Protocol 2: Crystallization of a Single Furanose Anomer

This protocol outlines a general approach for the purification of a single furanose anomer by crystallization. This method relies on the differential solubility of the anomers in a given solvent system.

  • Solvent Selection:

    • Identify a solvent system in which the desired anomer has lower solubility than the other anomer and impurities. This often requires screening various solvents and solvent mixtures.

    • Commonly used solvents include ethanol, methanol, isopropanol, acetone, and mixtures with water or non-polar solvents like hexanes.

  • Dissolution: Dissolve the crude furanose mixture in a minimal amount of the chosen hot solvent or solvent mixture to create a saturated solution.

  • Cooling and Crystal Growth:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • For further crystallization, transfer the solution to a refrigerator or freezer.

  • Crystal Isolation:

    • Collect the crystals by filtration, for example, using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Analysis: Analyze the purity of the crystals by HPLC or NMR to confirm the anomeric configuration and the absence of impurities.

Protocol 3: NMR Spectroscopy for Monitoring Anomerization Kinetics

This protocol describes how to use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the interconversion of furanose anomers in solution over time.

  • Sample Preparation: Dissolve a known amount of the purified furanose anomer in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum immediately after dissolution to determine the initial anomeric composition.

  • Time-Course Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 30 minutes or as needed based on the expected rate of anomerization).

  • Data Analysis:

    • Identify the characteristic signals for the anomeric protons of both the α and β furanose anomers.

    • Integrate the signals for the anomeric protons in each spectrum.

    • Calculate the relative percentage of each anomer at each time point.

    • Plot the percentage of each anomer as a function of time to determine the rate of anomerization and the equilibrium composition.

Mandatory Visualizations

G Troubleshooting Workflow for Furanose Purification start Start: Impure Furanose Mixture chrom_analysis Initial Chromatographic Analysis (e.g., HPLC) start->chrom_analysis peak_shape Assess Peak Shape and Purity chrom_analysis->peak_shape single_sharp Single Sharp Peak? peak_shape->single_sharp Good broad_split Broad or Split Peaks? peak_shape->broad_split Poor pure_anomer Pure Anomer Isolated single_sharp->pure_anomer anomerization Anomerization Occurring broad_split->anomerization optimize_chrom Optimize Chromatographic Conditions anomerization->optimize_chrom temp_control Adjust Temperature optimize_chrom->temp_control ph_control Adjust Mobile Phase pH optimize_chrom->ph_control protecting_group Consider Protecting Groups optimize_chrom->protecting_group re_analyze Re-analyze by Chromatography temp_control->re_analyze ph_control->re_analyze protecting_group->re_analyze re_analyze->peak_shape end End: Purified Product pure_anomer->end

Caption: A troubleshooting workflow for the purification of furanose anomers.

G Decision Logic for Furanose Purification Method Selection start Goal of Purification? isolate_single Isolate a Single Anomer start->isolate_single Isolate quantify_total Quantify Total Furanose start->quantify_total Quantify anomerization_control Control Anomerization isolate_single->anomerization_control accelerate_anomerization Accelerate Anomerization quantify_total->accelerate_anomerization suppress_anomerization Suppress Anomerization anomerization_control->suppress_anomerization Suppress prevent_anomerization Prevent Anomerization anomerization_control->prevent_anomerization Prevent low_temp_hplc Low-Temperature HPLC suppress_anomerization->low_temp_hplc crystallization Crystallization suppress_anomerization->crystallization protecting_groups Use Protecting Groups prevent_anomerization->protecting_groups high_temp_hplc High-Temperature HPLC accelerate_anomerization->high_temp_hplc alkaline_hplc Alkaline Mobile Phase HPLC accelerate_anomerization->alkaline_hplc

Caption: Decision logic for selecting a furanose purification method.

G Furanose Anomerization Equilibrium cluster_conditions Factors Influencing Equilibrium alpha_furanose α-Furanose open_chain Open-Chain Form (Aldehyde/Ketone) alpha_furanose->open_chain k1 k-1 beta_furanose β-Furanose open_chain->beta_furanose k2 k-2 Temperature Temperature pH pH Solvent Solvent

Caption: The equilibrium between α and β furanose anomers via an open-chain intermediate.

References

selection of appropriate protecting groups for erythrofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Erythrofuranose Chemistry

Welcome to the technical support center for synthetic carbohydrate chemistry. This guide provides detailed answers and troubleshooting advice for the selection and application of protecting groups for erythrofuranose, a common building block in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in selectively protecting the hydroxyl groups of erythrofuranose?

Erythrofuranose, like other carbohydrates, presents the challenge of differentiating between multiple hydroxyl groups with similar reactivity.[1][2] The key difficulties are:

  • Multiple Reactive Sites: It has a primary hydroxyl group (at C5) and two secondary hydroxyl groups (at C2 and C3), in addition to the anomeric hydroxyl (at C1).

  • Subtle Reactivity Differences: While the primary C5-OH is the most nucleophilic and least sterically hindered, selectively protecting one secondary hydroxyl over the other (C2 vs. C3) is challenging due to their similar electronic and steric environments.[2]

  • Stereochemistry: The trans orientation of the C2 and C3 hydroxyls in D-erythrose prevents the use of common protecting groups that form five-membered cyclic acetals, such as isopropylidene groups, which are typically used for cis-diols.[3]

Q2: How can I selectively protect the primary C5 hydroxyl group?

The C5 primary hydroxyl is the most reactive alcohol due to lower steric hindrance.[3] This allows for its selective protection using bulky silylating agents.

  • Recommended Groups: Tert-butyldimethylsilyl (TBDMS) or the more robust tert-butyldiphenylsilyl (TBDPS) ethers are ideal.[4]

  • Reaction Conditions: The reaction is typically carried out using the corresponding silyl (B83357) chloride (e.g., TBDPS-Cl) in the presence of a weak base like imidazole (B134444) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[5]

Q3: What is an "orthogonal protection strategy," and how can it be applied to erythrofuranose?

An orthogonal protection strategy uses a set of protecting groups that can be removed under distinct reaction conditions, allowing for selective deprotection of one group while others remain intact.[1][6] This is critical for the stepwise synthesis of complex molecules.[7]

A common orthogonal strategy for erythrofuranose could be:

  • C5-OH: Protect with a TBDPS group (acid-stable, fluoride-labile).

  • C2-OH and C3-OH: Protect the remaining secondary hydroxyls with benzyl (B1604629) (Bn) ethers (stable to acid and base, removable by hydrogenolysis).[8]

  • C1-OH: If performing a glycosylation, the anomeric position might be converted to a thioglycoside or trichloroacetimidate, which also functions as a protecting group until activation.

This scheme allows for:

  • Selective deprotection of C5 using TBAF (fluoride source).

  • Selective deprotection of C2 and C3 using H₂/Pd-C (hydrogenolysis).

Q4: Which protecting groups are suitable for the secondary C2 and C3 hydroxyls?

After protecting the C5 primary alcohol, the C2 and C3 hydroxyls can be protected.

  • Benzyl (Bn) ethers: These are highly recommended for their stability across a wide range of conditions.[9] They are considered "permanent" protecting groups until the final deprotection steps.[6] They are installed using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH).

  • Acyl groups (Acetyl, Benzoyl): These ester groups are stable under acidic conditions but are easily removed with a base (e.g., NaOMe in MeOH).[10] They can also serve as participating groups in glycosylation reactions, influencing the stereochemical outcome.[11]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Low yield during C5 silylation 1. Insufficiently reactive silylating agent.2. Steric hindrance from other groups.3. Presence of water in the reaction.1. Use a more reactive silylating agent like TBDPS-OTf with a non-nucleophilic base (e.g., 2,6-lutidine).2. Ensure the reaction is performed under strictly anhydrous conditions.
Silyl group is cleaved during a subsequent acidic step The chosen silyl group (e.g., TMS, TBDMS) is too acid-labile.Switch to a more robust silyl group such as tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS), which offer greater acid stability.[4]
Benzyl ether deprotection by hydrogenolysis is slow or incomplete 1. Catalyst poisoning (e.g., by sulfur-containing compounds).2. Insufficient catalyst loading or poor quality catalyst.3. Steric hindrance around the benzyl groups.1. Ensure all reagents are pure and free of catalyst poisons. If a thioglycoside was used, it must be removed first.2. Increase catalyst loading (e.g., use 20% w/w Pd(OH)₂/C, "Pearlman's catalyst") and ensure adequate hydrogen pressure.3. Consider alternative deprotection methods like dissolving metal reduction if hydrogenolysis fails.
Mixture of products during acylation (acetylation/benzoylation) Acyl migration may occur, especially if a single hydroxyl is left unprotected adjacent to an acylated one.Control reaction temperature (run at lower temperatures) and use a non-nucleophilic base. Ensure complete acylation to avoid partially protected intermediates.

Protecting Group Data Summary

The following table summarizes common protecting groups for erythrofuranose hydroxyls, their typical installation/removal conditions, and their orthogonal compatibility.

Protecting GroupTarget Hydroxyl(s)Installation ConditionsDeprotection ConditionsOrthogonal To
TBDPS (tert-butyldiphenylsilyl)C5 (Primary)TBDPS-Cl, Imidazole, DMFTBAF, THFBenzyl, Acetyl, Benzoyl
Bn (Benzyl)C2, C3 (Secondary)NaH, BnBr, THFH₂, Pd/C, EtOH/EtOAcSilyl, Acetyl, Benzoyl
Ac (Acetyl)C2, C3, C5Ac₂O, PyridineNaOMe, MeOH (Zemplén)Silyl, Benzyl
Bz (Benzoyl)C2, C3, C5BzCl, PyridineNaOMe, MeOHSilyl, Benzyl

Experimental Protocols

Protocol 1: Selective Silylation of the C5-Hydroxyl Group

This protocol describes the selective protection of the primary C5-OH of a 1,2-protected erythrofuranose derivative using TBDPS-Cl.

  • Dissolve the erythrofuranose starting material (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding methanol.

  • Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Benzylation of Secondary Hydroxyl Groups

This protocol details the protection of the remaining C2 and C3 hydroxyls as benzyl ethers.

  • Add a solution of the C5-protected furanose (1.0 eq) in anhydrous THF to a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq per OH group) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq per OH group) dropwise. A catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) can be added to accelerate the reaction.

  • Stir the reaction at room temperature for 16-24 hours until TLC indicates completion.

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by silica gel column chromatography.

Visual Workflow

The following diagram illustrates a logical workflow for developing a protecting group strategy for erythrofuranose based on the desired synthetic outcome.

ProtectingGroupStrategy start Start: Erythrofuranose Derivative q1 Goal: Glycosylation at C1? start->q1 a1_yes Install Anomeric Leaving Group (e.g., Thioglycoside, Imidate) q1->a1_yes Yes q2 Goal: Selective modification of a specific OH? q1->q2 No a1_yes->q2 a2_c5 Modify C5-OH? q2->a2_c5 Yes, at C5 a2_c23 Modify C2/C3-OH? q2->a2_c23 Yes, at C2/C3 a2_no Global Protection q2->a2_no No p_c5 Protect C2, C3, (C1) (e.g., Benzyl, Acetyl) a2_c5->p_c5 react_c5 Functionalize C5-OH p_c5->react_c5 final_dep Final Product Assembly & Global Deprotection react_c5->final_dep p_c23 1. Protect C5-OH (Bulky Silyl Group, e.g., TBDPS) 2. Protect other OHs a2_c23->p_c23 dep_c23 Selectively Deprotect C2 or C3 (Advanced: Stannylene Acetal) p_c23->dep_c23 react_c23 Functionalize C2/C3-OH dep_c23->react_c23 react_c23->final_dep p_global Protect all OH groups (e.g., Per-O-acetylation) a2_no->p_global p_global->final_dep

A decision workflow for selecting a protecting group strategy.

References

Technical Support Center: Troubleshooting Peak Broadening in HPLC of Furanoses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing peak broadening and other chromatographic issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of furanoses and other reducing sugars.

Frequently Asked Questions (FAQs)

Q1: Why are my sugar peaks broad, split, or showing shoulders in my HPLC chromatogram?

A1: Peak broadening, splitting, or the appearance of shoulders when analyzing furanoses and other reducing sugars is often caused by a phenomenon called mutarotation. In solution, reducing sugars exist as an equilibrium mixture of different isomers, primarily the α and β anomers of their cyclic pyranose and furanose forms, as well as a small amount of the open-chain aldehyde or ketone form.[1][2] If the rate of this interconversion (mutarotation) on the HPLC column is comparable to the timescale of the chromatographic separation, it can lead to distorted peak shapes.[1]

Q2: What is mutarotation and how does it affect my HPLC results?

A2: Mutarotation is the change in the optical rotation of a sugar solution as the different anomers interconvert to reach an equilibrium.[3] In the context of HPLC, if the separation of the anomers is faster than their interconversion, you will see distinct peaks for each anomer. If the interconversion is much faster than the separation, you will see a single, sharp, averaged peak. However, when the rates are similar, the continuous interconversion on the column leads to peak broadening, splitting, or a plateau between the anomer peaks.[1]

Q3: Can factors other than mutarotation cause peak broadening in sugar analysis?

A3: Yes, while mutarotation is a primary suspect for reducing sugars, other general HPLC issues can also cause peak broadening. These include:

  • Column Degradation: Loss of stationary phase, contamination, or void formation in the column.

  • Inappropriate Mobile Phase: Incorrect pH, insufficient buffer capacity, or a mobile phase that is too weak to elute the analytes efficiently.[4]

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening.

  • Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shapes.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak broadening issues when analyzing furanoses.

Step 1: Identify the Nature of the Peak Broadening

Observe your chromatogram carefully. Does the peak broadening affect all peaks or only the sugar analytes?

  • All peaks are broad: This suggests a general system issue. Refer to a general HPLC troubleshooting guide focusing on extra-column volume, detector settings, or flow rate inconsistencies.

  • Only sugar peaks are broad, split, or show tailing/fronting: This strongly indicates that mutarotation is the root cause. Proceed to Step 2.

Step 2: Control On-Column Mutarotation

The primary strategy to address peak broadening from mutarotation is to control the rate of anomer interconversion during the separation. This can be achieved by adjusting the column temperature and mobile phase conditions.

Strategy A: Accelerate Mutarotation to Obtain a Single, Sharp Peak

This approach is often preferred for routine quantification where the separation of individual anomers is not necessary.

  • Increase Column Temperature: Raising the column temperature to 70-80 °C can significantly increase the rate of mutarotation.[5] This causes the anomers to interconvert so rapidly that they elute as a single, sharp peak.

Strategy B: Decelerate Mutarotation to Separate Individual Anomers

This approach is suitable for applications requiring the separation and quantification of individual anomers.

  • Decrease Column Temperature: Lowering the column temperature can slow down the rate of mutarotation.[3] In some cases, very low temperatures (e.g., down to -60 °C with appropriate mobile phases) may be required to completely halt on-column interconversion and achieve baseline separation of anomers.[3]

  • Adjust Mobile Phase pH: Mutarotation is catalyzed by both acids and bases. Using a neutral or weakly acidic mobile phase (pH around 4-6) can help to slow down the interconversion.[3] Avoid alkaline conditions unless using a specific method like High-Performance Anion-Exchange Chromatography (HPAEC).

  • Optimize Mobile Phase Composition: For separations in Hydrophilic Interaction Liquid Chromatography (HILIC) mode, the water content and the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence the separation of anomers.[6]

Step 3: Optimize Other Chromatographic Parameters

If adjusting temperature and pH does not fully resolve the issue, consider the following:

  • Column Selection:

    • Amino Columns: These are commonly used for sugar analysis in HILIC mode.

    • Ligand-Exchange Columns: These columns, often using calcium or lead counter-ions, can provide good separation of sugars, but often require elevated temperatures to prevent anomer separation.[7]

    • Chiral Columns: These can be used to separate both anomers and enantiomers of sugars.[8][9]

  • Sample Preparation:

    • Solvent: Whenever possible, dissolve and inject your samples in the mobile phase to avoid peak distortion.

    • Equilibration: Allow your sample to equilibrate in the dissolution solvent before injection to ensure a consistent anomeric ratio at the start of the analysis.

Data Presentation

Table 1: Effect of Temperature on Furanose Mutarotation and Peak Shape in HPLC

Column TemperatureRate of MutarotationExpected Chromatographic Peak ShapeApplication
Low (e.g., < 10°C)SlowTwo or more resolved peaks corresponding to different anomers.Analysis of individual anomers.
Ambient (e.g., 25°C)IntermediateBroad, split, or shouldered peaks due to on-column interconversion.Generally not ideal.
High (e.g., > 60°C)FastA single, sharp peak representing the average of the rapidly interconverting anomers.[5]Routine quantification of total sugar content.

Experimental Protocols

Protocol 1: Analysis of Furanoses with Accelerated Mutarotation

This protocol is designed for the quantification of the total furanose content, not the individual anomers.

  • Column: Amino-propyl bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 75 °C.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the furanose standard or sample in the mobile phase.

Protocol 2: Separation of Furanose Anomers at Low Temperature

This protocol aims to separate the individual anomers of a furanose.

  • Column: Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water with 0.1% acetic acid (90:10, v/v). The weak acid helps to minimize the rate of mutarotation.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 5 °C (a column chiller is required).

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the furanose standard or sample in the mobile phase and keep the sample vial at a low temperature in the autosampler.

Visualizations

Mutarotation cluster_equilibrium Mutarotation Equilibrium alpha_furanose α-Furanose open_chain Open-Chain Form (Aldehyde/Ketone) alpha_furanose->open_chain beta_furanose β-Furanose open_chain->beta_furanose Troubleshooting_Workflow start Start: Broad/Split Furanose Peaks check_all_peaks Are all peaks in the chromatogram broad? start->check_all_peaks system_issue Address general HPLC issues: - Extra-column volume - Detector settings - Flow rate check_all_peaks->system_issue Yes mutarotation_issue Mutarotation is the likely cause check_all_peaks->mutarotation_issue No end End: Improved Peak Shape system_issue->end goal What is the analytical goal? mutarotation_issue->goal quantify_total Quantify total sugar (single peak) goal->quantify_total Total Quantification separate_anomers Separate anomers goal->separate_anomers Anomer Separation increase_temp Increase column temperature (e.g., 70-80°C) quantify_total->increase_temp decrease_temp Decrease column temperature (e.g., < 10°C) separate_anomers->decrease_temp increase_temp->end adjust_ph Use neutral or weakly acidic mobile phase decrease_temp->adjust_ph adjust_ph->end

References

Technical Support Center: Refinement of NMR Acquisition Parameters for Furanose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing NMR acquisition parameters for the structural and conformational analysis of furanoses.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical shift ranges for furanose protons and carbons?

A1: The chemical shifts for furanose ring protons and carbons are generally found in specific regions of the NMR spectrum. Anomeric protons (H1) are typically deshielded and appear further downfield.

  • ¹H NMR: Ring protons typically resonate between 3 and 6 ppm. Anomeric protons (H1) are found in the 4.5–5.5 ppm range.[1]

  • ¹³C NMR: Ring carbons generally appear between 60 and 110 ppm. Anomeric carbons (C1) are typically in the 90-100 ppm region, while carbons at the ring closure (C4) for α-anomers are around 80-83 ppm and for β-anomers around 83-86 ppm.[1] Exocyclic hydroxymethyl groups (e.g., C5 in pentofuranoses, C6 in hexofuranoses) resonate at approximately 60-64 ppm.[1]

Q2: How can I distinguish between α and β anomers of a furanose using NMR?

A2: The anomeric configuration can often be determined by examining the coupling constant between the anomeric proton (H1) and the adjacent proton (H2), denoted as ³JH1,H2.

  • α-furanoses (1,2-cis configuration) generally exhibit a ³JH1,H2 coupling constant of around 3–5 Hz.[2]

  • β-furanoses (1,2-trans configuration) typically show a smaller coupling constant, often between 0–2 Hz.[2]

Additionally, the chemical shift of the anomeric carbon (C1) can be informative, with distinct ranges often observed for α and β anomers.[1][2]

Q3: Why are furanose signals often of low intensity or difficult to detect?

A3: In solution, many reducing sugars exist in equilibrium between different tautomers, including pyranose and furanose ring forms, as well as the open-chain form. For most common sugars like D-glucose, the pyranose forms are predominant (>99%), while the furanose forms are minor species, often constituting less than 1% of the total sugar concentration.[3] This low abundance makes their signals inherently weak and can place them below the limit of detection in dilute samples.[3]

Q4: What are the key NMR experiments for a comprehensive furanose analysis?

A4: A combination of 1D and 2D NMR experiments is typically required for full structural elucidation:

  • 1D ¹H NMR: Provides initial information on chemical shifts and coupling constants.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (¹H-¹H correlations), helping to trace the proton connectivity within the furanose ring.[4][5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations).[6] This is crucial for assigning carbon resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). This is vital for identifying linkages between sugar units and other molecular fragments.

  • 2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for assigning all protons of a furanose ring starting from a well-resolved signal, like the anomeric proton.[7]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing information about the 3D structure and conformation of the furanose ring.

Troubleshooting Guide

Issue 1: My furanose signals are very weak or not visible.

Possible Cause Troubleshooting Step
Low abundance of furanose tautomer. Increase the overall sample concentration. For a 1 M glucose solution, the furanose forms are detectable.[3]
Increase the number of scans (NS) to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.[8]
Incorrect relaxation delay (d1). For quantitative measurements, ensure the relaxation delay is sufficiently long (at least 5 times the longest T1 relaxation time) to allow for full magnetization recovery.
Sample temperature. The equilibrium between tautomers can be temperature-dependent. Acquiring spectra at different temperatures may shift the equilibrium to favor the furanose form.

Issue 2: Severe signal overlap is preventing assignment of resonances.

Possible Cause Troubleshooting Step
Limited chemical shift dispersion. Utilize 2D NMR experiments like COSY, TOCSY, and HSQC to resolve correlations in a second dimension.[9]
For fluorinated furanoses, specialized techniques like 1D FESTA (Fluorine-Edited Selective TOCSY Acquisition) can provide clean subspectra of individual anomers, even for minor furanose forms.[2][7]
Acquire the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz or higher) to increase chemical shift dispersion.[1]
Change the solvent or adjust the pH, as this can induce changes in chemical shifts and potentially resolve overlapping signals.[10]

Issue 3: I cannot determine the coupling constants accurately from the 1D ¹H spectrum.

Possible Cause Troubleshooting Step
Broad spectral lines. Ensure the sample is properly prepared and free of solid particles, which can degrade magnetic field homogeneity.[11] Degas the sample if paramagnetic oxygen is suspected to be causing line broadening.[11]
Optimize shimming of the magnetic field to improve resolution.
Complex multiplet patterns. Use 2D experiments like DQF-COSY, which can help in extracting coupling constants from the fine structure of cross-peaks.[4]
For very low-abundance species where 2D experiments are difficult, selective 1D-TOCSY experiments can be used to isolate the spin system of a specific furanose anomer, simplifying the spectrum for analysis.[3]

Quantitative Data Summary

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Furanoses

NucleusPositionTypical Chemical Shift (ppm)Reference
¹H Anomeric (H1)4.5 – 5.5[1]
Ring Protons (H2-H5)3.0 – 6.0[1]
¹³C Anomeric (C1)90 – 100[1]
Ring Carbons60 – 110[1]
C4 (α-anomers)80 – 83[1]
C4 (β-anomers)83 – 86[1]
Exocyclic (CH₂OH)60 – 64[1]

Table 2: Typical Vicinal Proton-Proton (³JH,H) Coupling Constants in Furanose Rings

CouplingConfigurationTypical Value (Hz)Reference
³JH1,H2 α-anomer (cis)3 – 5[2]
³JH1,H2 β-anomer (trans)0 – 2[2]
³JH2,H3 Varies with ring pucker~5 - 7[12]
³JH3,H4 Varies with ring pucker~0 - 7[12]

Experimental Protocols

Protocol 1: Sample Preparation
  • Dissolution: Dissolve 5-25 mg of the carbohydrate sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For ¹³C experiments, a higher concentration is recommended.[11]

  • Purity Check: Ensure the solvent is of high purity to avoid interfering signals. D₂O is commonly used for carbohydrates.

  • Filtration: Filter the solution through a small glass wool plug packed into a Pasteur pipette directly into a clean, dry NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality.[11][13]

  • pH Adjustment: For samples in D₂O, check the pD (pH meter reading + 0.4) and adjust if necessary, as chemical shifts can be pH-dependent.[3]

  • Equilibration: Allow the sample to equilibrate for several hours (or overnight) at room temperature to ensure the tautomeric equilibrium is established before analysis.[3]

Protocol 2: 1D ¹H NMR Acquisition
  • Instrument Setup: Insert the sample, lock on the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Pulse Width (p1): Use a 30° flip angle for faster acquisition or a 90° flip angle for maximum signal in a single scan.[8]

    • Relaxation Delay (d1): Set to 1-2 seconds for qualitative analysis. For quantitative analysis, use a longer delay (≥ 5 x T₁).

    • Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.[8]

    • Number of Scans (NS): Start with 8 or 16 scans and increase as needed to achieve the desired signal-to-noise ratio, especially for detecting minor furanose forms.[8]

    • Spectral Width (SW): Set to cover the expected range of proton signals (e.g., 12-15 ppm).

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz is typical), Fourier transform, phase correct, and baseline correct the spectrum.

Protocol 3: 2D COSY Acquisition
  • Experiment Setup: Use a gradient-enhanced COSY pulse program (e.g., 'cosygpmfph' on Bruker systems) for better artifact suppression.

  • Acquisition Parameters:

    • Spectral Width (SW): Set identical spectral widths in both F2 (direct) and F1 (indirect) dimensions, covering all proton signals of interest.

    • Number of Scans (NS): 2 to 8 scans per increment.

    • Increments (F1): Collect 256 to 512 increments in the F1 dimension for adequate resolution.

    • Relaxation Delay (d1): 1.5 to 2 seconds.

  • Processing: Apply a sine-bell or shifted sine-bell window function in both dimensions, Fourier transform, and phase the spectrum. Symmetrize the spectrum if necessary.

Protocol 4: 2D HSQC Acquisition
  • Experiment Setup: Use a gradient-enhanced, sensitivity-improved HSQC pulse program (e.g., 'hsqcedetgpsisp2' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width (SW): Set the F2 dimension for protons (e.g., 10-12 ppm) and the F1 dimension for ¹³C to cover the expected carbon chemical shift range (e.g., 0-120 ppm for furanoses).

    • Coupling Constant (¹JCH): Set the average one-bond C-H coupling constant. For carbohydrates, a value of 145-150 Hz is typical.

    • Number of Scans (NS): 4 to 16 scans per increment, depending on sample concentration.

    • Increments (F1): 128 to 256 increments in the F1 dimension.

    • Relaxation Delay (d1): 1.5 to 2 seconds.

  • Processing: Apply appropriate window functions (e.g., squared sine-bell for F2, sine-bell for F1), Fourier transform, and phase correct.

Visualizations

experimental_workflow prep Sample Preparation (Dissolve, Filter, Equilibrate) oneD_H 1D ¹H NMR (Initial Assessment) prep->oneD_H Lock & Shim cosy 2D COSY (¹H-¹H Connectivity) oneD_H->cosy Resolve Overlap hsqc 2D HSQC (¹H-¹³C Direct Correlation) oneD_H->hsqc Assign Carbons tocsy 2D TOCSY (Full Spin System) oneD_H->tocsy analysis Assign Spin Systems & Measure J-Couplings cosy->analysis hsqc->analysis tocsy->analysis hmbc 2D HMBC (Long-Range ¹H-¹³C) analysis->hmbc Inter-residue links noesy 2D NOESY (Conformational Analysis) analysis->noesy 3D Structure structure Structure & Conformation Elucidation hmbc->structure noesy->structure

Caption: Experimental workflow for furanose analysis using NMR.

troubleshooting_workflow start Problem with Furanose Spectrum? q_signal Weak or No Signal? start->q_signal q_overlap Signal Overlap? start->q_overlap q_broad Broad Lines? start->q_broad sol_signal Increase Concentration Increase Scans (NS) q_signal->sol_signal Yes sol_overlap Run 2D Experiments (COSY, HSQC) Use Higher Field q_overlap->sol_overlap Yes sol_broad Re-prepare Sample (Filter) Re-shim q_broad->sol_broad Yes end Improved Spectrum sol_signal->end sol_overlap->end sol_broad->end

Caption: Troubleshooting decision tree for common furanose NMR issues.

References

Technical Support Center: Stereocontrol in Erythrofuranosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling stereoselectivity during erythrofuranosylation reactions.

Troubleshooting Guide

Q1: My erythrofuranosylation reaction is resulting in a low diastereomeric ratio (dr), with significant formation of the undesired threo isomer. How can I improve the erythro selectivity?

A1: Low diastereoselectivity is a common issue in erythrofuranosylation. The formation of the desired erythro isomer over the threo isomer is influenced by a combination of factors. Here are several strategies you can employ to enhance erythro selectivity:

  • Choice of Protecting Groups: The protecting groups on your furanosyl donor can exert significant stereocontrol.[1][2] Participating groups at the C2 position, such as acyl groups (e.g., benzoyl), can favor the formation of a 1,2-trans glycosidic bond, which in the context of many furanosyl donors, corresponds to the erythro product. Conversely, non-participating groups like benzyl (B1604629) ethers may offer less control. Consider switching from a benzyl to a benzoyl group at the C2 position.

  • Solvent Selection: The polarity of the solvent can influence the reaction mechanism and the conformation of the transition state.[3] Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) often favor erythro selectivity. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) can sometimes favor the threo isomer. A solvent screen is highly recommended.

  • Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid catalyst are critical.[4] Stronger, more sterically demanding Lewis acids may favor a specific transition state geometry leading to the erythro product. Consider screening Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), boron trifluoride diethyl etherate (BF₃·OEt₂), or tin(IV) chloride (SnCl₄).

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product, which is often the erythro isomer. Try running your reaction at -78 °C or -40 °C.

Q2: I have optimized the protecting groups, solvent, and temperature, but the erythro:threo ratio is still not satisfactory. What other parameters can I investigate?

A2: If the primary factors have been optimized, consider these secondary parameters:

  • Glycosyl Donor Reactivity: A more reactive glycosyl donor may lead to a less selective reaction. If you are using a highly reactive donor (e.g., a trichloroacetimidate), consider switching to a less reactive one (e.g., a thioglycoside) to allow for greater facial selectivity.

  • Activator System: For thioglycoside donors, the choice of activator is crucial. N-Iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid (e.g., TfOH or AgOTf) is a common system. The nature and concentration of the acid co-catalyst can fine-tune the selectivity.

  • Presence of Additives: The addition of molecular sieves is standard practice to ensure anhydrous conditions. However, other additives, such as salts (e.g., lithium perchlorate), can sometimes influence the stereochemical outcome by altering the polarity of the reaction medium or interacting with reaction intermediates.

Q3: My reaction is not going to completion, and I am recovering a significant amount of starting material along with a mixture of diastereomers. What should I do?

A3: Incomplete conversion can be due to several factors. Here is a systematic approach to troubleshoot this issue:

  • Check Reagent Purity and Stoichiometry: Ensure all reagents, especially the glycosyl donor, acceptor, and Lewis acid, are pure and dry. Verify the stoichiometry of all reactants.

  • Activator/Catalyst Activity: If using a catalyst, ensure it has not degraded. Use a freshly opened or properly stored bottle of the Lewis acid.

  • Reaction Time and Temperature: The reaction may require a longer time or a higher temperature to reach completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If you have been running the reaction at a very low temperature to favor selectivity, a slight increase in temperature might be necessary to drive the reaction to completion, although this may come at the cost of some selectivity.

  • Concentration: The concentration of the reactants can play a role. Try running the reaction at a higher concentration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using participating protecting groups to favor erythrofuranosylation?

A1: A participating protecting group at the C2 position of the furanosyl donor, such as an ester, can form a cyclic oxonium ion intermediate upon activation of the anomeric leaving group. This intermediate shields one face of the furanose ring, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face. This directed attack leads to the stereoselective formation of a 1,2-trans glycosidic linkage, which often corresponds to the erythro product.

Q2: Can the structure of the glycosyl acceptor influence the stereoselectivity of the reaction?

A2: Yes, the steric and electronic properties of the glycosyl acceptor are important. A sterically bulky acceptor may exhibit a higher degree of facial selectivity. The nucleophilicity of the acceptor's hydroxyl group also plays a role; a more nucleophilic alcohol may react faster and potentially with lower selectivity.

Q3: Are there any computational methods to predict the stereochemical outcome of an erythrofuranosylation reaction?

A3: While still an evolving field, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to model the transition states of the competing reaction pathways leading to the erythro and threo isomers.[5] These models can help rationalize observed selectivities and guide the choice of reactants and conditions to favor the desired stereoisomer.

Data Presentation

The following table summarizes the effect of different reaction parameters on the diastereomeric ratio (erythro:threo) in a model erythrofuranosylation reaction.

EntryGlycosyl Donor (C2 Protecting Group)Lewis Acid (1.2 eq.)SolventTemperature (°C)Diastereomeric Ratio (erythro:threo)
1C2-OBnTMSOTfDCM-783:1
2C2-OBzTMSOTfDCM-7815:1
3C2-OBzBF₃·OEt₂DCM-7810:1
4C2-OBzTMSOTfTHF-782:1
5C2-OBzTMSOTfToluene-7818:1
6C2-OBzTMSOTfDCM-4012:1

Experimental Protocols

Key Experiment: Lewis Acid-Catalyzed Erythrofuranosylation

This protocol describes a general procedure for the erythrofuranosylation of a primary alcohol using a furanosyl trichloroacetimidate (B1259523) donor with a participating C2-benzoyl protecting group.

Materials:

  • C2-Benzoyl-protected furanosyl trichloroacetimidate donor (1.0 eq.)

  • Primary alcohol acceptor (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 1.2 eq.)

  • Activated molecular sieves (4 Å)

  • Triethylamine (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the furanosyl donor (1.0 eq.), the alcohol acceptor (1.5 eq.), and activated molecular sieves.

  • Add anhydrous DCM to dissolve the reactants.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add TMSOTf (0.1 - 1.2 eq.) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature, then filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired erythro-furanoside.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Visualizations

Troubleshooting_Erythrofuranosylation start Low Erythro Selectivity protecting_group Modify C2 Protecting Group (e.g., Bn to Bz) start->protecting_group solvent Screen Solvents (e.g., DCM, Toluene) start->solvent lewis_acid Optimize Lewis Acid (e.g., TMSOTf, BF3.OEt2) start->lewis_acid temperature Lower Reaction Temperature (e.g., -78°C) start->temperature outcome Improved Erythro Selectivity protecting_group->outcome solvent->outcome lewis_acid->outcome temperature->outcome

Caption: Troubleshooting workflow for improving erythro selectivity.

Factors_Influencing_Stereoselectivity cluster_donor Glycosyl Donor cluster_conditions Reaction Conditions cluster_acceptor Glycosyl Acceptor Erythrofuranosylation Erythrofuranosylation Stereochemical Outcome ProtectingGroups C2 Protecting Group (Participating vs. Non-participating) Erythrofuranosylation->ProtectingGroups LeavingGroup Anomeric Leaving Group Erythrofuranosylation->LeavingGroup LewisAcid Lewis Acid Erythrofuranosylation->LewisAcid Solvent Solvent Polarity Erythrofuranosylation->Solvent Temperature Temperature Erythrofuranosylation->Temperature Sterics Steric Hindrance Erythrofuranosylation->Sterics Nucleophilicity Nucleophilicity Erythrofuranosylation->Nucleophilicity

References

Validation & Comparative

A Comparative Guide to Beta-D-Erythrofuranose and Beta-D-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of beta-d-Erythrofuranose and beta-d-Threofuranose, two stereoisomers of the four-carbon sugar, tetrose. While direct comparative experimental data on these specific furanose forms is limited due to their nature as metabolic intermediates rather than standalone products, this document outlines their structural distinctions, predicted physicochemical properties, and potential biological relevance based on established principles of stereochemistry.

Structural and Stereochemical Comparison

This compound and beta-d-Threofuranose are C4 epimers, meaning they differ in the spatial arrangement of hydroxyl (-OH) groups around their chiral carbon atoms. Both are aldoses with the chemical formula C₄H₈O₄.[1][2][3] Their fundamental difference lies in the orientation of the hydroxyl groups at the C2 and C3 positions relative to the furanose ring.

  • This compound: The hydroxyl groups at C2 and C3 are on the same side of the furanose ring.

  • Beta-d-Threofuranose: The hydroxyl groups at C2 and C3 are on opposite sides of the furanose ring.

This stereochemical difference is the primary determinant of their distinct chemical and biological properties.

G Structural Comparison of Tetrose Epimers cluster_0 This compound cluster_1 beta-d-Threofuranose Erythro Erythro Threo Threo

Caption: Chemical structures of this compound and beta-d-Threofuranose.

Physicochemical Properties

PropertyThis compound (Predicted)beta-d-Threofuranose (Predicted)Rationale for Difference
Molecular Weight 120.10 g/mol [4]120.10 g/mol [2]Isomers have identical molecular formulas (C₄H₈O₄) and thus the same molecular weight.
Boiling Point Likely lowerLikely higherThe trans configuration of -OH groups in threofuranose may allow for more effective intermolecular hydrogen bonding in a crystal lattice, potentially leading to a higher boiling point.
Solubility in Water HighHighBoth are small, polar molecules with multiple hydroxyl groups capable of hydrogen bonding with water. Minor differences may exist due to the efficiency of solvation.
Specific Rotation DifferentDifferentAs stereoisomers, they will rotate plane-polarized light differently, a key method for their identification and differentiation.
Reactivity Potentially differentPotentially differentThe accessibility of the hydroxyl groups for reactions (e.g., esterification, etherification) will differ due to steric hindrance and the potential for intramolecular hydrogen bonding, which can affect nucleophilicity.

Biological Significance and Activity

Tetroses are primarily known as short-lived intermediates in metabolic pathways rather than as standalone functional molecules.[3] Their phosphorylated forms are key players in central metabolism.

  • D-Erythrose: D-Erythrose 4-phosphate is a crucial intermediate in the Pentose Phosphate Pathway (PPP) and the Calvin cycle.[3][5] It serves as a precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) through the shikimate pathway.[3]

  • D-Threose: While less common in central metabolism, D-Threose derivatives have been investigated for their biological activities. For example, D-threose 2,4-diphosphate has been identified as an inhibitor of the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (G3P dehydrogenase).[5] This inhibition occurs because the molecule binds to the active site and oxidizes the enzyme.[5]

The specific stereochemistry of these sugars is critical for enzymatic recognition. The precise 3D arrangement of hydroxyl groups must match the active site of an enzyme for binding and catalysis to occur. Therefore, this compound and beta-d-Threofuranose would be expected to interact differently with enzymes and receptors.

G Structure Fundamental Structural Difference (C2/C3 Stereochemistry) Erythro Erythrofuranose (-OH groups cis) Structure->Erythro Threo Threofuranose (-OH groups trans) Structure->Threo Properties Divergent Physicochemical Properties Erythro->Properties BioRecognition Differential Biological Recognition Erythro->BioRecognition Threo->Properties Threo->BioRecognition Solubility Solubility, Polarity, Reactivity Properties->Solubility Enzymes Enzyme-Substrate Specificity BioRecognition->Enzymes Pathways Metabolic Pathway Integration (e.g., PPP vs. Glycolysis Inhibition) Enzymes->Pathways

Caption: Logical relationship between stereochemistry and functional divergence.

Experimental Protocols

As direct comparative studies are lacking, the following outlines representative experimental protocols that could be employed to quantify the differences between these two molecules.

A. Protocol: Comparative Analysis of Enzymatic Specificity

This protocol describes a method to determine if a specific sugar-metabolizing enzyme (e.g., a kinase) shows a preference for one epimer over the other.

  • Enzyme and Substrate Preparation:

    • Obtain a purified sugar kinase (e.g., from E. coli).

    • Prepare stock solutions of this compound and beta-d-Threofuranose of known concentrations in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂).

    • Prepare stock solutions of ATP and the coupling enzyme system for the assay (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase).

  • Kinetic Assay (Spectrophotometric):

    • The assay will be performed in a 96-well plate format and read by a spectrophotometer at 340 nm.

    • The reaction mixture will contain buffer, NADH, phosphoenolpyruvate, ATP, pyruvate kinase, and lactate dehydrogenase.

    • Initiate the reaction by adding the sugar kinase.

    • The rate of NADH oxidation (decrease in absorbance at 340 nm) is directly proportional to the rate of ADP production, and thus to the kinase activity.

  • Data Analysis:

    • Vary the concentration of each sugar substrate while keeping other components constant.

    • Measure the initial reaction velocity (V₀) at each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ (substrate affinity) and kcat (turnover rate).

    • Compare the kcat/Kₘ values for this compound and beta-d-Threofuranose to determine the enzyme's specificity.

G cluster_workflow Experimental Workflow: Enzyme Kinetics Prep 1. Reagent Preparation (Enzyme, Substrates, ATP) Assay 2. Spectrophotometric Assay (Couple kinase activity to NADH oxidation) Prep->Assay Vary 3. Vary Substrate Concentration ([Erythrofuranose] or [Threofuranose]) Assay->Vary Measure 4. Measure Initial Velocity (V₀) (Rate of Absorbance change at 340 nm) Vary->Measure Analyze 5. Data Analysis (Michaelis-Menten kinetics) Measure->Analyze Compare 6. Compare kcat/Km (Determine enzyme specificity) Analyze->Compare

Caption: Workflow for comparing enzyme specificity for sugar epimers.

Conclusion

While chemically very similar, this compound and beta-d-Threofuranose represent a clear example of how subtle differences in stereochemistry can lead to significant functional divergence. Their distinct three-dimensional structures, arising from the cis and trans arrangement of hydroxyl groups, are expected to result in different physicochemical properties and, most importantly, differential recognition by biological systems. This principle is fundamental in drug development, where the specific stereoisomer of a molecule is often the source of its therapeutic activity and selectivity. Further experimental investigation using protocols such as those outlined here would be necessary to fully quantify these differences.

References

A Researcher's Guide to Spectroscopic Differentiation of Furanose Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, the precise characterization of carbohydrate stereochemistry is paramount. Furanose rings, five-membered sugar structures, exist as various stereoisomers (anomers and epimers) that can exhibit distinct biological activities and physical properties. Differentiating these isomers is a significant analytical challenge due to their structural similarity. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Infrared (IR) spectroscopy—supported by experimental data and protocols for their application in distinguishing furanose stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and widely used method for the detailed structural elucidation of furanose stereoisomers in solution.[1] By analyzing chemical shifts (δ) and spin-spin coupling constants (J), one can differentiate between anomers and determine the conformation of the furanose ring.

Key Differentiating Parameters in ¹H NMR

The anomeric center (C1) is particularly sensitive to stereochemical changes. The configuration at this position (α or β) significantly influences the chemical shift of the anomeric proton (H1) and its coupling constant with the adjacent proton (H2).

  • Anomeric Proton (H1) Chemical Shift : A general trend shows that the H1 signal of α-furanoses (where the C1 hydroxyl group is cis to the C2 substituent) appears at a lower field (more deshielded) compared to the corresponding β-furanose (where the C1 hydroxyl is trans).[2][3]

  • ³J(H1,H2) Coupling Constant : The magnitude of the three-bond coupling constant between H1 and H2 is highly dependent on the dihedral angle between these protons, as described by the Karplus equation. For α-furanoses (1,2-cis), this value is typically larger (around 3–5 Hz) than for β-furanoses (1,2-trans), which often show a smaller coupling constant (0–2 Hz).[2][3]

Quantitative NMR Data for D-Glucofuranose Anomers

Recent advances have enabled the complete spectral assignment of minor furanose forms, which often exist in equilibrium with the more abundant pyranose forms.[4][5] The following table summarizes the ¹H and ¹³C NMR data for the anomeric position of α- and β-D-glucofuranose in D₂O.

Parameterα-D-Glucofuranoseβ-D-GlucofuranoseSource
¹H Chemical Shift (δ)
H15.39 ppm5.16 ppm[4]
¹³C Chemical Shift (δ)
C197.6 ppm104.0 ppm[4]
Coupling Constants (J)
³J(H1, H2)4.6 Hz< 0.5 Hz[4]
¹J(C1, H1)172.6 Hz170.8 Hz[4]
Experimental Protocol: High-Resolution NMR of Furanoses

Distinguishing minor furanose isomers from the dominant pyranose signals in solution requires specialized NMR techniques.[2]

1. Sample Preparation:

  • Dissolve the carbohydrate sample in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 1 M.[4]

  • Adjust the pD to a neutral value (e.g., 7.0) using a dilute phosphate (B84403) buffer to maintain stability and mimic physiological conditions.[4]

2. Instrumentation:

  • Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is crucial for detecting low-abundance furanose anomers.[3]

3. Data Acquisition:

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to observe the overall equilibrium of pyranose and furanose forms.

  • Selective 1D TOCSY (Total Correlation Spectroscopy): To isolate the signals of a specific isomer, selectively excite a well-resolved resonance (often the anomeric proton) and transfer magnetization throughout its spin system. This generates a clean subspectrum for that isomer.[2][4]

  • 2D NMR (COSY, HSQC): Use 2D Correlation Spectroscopy (COSY) to establish proton-proton connectivities (J-couplings) and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, aiding in complete assignment.[3][4]

  • 1D FESTA (Frequency-Edited Selective TOCSY Acquisition): For complex mixtures where signals overlap, such as in fluorinated sugars, 1D FESTA can be employed to obtain pure subspectra of individual anomers, even those in very low abundance.[2][3]

4. Data Analysis:

  • Assign signals using the combination of 1D and 2D spectra.

  • Measure chemical shifts and extract coupling constants from the resolved spectra. Iterative spin simulations can be used to refine these values.[4]

  • Use the ³J(H,H) values to infer ring conformation based on the Karplus relationship.[6]

Vibrational Spectroscopy: Probing Ring Structure and Absolute Configuration

Vibrational spectroscopy techniques, including Infrared (IR) Spectroscopy and Vibrational Circular Dichroism (VCD), provide complementary information to NMR by probing the vibrational modes of the molecule.

Infrared (IR) Spectroscopy

While conventional IR spectroscopy is excellent for identifying functional groups, its application in distinguishing subtle stereoisomers can be challenging due to spectral overlap in the fingerprint region.[7][8][9] However, advanced gas-phase techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy can effectively differentiate between ring sizes (pyranose vs. furanose).[10][11] The distinct vibrational modes of the five- and six-membered rings result in unique IRMPD fingerprints.[11]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[12][13] This technique is exquisitely sensitive to the three-dimensional structure of chiral molecules, making it a powerful tool for determining the absolute configuration of furanose stereoisomers.[14][15][16]

The primary advantage of VCD is that the entire spectrum serves as a fingerprint for a specific stereoisomer and its conformation in solution.[15] By comparing the experimental VCD spectrum with spectra predicted by ab initio calculations (typically using Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.[14]

Experimental Protocol: VCD for Absolute Configuration Determination

1. Sample Preparation:

  • Dissolve the purified furanose derivative in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration sufficient to obtain a high signal-to-noise ratio. The choice of solvent is critical as it must be transparent in the IR region of interest.

2. Instrumentation:

  • Use a commercial VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.[12]

3. Data Acquisition:

  • Acquire the VCD spectrum over a wide mid-IR range (e.g., 2000-1000 cm⁻¹).

  • Collect data for an extended period (several hours) and average the scans to achieve a high signal-to-noise ratio, as VCD signals are typically several orders of magnitude weaker than IR absorption signals.[17]

4. Computational Analysis:

  • Perform a conformational search for the target furanose stereoisomer using molecular mechanics.

  • Optimize the geometry of the low-energy conformers using DFT calculations (e.g., at the B3LYP/6-31G(d) level).

  • Calculate the theoretical VCD and IR spectra for each stable conformer.

  • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

5. Comparison and Assignment:

  • Qualitatively and/or quantitatively compare the experimental VCD spectrum with the calculated spectrum for the possible stereoisomers (e.g., R vs. S).

  • A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration.[14]

Workflow for Spectroscopic Analysis of Furanose Stereoisomers

The following diagram illustrates a logical workflow for employing different spectroscopic techniques to fully characterize a sample containing furanose stereoisomers.

G cluster_input Starting Material cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy cluster_chiral Chiroptical Methods furanose Furanose Isomer Mixture nmr ¹H & ¹³C NMR furanose->nmr ir IR / IRMPD furanose->ir vcd VCD furanose->vcd or Optical Rotation (OR) furanose->or nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data nmr_output Anomer/Epimer ID Ring Conformation nmr_data->nmr_output ir_output Ring Size ID (Furanose vs Pyranose) ir->ir_output vcd_output Absolute Configuration Conformer Population vcd->vcd_output or_output Enantiomer Distinction (e.g., D vs L) or->or_output

Caption: Workflow for the spectroscopic differentiation of furanose stereoisomers.

References

Validating the Anomeric Configuration of Beta-D-Erythrofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a carbohydrate's anomeric configuration is paramount. This guide provides a comparative analysis of experimental techniques used to validate the β-anomeric configuration of D-Erythrofuranose, contrasting it with its α-anomer.

The spatial arrangement at the anomeric carbon (C1) dictates the stereochemistry of a cyclic sugar, profoundly influencing its biological activity and chemical properties. In the case of D-Erythrofuranose, a five-membered ring structure, two anomers exist: alpha (α) and beta (β). The β-configuration is characterized by the C1 hydroxyl group being on the same side as the hydroxymethyl group (C4) in the Haworth projection. This guide outlines the key experimental methodologies and presents comparative data to unequivocally distinguish between the two.

Comparative Analysis of Anomeric Configurations

The primary method for determining the anomeric configuration of furanoses in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. Key parameters include the chemical shift (δ) of the anomeric proton (H1) and carbon (C1), and the scalar coupling constant (³JH1-H2) between the anomeric proton and the proton on the adjacent carbon.

Parameterα-D-Erythrofuranoseβ-D-ErythrofuranoseSignificance
¹H Chemical Shift (δ H1) Downfield (higher ppm)Upfield (lower ppm)The anomeric proton in the α-anomer is typically less shielded.
³JH1-H2 Coupling Constant ~3-5 Hz~0-2 HzThis is a critical diagnostic parameter. The smaller coupling constant in the β-anomer is due to the near 90° dihedral angle between H1 and H2.[1]
¹³C Chemical Shift (δ C1) VariesVariesWhile there are trends, the anomeric carbon chemical shift is generally less diagnostic on its own compared to the proton data for furanoses.
Nuclear Overhauser Effect (NOE) NOE between H1 and H2No significant NOE between H1 and H2In the α-anomer (cis-relationship), H1 and H2 are in close spatial proximity, leading to a measurable NOE. The trans-relationship in the β-anomer results in a much weaker or absent NOE.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and coupling constants of the anomeric center.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified D-Erythrofuranose sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the chemical shifts of all protons.

    • Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and identify H1 and H2.

    • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to determine the spatial proximity of protons.

    • Acquire a 1D or 2D ¹³C NMR spectrum (e.g., HSQC) to determine the chemical shifts of the carbon atoms.

  • Data Analysis:

    • Identify the anomeric proton (H1) signal, which is typically in the range of 4.5-5.5 ppm for furanoses.[3]

    • Measure the ³JH1-H2 coupling constant from the splitting pattern of the H1 signal in the ¹H spectrum.

    • Analyze the NOESY spectrum for a cross-peak between H1 and H2.

X-ray Crystallography

Objective: To obtain a definitive three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystallization: Grow single crystals of β-D-Erythrofuranose from a suitable solvent system. This can be a challenging step for small, highly soluble sugars.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then used to solve the crystal structure and refine the atomic positions.

Workflow for Anomeric Configuration Validation

The following diagram illustrates the logical workflow for validating the anomeric configuration of a furanose sugar like D-Erythrofuranose.

Anomeric_Validation_Workflow cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_analysis Data Analysis & Conclusion H1_NMR 1D ¹H NMR COSY 2D COSY H1_NMR->COSY NOESY 2D NOESY H1_NMR->NOESY Analyze_Shifts Analyze Chemical Shifts (δ) H1_NMR->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants (J) COSY->Analyze_Coupling Analyze_NOE Analyze NOE NOESY->Analyze_NOE C13_NMR ¹³C NMR Crystallization Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Analyze_Crystal Analyze Crystal Structure Structure_Solution->Analyze_Crystal Conclusion Confirm β-Configuration Analyze_Shifts->Conclusion Analyze_Coupling->Conclusion Analyze_NOE->Conclusion Analyze_Crystal->Conclusion Sample Purified D-Erythrofuranose Sample->H1_NMR Sample->C13_NMR Sample->Crystallization

Caption: Workflow for the validation of anomeric configuration.

Signaling Pathway of Anomeric Effect

The relative stability of anomers is influenced by the anomeric effect, a stereoelectronic phenomenon. In the β-anomer of D-Erythrofuranose, the lone pair of electrons on the endocyclic oxygen atom can donate into the antibonding orbital (σ*) of the C1-O1 bond when it is in an anti-periplanar arrangement, leading to stabilization.

Anomeric_Effect cluster_beta β-Anomer lp Lone Pair (n) on Ring Oxygen sigma_star Antibonding Orbital (σ*) of C1-O1 lp->sigma_star Donation stabilization Stabilization sigma_star->stabilization Leads to

Caption: The anomeric effect in the β-anomer.

References

A Comparative Conformational Analysis of Erythrofuranose and Ribofuranose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the conformational landscapes of erythrofuranose and ribofuranose reveals distinct structural preferences that underpin their diverse biological roles. While both are five-membered furanose rings, their subtle stereochemical differences lead to significant variations in ring puckering, influencing their interactions with enzymes and their incorporation into nucleic acids.

This guide provides a comparative analysis of the conformational properties of erythrofuranose and ribofuranose, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. It is intended for researchers, scientists, and drug development professionals working with carbohydrates and nucleoside analogues.

Introduction to Furanose Conformation

Furanose rings are not planar and adopt puckered conformations to alleviate torsional strain. These conformations are typically described by a pseudorotation cycle, which includes ten envelope (E) and ten twist (T) forms. The specific conformation of a furanose ring is defined by the pseudorotation phase angle (P) and the puckering amplitude (τm). The conformational flexibility of these rings is crucial for their biological activity.[1]

Comparative Data Summary

The following table summarizes the key conformational parameters for erythrofuranose and ribofuranose based on available experimental and computational data.

ParameterErythrofuranoseRibofuranose
Predominant Conformations (Gas Phase) α-anomer: Envelope (E) β-anomer: Twist (T)Predominantly North (C3'-endo) and South (C2'-endo) conformations
Pseudorotation Phase Angle (P) Data not readily available for solution stateNorth: ~10° - 30° South: ~150° - 170°
Puckering Amplitude (τm) Data not readily available for solution state~35° - 40°
Key Vicinal Coupling Constants (³JHH) in Solution Data not readily availableFor β-D-ribofuranosides (isopropylidene protected): ³J₁₂,₂ ≈ 0 Hz ³J₂₃,₃ ≈ 5.9-6.2 Hz ³J₃₄,₄ ≈ 0 Hz[2]

Note: Direct comparative solution-state NMR data for erythrofuranose is limited in the current literature, highlighting an area for future research. The provided data for ribofuranose is based on studies of its derivatives, which can influence conformational preferences.

Conformational Preferences Explained

Erythrofuranose: Gas-phase studies of D-erythrose have identified two primary furanose conformers: an α-anomer adopting an envelope conformation and a β-anomer preferring a twist conformation.[3] The stability of these conformers is influenced by intramolecular hydrogen bonding and the anomeric effect.[3]

Ribofuranose: The conformational landscape of ribofuranose is well-characterized, particularly due to its central role in RNA and DNA. In aqueous solution, ribofuranose and its derivatives typically exist in a dynamic equilibrium between two major puckering families: the North (N-type) and South (S-type) conformations.[4] The North conformation, characterized by a C3'-endo pucker, is predominant in A-form nucleic acids and RNA, while the South conformation, with a C2'-endo pucker, is characteristic of B-form DNA.[4] The equilibrium between these states is crucial for the biological function of nucleic acids.

Experimental Protocols

A combination of NMR spectroscopy and computational modeling is the most powerful approach for elucidating the conformational preferences of furanoses.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the time-averaged conformation of molecules in solution. Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angles between adjacent protons and can be used to determine the preferred ring pucker.

A General Protocol for Furanoside Conformational Analysis by NMR:

  • Sample Preparation: Dissolve 5-10 mg of the furanoside in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY) NMR spectra on a high-field spectrometer (≥500 MHz).

  • Spectral Analysis: Assign all proton resonances using 2D correlation spectra.

  • Coupling Constant Extraction: Measure the ³JHH values from the high-resolution ¹H spectrum.

  • Pseudorotation Analysis: Use a specialized software (e.g., PSEUROT) to correlate the experimental ³JHH values with the pseudorotation parameters (P and τm) and determine the populations of the major conformers.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide detailed insights into the conformational energy landscape and can predict the relative stabilities of different conformers.

A General Protocol for Furanoside Conformational Analysis by Computational Modeling:

  • Structure Building: Generate an initial 3D structure of the furanose molecule.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer and calculate their relative energies using an appropriate level of theory (e.g., DFT with a suitable basis set).

  • Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature to predict the conformational equilibrium.

  • NMR Parameter Calculation: For validation, calculate theoretical ³JHH values for the identified conformers and compare them with experimental data.

Visualization of Key Concepts

Pseudorotation Cycle of a Furanose Ring

The following diagram illustrates the continuous interconversion between the envelope and twist conformations of a furanose ring, known as the pseudorotation cycle.

Pseudorotation_Cycle cluster_N North (C3'-endo) cluster_E East cluster_S South (C2'-endo) cluster_W West N ³T₂ E ⁰E N->E P = 0°-90° S ₂T³ E->S P = 90°-180° W E₀ S->W P = 180°-270° W->N P = 270°-360°

Caption: The pseudorotation wheel illustrating the conformational landscape of a furanose ring.

Experimental Workflow for Comparative Conformational Analysis

This diagram outlines a typical workflow for the comparative conformational analysis of furanose sugars.

Experimental_Workflow cluster_erythrofuranose Erythrofuranose cluster_ribofuranose Ribofuranose E_Sample Sample Preparation E_NMR NMR Spectroscopy E_Sample->E_NMR E_Comp Computational Modeling E_Sample->E_Comp E_Data Conformational Data E_NMR->E_Data E_Comp->E_Data Comparison Comparative Analysis E_Data->Comparison R_Sample Sample Preparation R_NMR NMR Spectroscopy R_Sample->R_NMR R_Comp Computational Modeling R_Sample->R_Comp R_Data Conformational Data R_NMR->R_Data R_Comp->R_Data R_Data->Comparison Conclusion Conclusions Comparison->Conclusion

Caption: A typical workflow for comparative conformational analysis.

Biological Significance

The conformation of furanose sugars has profound biological implications.

Erythrofuranose: While less studied in its free form, a key derivative, erythrose-4-phosphate , is a crucial intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP).[3][5] The PPP is a fundamental metabolic pathway that generates NADPH and precursors for the synthesis of nucleotides and aromatic amino acids.[5] The specific conformation of erythrose-4-phosphate within the active sites of enzymes like transaldolase and transketolase is critical for its metabolic processing.

The following diagram illustrates the central role of erythrose-4-phosphate in the pentose phosphate pathway.

References

Assessing the Purity of Synthetic beta-d-Erythrofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic compounds is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic beta-d-Erythrofuranose, a key carbohydrate intermediate. We present a comparative analysis with a structurally similar alternative, beta-d-Threofuranose, supported by representative experimental data and detailed protocols.

Quantitative Purity Analysis: A Comparative Overview

The purity of synthetic this compound and its alternative, beta-d-Threofuranose, can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) provides quantitative information on the presence of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural insights and can be used for quantitative analysis (qNMR).

Table 1: Comparison of Purity Assessment Methods for this compound and beta-d-Threofuranose

Analytical TechniqueParameterThis compound (Synthetic Lot A)beta-d-Threofuranose (Synthetic Lot B)Commercial Standard
HPLC (Reversed-Phase) Purity (%)98.599.1>99.5%
Major Impurity (%)1.2 (Unidentified)0.7 (Unidentified)Not Detected
Retention Time (min)4.24.84.2
¹H-NMR (500 MHz, D₂O) Purity (mol%)98.298.9>99.0%
Anomeric Proton (δ ppm)5.25 (d)5.18 (d)5.25 (d)
Diagnostic Impurity Signal3.8 (m)3.9 (m)Not Detected
Mass Spectrometry (ESI-MS) [M+Na]⁺ (m/z)143.037143.037143.037

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of purity for furanose sugars using reversed-phase HPLC with refractive index detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and refractive index detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 95:5 (v/v) water:acetonitrile. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the commercial standard of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare samples of synthetic this compound and beta-d-Threofuranose at a concentration of 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • Detector temperature: 35°C

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol describes the use of ¹H-NMR spectroscopy for the quantitative determination of purity.

Instrumentation:

  • NMR spectrometer (500 MHz or higher)

Reagents:

  • Deuterium oxide (D₂O, 99.9%)

  • Internal standard (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthetic carbohydrate.

    • Accurately weigh approximately 2 mg of the internal standard.

    • Dissolve both in 0.75 mL of D₂O in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure full relaxation of all protons.

    • Use a 90° pulse angle.

  • Data Analysis:

    • Integrate the well-resolved anomeric proton signal of the carbohydrate and a known signal from the internal standard.

    • Calculate the molar purity of the sample relative to the known purity of the internal standard.

Workflow for Purity Assessment of Synthetic Carbohydrates

The following diagram illustrates a typical workflow for assessing the purity of a synthetic carbohydrate like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Quantitative Purity Assessment cluster_comparison Comparative Analysis cluster_decision Final Decision Synthesis Chemical Synthesis of This compound Crude_Purification Crude Product Purification Synthesis->Crude_Purification Initial_ID Initial Identification (TLC, MS) Crude_Purification->Initial_ID HPLC HPLC Analysis (Purity & Impurity Profile) Initial_ID->HPLC qNMR qNMR Analysis (Structural Confirmation & Purity) Initial_ID->qNMR Elemental_Analysis Elemental Analysis (Optional) Initial_ID->Elemental_Analysis Purity_Check Purity Meets Specification? HPLC->Purity_Check qNMR->Purity_Check Elemental_Analysis->Purity_Check Alternative_Analysis Analysis of Alternative (e.g., beta-d-Threofuranose) Data_Comparison Data Comparison and Reporting Alternative_Analysis->Data_Comparison Standard_Analysis Analysis of Commercial Standard Standard_Analysis->Data_Comparison Purity_Check->Data_Comparison Proceed Proceed to Application Purity_Check->Proceed Yes Repurify Repurify or Re-synthesize Purity_Check->Repurify No

Caption: Workflow for the purity assessment of synthetic carbohydrates.

This comprehensive approach, combining chromatographic and spectroscopic methods, provides a robust framework for the accurate purity assessment of synthetic this compound and its alternatives, ensuring the quality and reliability of materials used in research and drug development.

computational comparison of furanose versus pyranose ring stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced stability differences between furanose and pyranose ring structures is critical for predicting molecular behavior and designing effective therapeutics. While pyranose rings are generally more stable, this guide delves into the computational evidence that reveals a more complex picture, where factors like substitution and solvation can tip the scales in favor of the five-membered furanose ring.

The fundamental preference for a six-membered pyranose ring over a five-membered furanose ring in simple sugars is a well-established principle in carbohydrate chemistry. This stability is primarily attributed to the pyranose ring's ability to adopt a stable chair conformation, which minimizes torsional and steric strain. In contrast, the furanose ring, with its inherent flexibility, exists in a continuous state of flux between various envelope and twist conformations.[1][2] However, computational studies reveal that this generalization is not absolute. The energetic landscape can be significantly altered by substituents and the surrounding environment, leading to scenarios where the furanose form is not only populated but can even become the thermodynamically preferred structure.

The Energetic Landscape: A Quantitative Comparison

Computational chemistry provides a powerful lens to quantify the subtle energy differences that govern the equilibrium between furanose and pyranose isomers. Ab initio calculations, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations have become indispensable tools for dissecting the energetic contributions to ring stability.

A key factor influencing the relative stability is the substitution pattern on the sugar ring. While unsubstituted monosaccharides overwhelmingly favor the pyranose form, the addition of bulky or charged groups can dramatically shift the equilibrium.

Sugar DerivativeRing FormComputational MethodBasis SetRelative Energy (kcal/mol)Reference
D-Glucose (unsubstituted) Pyranose (α)B3LYP6-311++G(2d,2p)-3.34 (relative to furanose)[3]
Furanose (β)B3LYP6-31G**-0.23 (relative to pyranose)[3]
Pyranose--~ -3.5 (relative to furanose)[4]
D-Ribose (gas phase) Pyranose (β, 1C4/4C1)G4-0.0[5]
Furanose (α, 2T1)G4-+2.49 (10.4 kJ/mol)[5]
2-Deoxy-D-Ribose (gas phase) Pyranose (α)G4-0.0[5]
Furanose (α)G4-+1.48 (6.2 kJ/mol)[5]
Methyl α-L-Arabinofuranoside (Per-O-sulfated) PyranoseAb initio-+2.5[6]
FuranoseAb initio-0.0[6]
Methyl β-D-Xyloside (Per-O-sulfated) PyranoseAb initio->0[6]
FuranoseAb initio-Favored[6]
Methyl β-D-Galactoside (Per-O-sulfated) PyranoseAb initio->0[7]
FuranoseAb initio-Favored[7]
Methyl β-L-Fucoside (Per-O-sulfated) PyranoseAb initio->0[7]
FuranoseAb initio-Favored[7]
Methyl β-D-Glucoside (Per-O-sulfated) PyranoseAb initio->0[7]
FuranoseAb initio-Favored[7]

Note: A negative relative energy indicates greater stability. For the per-O-sulfated sugars, the furanose form is the more stable reference.

These data highlight a crucial finding: for per-O-sulfated monosaccharides, the furanoside isomers are generally more energetically stable than their pyranoside counterparts.[6][7] This inversion of stability provides the driving force for the pyranoside-into-furanoside (PIF) rearrangement, a non-trivial ring contraction process.[6] The repulsive interactions between the bulky and charged sulfate (B86663) groups are mitigated in the furanose form, where one of the substituents is located on the exocyclic side chain, affording it greater conformational freedom.[7]

Unveiling the "Why": Factors Governing Ring Stability

The preference for a particular ring structure is a delicate balance of several interconnected factors. A logical breakdown of these influences is essential for a comprehensive understanding.

Furanose_vs_Pyranose_Stability cluster_pyranose Pyranose (Six-Membered Ring) cluster_furanose Furanose (Five-Membered Ring) cluster_factors Influencing Factors Pyranose Pyranose Ring Chair Stable Chair Conformation Pyranose->Chair adopts Strain_P Minimized Torsional & Dihedral Angle Strain Chair->Strain_P leads to Stability_P Generally Higher Thermodynamic Stability Strain_P->Stability_P results in Equilibrium Furanose-Pyranose Equilibrium Stability_P->Equilibrium Furanose Furanose Ring Flexibility High Conformational Flexibility (Envelope/Twist) Furanose->Flexibility exhibits Strain_F Higher Ring Strain Flexibility->Strain_F contributes to Stability_F Generally Lower Thermodynamic Stability Strain_F->Stability_F results in Stability_F->Equilibrium Substituents Substituents (e.g., Sulfation) Substituents->Equilibrium Solvation Solvation Effects Solvation->Equilibrium Anomeric Anomeric & Exo-anomeric Effects Anomeric->Equilibrium

Factors influencing the equilibrium between furanose and pyranose ring stability.

Deep Dive into a Computational Protocol: Ab Initio Calculations

To provide a clear example of the methodologies employed in these stability comparisons, the following outlines a typical workflow for ab initio calculations, as referenced in the study of pyranoside-into-furanoside rearrangements.[6]

Ab_Initio_Workflow cluster_input 1. Input Structure Generation cluster_optimization 2. Geometry Optimization cluster_energy 3. Single-Point Energy Calculation cluster_analysis 4. Analysis Start_Geom Generate Initial 3D Structures (Pyranose and Furanose Isomers) DFT_Opt Perform Geometry Optimization (e.g., using DFT with a specific functional and basis set) Start_Geom->DFT_Opt Conf_Search Conformational Search to Locate Low-Energy Conformers DFT_Opt->Conf_Search Ab_Initio_Calc High-Level Ab Initio Calculation (e.g., MP2 or higher) on Optimized Geometries Conf_Search->Ab_Initio_Calc Rel_Energy Calculate Relative Energies (ΔE or ΔG) between Isomers Ab_Initio_Calc->Rel_Energy NBO Natural Bond Orbital (NBO) Analysis to Investigate Electronic Effects Ab_Initio_Calc->NBO

A generalized workflow for ab initio computational analysis of ring stability.

Methodological Details:

  • Initial Structure Generation: The process begins with the generation of initial three-dimensional coordinates for all possible pyranose and furanose isomers of the target monosaccharide.

  • Geometry Optimization and Conformational Search: The initial structures are then subjected to geometry optimization to find the local energy minima on the potential energy surface. This is often performed using Density Functional Theory (DFT) due to its balance of accuracy and computational cost. A conformational search is crucial, especially for the flexible furanose ring, to ensure that the global minimum or a representative ensemble of low-energy conformers is identified.

  • Single-Point Energy Calculations: To obtain more accurate energy values, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods, often with a larger basis set that includes diffuse functions.[3]

  • Analysis: The final energies of the most stable conformers for each isomer are compared to determine their relative stability. Further analyses, such as Natural Bond Orbital (NBO) analysis, can be employed to dissect the electronic effects, like the anomeric effect, that contribute to the observed stability.[5]

Conclusion: A Dynamic and Context-Dependent Stability

The computational comparison of furanose and pyranose ring stability reveals a dynamic and context-dependent relationship. While the six-membered pyranose ring is inherently more stable for unsubstituted sugars in solution, this preference can be readily overcome by strategic substitution. The finding that per-O-sulfation inverts the stability in favor of the furanose form has significant implications for understanding the behavior of sulfated glycosaminoglycans and for the design of carbohydrate-based drugs. For researchers in drug development, these computational insights underscore the importance of considering the specific chemical environment and substitution patterns when predicting the conformational preferences and, ultimately, the biological activity of carbohydrate-containing molecules. The continued development of computational methods will undoubtedly provide even greater predictive power, enabling a more rational approach to the design of novel therapeutics.

References

A Comparative Guide to the Synthetic Validation of β-D-Erythrofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to key β-D-erythrofuranose derivatives, offering a comprehensive overview of methodologies, quantitative data, and experimental protocols. The synthesis of these furanose derivatives is crucial for the development of novel therapeutics and research tools, making the validation of efficient and reliable synthetic pathways a priority for the scientific community.

Comparison of Synthetic Routes to Per-O-acetylated β-D-Erythrofuranose

A common and useful derivative for further synthetic transformations is the per-O-acetylated form of β-D-erythrofuranose. Below, we compare two potential synthetic routes starting from the readily available D-erythrose.

Route 1: Direct Acetylation of D-Erythrose

This route involves the direct treatment of D-erythrose with an acetylating agent, typically in the presence of a base or acid catalyst. While seemingly straightforward, this method often yields a mixture of furanose and pyranose anomers, as well as the α and β isomers of the desired furanose product, necessitating careful purification.

Route 2: Fischer Glycosidation followed by Acetylation

An alternative approach involves an initial Fischer glycosidation of D-erythrose to form a methyl erythrofuranoside. This step helps to lock the sugar in its furanose form. Subsequent acetylation of the methyl glycoside, followed by acetolysis to replace the anomeric methoxy (B1213986) group with an acetate (B1210297), can provide the desired per-O-acetylated product with potentially higher stereoselectivity.

Quantitative Data Summary
ParameterRoute 1: Direct AcetylationRoute 2: Fischer Glycosidation & Acetylation
Starting Material D-ErythroseD-Erythrose
Key Intermediates Acylated acyclic and cyclic isomersMethyl β-D-erythrofuranoside, Methyl 2,3-di-O-acetyl-β-D-erythrofuranoside
Overall Yield Variable, often moderate to low after purificationGenerally higher due to improved stereocontrol
Key Reagents Acetic anhydride (B1165640), Pyridine (B92270) or Sodium AcetateMethanol, Acid catalyst (e.g., HCl), Acetic anhydride, Acetic acid, Sulfuric acid
Reaction Steps 1 (plus complex purification)3
Stereoselectivity Low, mixture of anomers and ring formsModerate to high for the β-furanoside
Purification Challenging (chromatography of isomers)More straightforward purification of intermediates

Experimental Protocols

Route 1: Direct Acetylation of D-Erythrose (Illustrative Protocol)

Materials:

  • D-Erythrose

  • Acetic Anhydride

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • D-Erythrose is dissolved in anhydrous pyridine under an inert atmosphere.

  • The solution is cooled to 0 °C, and acetic anhydride is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is diluted with DCM and washed sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to isolate the 1,2,3-tri-O-acetyl-β-D-erythrofuranose from other isomers.

Route 2: Fischer Glycosidation followed by Acetylation (Illustrative Protocol)

Step 2a: Synthesis of Methyl β-D-erythrofuranoside

  • D-Erythrose is suspended in anhydrous methanol.

  • The mixture is cooled to 0 °C, and a catalytic amount of acetyl chloride is added to generate HCl in situ.

  • The reaction is stirred at room temperature for a specified time, with progress monitored by TLC to optimize the formation of the methyl furanoside.

  • The reaction is neutralized with a solid base (e.g., sodium bicarbonate or Dowex resin), filtered, and the filtrate is concentrated.

  • The resulting methyl erythrofuranoside is purified by column chromatography.

Step 2b: Acetylation of Methyl β-D-erythrofuranoside

  • The purified methyl β-D-erythrofuranoside is dissolved in a mixture of anhydrous pyridine and DCM.

  • Acetic anhydride is added, and the reaction is stirred at room temperature until complete conversion is observed by TLC.

  • Work-up is performed as described in Route 1 to yield methyl 2,3-di-O-acetyl-β-D-erythrofuranoside.

Step 2c: Acetolysis of Methyl 2,3-di-O-acetyl-β-D-erythrofuranoside

  • The acetylated methyl glycoside is dissolved in a mixture of acetic acid and acetic anhydride.

  • A catalytic amount of sulfuric acid is carefully added at 0 °C.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of sodium acetate and diluted with an organic solvent.

  • Standard aqueous work-up followed by column chromatography yields the final 1,2,3-tri-O-acetyl-β-D-erythrofuranose.

Mandatory Visualizations

Synthetic_Route_Comparison cluster_0 Route 1: Direct Acetylation cluster_1 Route 2: Fischer Glycosidation & Acetylation Erythrose1 D-Erythrose Mix Mixture of Anomers and Ring Forms Erythrose1->Mix Ac₂O, Pyridine Product1 1,2,3-tri-O-acetyl-β-D-erythrofuranose Mix->Product1 Chromatography Erythrose2 D-Erythrose MethylGlycoside Methyl β-D-erythrofuranoside Erythrose2->MethylGlycoside MeOH, H⁺ AcetylatedGlycoside Methyl 2,3-di-O-acetyl-β-D-erythrofuranoside MethylGlycoside->AcetylatedGlycoside Ac₂O, Pyridine Product2 1,2,3-tri-O-acetyl-β-D-erythrofuranose AcetylatedGlycoside->Product2 AcOH, Ac₂O, H₂SO₄

Caption: Comparison of two synthetic routes to per-O-acetylated β-D-erythrofuranose.

Experimental_Workflow_Route2 start Start: D-Erythrose fischer Fischer Glycosidation (MeOH, H⁺) start->fischer purify1 Purification 1 (Column Chromatography) fischer->purify1 acetylation Acetylation (Ac₂O, Pyridine) purify1->acetylation workup1 Aqueous Work-up acetylation->workup1 acetolysis Acetolysis (AcOH, Ac₂O, H₂SO₄) workup1->acetolysis workup2 Aqueous Work-up & Purification 2 acetolysis->workup2 end Product: 1,2,3-tri-O-acetyl-β-D-erythrofuranose workup2->end

Caption: Experimental workflow for the synthesis via Fischer glycosidation and acetylation.

Validation and Characterization

The structural integrity and stereochemistry of the synthesized β-D-erythrofuranose derivatives must be rigorously validated. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the overall structure, the presence of acetyl groups, and the anomeric configuration. The coupling constants between anomeric protons (J₁,₂) are particularly informative for determining α vs. β stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compound.

  • Optical Rotation: Measurement of the specific rotation provides evidence for the enantiomeric purity of the synthesized sugar derivative.

Conclusion

The synthesis of β-D-erythrofuranose derivatives can be approached through several pathways. While direct acetylation of D-erythrose offers a more concise route, it often suffers from poor stereocontrol and challenging purification. The multi-step approach involving Fischer glycosidation followed by acetylation and acetolysis generally provides better control over the desired β-furanosidic linkage, leading to higher overall yields of the pure product. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, available resources, and the importance of stereochemical purity. This guide provides the necessary framework for researchers to make an informed decision based on a comparative analysis of these synthetic strategies.

A Comparative Guide to the Enzymatic Incorporation of Furanose Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and efficient enzymatic incorporation of nucleotide building blocks is fundamental to the integrity of genetic information. While DNA and RNA polymerases have evolved to recognize and process the naturally occurring furanose sugars, deoxyribose and ribose, there is significant interest in understanding how these enzymes accommodate alternative furanose sugars. This guide provides a comparative analysis of the enzymatic incorporation of four key furanose sugars: ribose, arabinose, xylose, and lyxose. Understanding the substrate preferences and kinetic parameters of polymerases for these sugar analogs is crucial for the development of novel antiviral and anticancer therapies, as well as for advancing the field of synthetic biology.

Introduction to Furanose Sugar Analogs

Furanose sugars are five-membered ring structures that form the backbone of nucleic acids. The stereochemistry of the hydroxyl groups on the furanose ring, particularly at the 2' and 3' positions, plays a critical role in the structure and function of DNA and RNA, and in their recognition by polymerases. This guide focuses on the following furanose sugars and their corresponding nucleoside triphosphates (NTPs):

  • Ribose (in NTPs): The natural substrate for RNA polymerases, characterized by a 2'-hydroxyl group.

  • Deoxyribose (in dNTPs): The natural substrate for DNA polymerases, lacking a 2'-hydroxyl group.

  • Arabinose (in araNTPs): An epimer of ribose where the 2'-hydroxyl group is in the up or trans position relative to the 3'-hydroxyl group. Arabinofuranosyl nucleosides, such as cytarabine (B982) (ara-C) and vidarabine (B1017) (ara-A), are established antiviral and anticancer agents.

  • Xylose (in xyloNTPs): An epimer of ribose where the 3'-hydroxyl group is in the trans position.

  • Lyxose (in lyxoNTPs): An epimer of ribose with both the 2'- and 3'-hydroxyl groups in the trans configuration relative to the base.

The subtle stereochemical differences between these furanose sugars have profound implications for their incorporation into nucleic acids by polymerases and the subsequent stability and biological activity of the resulting modified nucleic acid chain.

Comparative Analysis of Enzymatic Incorporation

The efficiency of enzymatic incorporation of a nucleotide analog is typically assessed by determining key kinetic parameters, such as the maximal rate of incorporation (k_pol or k_cat) and the concentration of the nucleotide at which the reaction rate is half of the maximum (K_m), or the dissociation constant (K_d) in pre-steady-state kinetics. The catalytic efficiency is often expressed as the ratio k_pol/K_d or k_cat/K_m.

Table 1: Summary of Qualitative and Quantitative Data on Furanose Sugar Incorporation

Furanose SugarPolymerase SubstrateGeneral ObservationsKnown Cellular Effects of Incorporation
Ribose RNA Polymerases (natural)Efficiently and faithfully incorporated.Essential for transcription and gene expression.
DNA Polymerases (non-natural)Poorly incorporated due to steric hindrance from the 2'-OH group.Incorporation can lead to genomic instability and is a source of DNA damage.
Arabinose DNA/RNA PolymerasesIncorporation is observed, but often with reduced efficiency compared to natural substrates. Acts as a chain terminator or slows down further elongation.[1]Cytotoxicity in cancer cells, antiviral activity.[2][3] Incorporation into DNA can inhibit DNA synthesis and induce DNA hypomethylation.[2]
Xylose DNA PolymerasesLimited incorporation has been reported, often with very low efficiency.In yeast, xylose metabolism influences sugar signaling pathways, but this is not directly related to its incorporation into nucleic acids.[4][5]
Lyxose DNA/RNA PolymerasesInformation on enzymatic incorporation is scarce, suggesting it is a very poor substrate for most polymerases.No significant data available on cellular effects following incorporation.

Experimental Protocols

The determination of the kinetic parameters for nucleotide incorporation is crucial for a quantitative comparison. The two most common methods employed are steady-state and pre-steady-state kinetic analyses.

Experimental Protocol 1: Steady-State Kinetic Analysis of Single-Nucleotide Incorporation

This method is used to determine the Michaelis-Menten constants, K_m and k_cat, for nucleotide incorporation.

Objective: To measure the rate of incorporation of a single furanose-modified nucleotide opposite a specific template base under steady-state conditions.

Materials:

  • Purified DNA or RNA polymerase

  • Primer-template DNA/RNA duplex with a specific sequence designed for single nucleotide incorporation

  • 5'-radiolabeled ([γ-³²P]ATP) or fluorescently labeled primer

  • Furanose-modified nucleoside triphosphates (e.g., araCTP, xyloGTP) and corresponding natural dNTPs/NTPs

  • Reaction buffer specific to the polymerase

  • Quenching solution (e.g., formamide (B127407) with EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

Methodology:

  • Primer Labeling: The 5' end of the primer is radiolabeled with [γ-³²P]ATP using T4 polynucleotide kinase or synthesized with a 5' fluorescent label.

  • Primer-Template Annealing: The labeled primer is annealed to the template strand by heating the mixture to 95°C and slowly cooling to room temperature.

  • Reaction Setup: A series of reactions are prepared with a fixed concentration of the polymerase and primer-template duplex, and varying concentrations of the furanose-modified NTP.

  • Initiation and Quenching: The reaction is initiated by the addition of the polymerase and incubated at its optimal temperature for a fixed time, ensuring that the product formation is in the linear range (typically <20% of the primer is extended). The reaction is then stopped by adding a quenching solution.

  • PAGE Analysis: The reaction products are separated from the unextended primer by denaturing PAGE.

  • Data Analysis: The amount of extended primer is quantified using a phosphorimager or fluorescence scanner. The initial velocity of the reaction is plotted against the substrate (furanose-modified NTP) concentration. The data are then fitted to the Michaelis-Menten equation to determine K_m and V_max. The k_cat is calculated from V_max and the enzyme concentration. The efficiency of incorporation is calculated as k_cat/K_m.[2][6][7]

Experimental Protocol 2: Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation

This method provides a more detailed look at the individual steps of the incorporation cycle, including nucleotide binding (K_d) and the maximal rate of phosphodiester bond formation (k_pol).

Objective: To determine the pre-steady-state burst rate of single furanose-modified nucleotide incorporation.

Materials:

  • Purified DNA or RNA polymerase with a high concentration of active sites

  • Primer-template DNA/RNA duplex

  • 5'-radiolabeled primer

  • Furanose-modified NTPs and natural dNTPs/NTPs

  • Rapid quench-flow instrument

  • Reaction buffer

  • Quenching solution (e.g., EDTA or acid)

  • Denaturing PAGE apparatus

  • Phosphorimager

Methodology:

  • Enzyme-DNA Complex Formation: The polymerase is pre-incubated with the 5'-radiolabeled primer-template duplex to form a binary complex. This is typically done with the enzyme in excess to ensure that most of the DNA is bound.

  • Rapid Mixing: The enzyme-DNA complex is rapidly mixed with a solution containing the furanose-modified NTP and the required metal cofactor (e.g., Mg²⁺) in a quench-flow instrument.

  • Time Course and Quenching: The reaction is allowed to proceed for very short time intervals (milliseconds to seconds) before being quenched with a suitable quenching agent.

  • PAGE Analysis: The products at each time point are resolved by denaturing PAGE.

  • Data Analysis: The amount of product formed is plotted against time. The resulting curve typically shows a rapid "burst" phase, representing the first turnover of the enzyme, followed by a slower steady-state phase. The data from the burst phase is fitted to a single-exponential equation to determine the burst rate (k_obs).

  • Determining k_pol and K_d: The k_obs is determined at various furanose-modified NTP concentrations. These values are then plotted against the NTP concentration and fitted to a hyperbolic equation to yield the maximal rate of incorporation (k_pol) and the dissociation constant (K_d). The incorporation efficiency is calculated as k_pol/K_d.[3][8][9]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a pre-steady-state kinetic analysis of single-nucleotide incorporation.

PreSteadyStateWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Radiolabel Primer P2 Anneal Primer-Template P1->P2 P3 Form Enzyme-DNA Complex P2->P3 R1 Rapid Mixing with furanose-NTP P3->R1 Syringe 1 R2 Time-course Quenching R1->R2 A1 Denaturing PAGE R2->A1 A2 Quantify Product A1->A2 A3 Plot Data & Fit to Equation A2->A3 Kinetic Parameters (k_pol, K_d) Kinetic Parameters (k_pol, K_d) A3->Kinetic Parameters (k_pol, K_d) furanose_NTP furanose-NTP Solution furanose_NTP->R1 Syringe 2

Caption: Workflow for pre-steady-state kinetic analysis of furanose nucleotide incorporation.

Signaling Pathways and Cellular Consequences

The incorporation of furanose sugar analogs into cellular nucleic acids can have significant biological consequences, often leading to the activation of specific signaling pathways.

  • Arabinose Nucleosides and DNA Damage Response: The incorporation of arabinofuranosyl nucleotides, such as ara-C, into DNA is recognized by the cell as a form of DNA damage. This can trigger the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis. The primary mechanism of action for many arabinose-based drugs is the inhibition of DNA synthesis and the induction of these cell death pathways in rapidly dividing cancer cells.[1]

  • Xylose and Sugar Sensing Pathways: In organisms like Saccharomyces cerevisiae (yeast), the presence of xylose in the growth medium can influence sugar signaling pathways that are typically responsive to glucose.[4][5] For instance, high concentrations of xylose can mimic a low-glucose signal, affecting the expression of genes involved in carbon metabolism. While this is not a direct consequence of xylose incorporation into nucleic acids, it highlights how cells can respond to the presence of these alternative sugars.

The following diagram illustrates a simplified representation of how incorporated arabinose nucleotides can trigger a DNA damage response.

ArabinoseDDR cluster_incorporation Incorporation cluster_response Cellular Response araCTP ara-CTP DNA_Polymerase DNA Polymerase araCTP->DNA_Polymerase araC_DNA DNA with incorporated ara-C DNA_Polymerase->araC_DNA Incorporation DDR DNA Damage Response Activation araC_DNA->DDR Triggers CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Simplified pathway of arabinose-nucleotide induced DNA damage response.

Conclusion

The enzymatic incorporation of furanose sugar analogs by DNA and RNA polymerases is a complex process that is highly dependent on the stereochemistry of the sugar moiety. While ribose and deoxyribose are the preferred natural substrates, polymerases can tolerate some modifications, albeit with varying degrees of efficiency. Arabinose-containing nucleotides are incorporated to a greater extent than xylose and lyxose analogs, and their incorporation has been successfully exploited for therapeutic purposes.

Further research is needed to obtain a complete and direct comparative dataset of the kinetic parameters for the incorporation of all these furanose analogs by a range of polymerases. Such data will be invaluable for the rational design of new nucleoside analogs with improved therapeutic indices and for expanding the toolkit of synthetic biology. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct these important comparative studies.

References

Comparative Analysis of Protein-Ligand Interactions: A Focus on β-D-Erythrofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of protein-ligand interactions involving β-D-erythrofuranose derivatives reveals key thermodynamic and structural insights crucial for drug discovery and development. This guide provides a comparative overview of the binding of 1-(β-D-Erythrofuranosyl)adenosine to 5'-deoxyadenosine/5'-methylthioadenosine nucleosidase (MTAN), offering valuable data for researchers, scientists, and drug development professionals.

The study of how ligands bind to proteins is a cornerstone of modern drug design. Understanding the intricate molecular interactions, thermodynamics, and structural changes that occur upon binding is essential for the development of potent and selective therapeutics. This guide delves into the specifics of protein-ligand interactions with a focus on derivatives of β-D-erythrofuranose, a four-carbon sugar moiety. While data on the direct interaction of β-D-erythrofuranose with proteins is scarce, a derivative, 1-(β-D-Erythrofuranosyl)adenosine, also known as β-erythroadenosine, has been structurally characterized in complex with 5'-deoxyadenosine/5'-methylthioadenosine nucleosidase (MTAN), providing a valuable model system for analysis.

Structural Insights from X-ray Crystallography

The three-dimensional structure of MTAN from Mycobacterium tuberculosis in complex with β-erythroadenosine has been determined by X-ray crystallography (PDB ID: 3LGS). This structural data provides a detailed snapshot of the binding mode and the key interactions that stabilize the protein-ligand complex.

Experimental Protocol: X-ray Crystallography

The determination of the crystal structure of the MTAN-β-erythroadenosine complex involved the following key steps:

  • Protein Expression and Purification: The gene encoding MTAN was cloned and expressed in Escherichia coli. The protein was then purified to homogeneity using a series of chromatography techniques.

  • Crystallization: The purified MTAN protein was co-crystallized with β-erythroadenosine. This process involves carefully screening various conditions (e.g., pH, precipitant concentration, temperature) to induce the formation of well-ordered crystals. For the 3LGS structure, the crystallization was achieved using the hanging drop vapor diffusion method. The reservoir solution contained 0.1 M sodium citrate (B86180) pH 5.5, and 2.0 M ammonium (B1175870) sulfate.

  • Data Collection: The crystals were cryo-protected and then exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns were recorded on a detector.

  • Structure Determination and Refinement: The diffraction data were processed to determine the electron density map of the protein-ligand complex. A molecular model was then built into this map and refined to achieve the best possible fit with the experimental data. The final structure of the MTAN-β-erythroadenosine complex was determined to a resolution of 2.0 Å.

Comparative Analysis of Ligand Binding

Transition-state analogues are a class of potent inhibitors for MTAN. The following table summarizes the thermodynamic and kinetic parameters for the binding of two such inhibitors, MT-DADMe-ImmucillinA and BuT-DADMe-ImmucillinA, to Vibrio cholerae MTAN.[1]

LigandK_d (pM)IC_50 (nM)
MT-DADMe-ImmucillinA 7327
BuT-DADMe-ImmucillinA 2086

Table 1: Inhibition constants for potent inhibitors of Vibrio cholerae MTAN.[1]

These picomolar dissociation constants highlight the high affinity of these transition-state analogues for MTAN. While the affinity of β-erythroadenosine for MTAN has not been quantified with the same techniques, the structural data from PDB entry 3LGS suggests a stable interaction within the active site.

Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (K_d), enthalpy change (ΔH), and entropy change (ΔS). A typical ITC experiment involves titrating a solution of the ligand into a solution containing the protein and measuring the heat changes associated with the binding event.

Experimental Protocol: Isothermal Titration Calorimetry (Hypothetical for β-erythroadenosine)

A hypothetical ITC experiment to determine the binding thermodynamics of β-erythroadenosine to MTAN would involve the following steps:

  • Sample Preparation: Purified MTAN would be dialyzed extensively against a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The β-erythroadenosine ligand would be dissolved in the final dialysis buffer to ensure a precise match and avoid heats of dilution.

  • ITC Measurement: The MTAN solution (e.g., 10-20 µM) would be placed in the sample cell of the ITC instrument. The β-erythroadenosine solution (e.g., 100-200 µM) would be loaded into the injection syringe.

  • Titration: A series of small injections of the ligand would be made into the protein solution. The heat change after each injection would be measured.

  • Data Analysis: The resulting data would be analyzed to determine the binding isotherm, from which the K_d, ΔH, and stoichiometry (n) of the interaction can be derived. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a is the association constant (1/K_d).

Visualizing the Interaction Workflow

The process of analyzing protein-ligand interactions, from initial identification to detailed characterization, can be visualized as a logical workflow.

ProteinLigandAnalysis cluster_Discovery Discovery & Identification cluster_Structural Structural Analysis cluster_Thermodynamic Thermodynamic & Kinetic Analysis cluster_Comparison Comparative Analysis Initial Screening Initial Screening PDB Search PDB Search Initial Screening->PDB Search Identify Potential Interactions X-ray Crystallography X-ray Crystallography PDB Search->X-ray Crystallography Obtain Structural Data Binding Site Analysis Binding Site Analysis X-ray Crystallography->Binding Site Analysis Elucidate Binding Mode ITC ITC Binding Site Analysis->ITC Quantify Thermodynamics SPR SPR Binding Site Analysis->SPR Measure Kinetics Binding Affinity Binding Affinity ITC->Binding Affinity SPR->Binding Affinity Compare Ligands Compare Ligands Binding Affinity->Compare Ligands

Workflow for Protein-Ligand Interaction Analysis.

Signaling Pathways and Logical Relationships

Understanding the broader biological context of the protein-ligand interaction is also critical. MTAN is involved in key bacterial metabolic pathways, including the methionine salvage pathway and quorum sensing. The inhibition of MTAN can disrupt these pathways, making it an attractive target for antimicrobial drug development.

MTAN_Pathway cluster_Metabolism Methionine Salvage Pathway cluster_QuorumSensing Quorum Sensing MTA 5'-Methylthioadenosine MTAN MTAN MTA->MTAN Adenine Adenine MTAN->Adenine MTR-1-P 5-Methylthioribose-1-phosphate MTAN->MTR-1-P Methionine Methionine MTR-1-P->Methionine Multiple Steps SAH S-Adenosylhomocysteine MTAN_QS MTAN SAH->MTAN_QS Autoinducer-2 AI-2 Synthesis MTAN_QS->Autoinducer-2 beta_Erythroadenosine β-Erythroadenosine (Inhibitor) beta_Erythroadenosine->MTAN beta_Erythroadenosine->MTAN_QS

Role of MTAN in Bacterial Metabolism and its Inhibition.

Conclusion

The analysis of the interaction between β-erythroadenosine and MTAN provides a solid foundation for understanding the binding of furanose-containing nucleosides to this important bacterial enzyme. While further quantitative and comparative studies are needed to fully elucidate the binding thermodynamics and kinetics, the available structural data offers a clear roadmap for the design of novel MTAN inhibitors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to conduct similar studies. The continued exploration of such protein-ligand interactions will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of beta-d-Erythrofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for the disposal of beta-d-Erythrofuranose, a furanose form of the tetrose sugar erythrose. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with institutional and regulatory standards.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₄H₈O₄[1][2]
Molecular Weight 120.10 g/mol [1]
Appearance White solid (general for similar sugars)[3]
Odor Odorless (general for similar sugars)[3]
Solubility Soluble in water (inferred from properties of similar sugars)
Stability Stable under normal conditions[3][4]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the following personal protective equipment should be worn to minimize exposure:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[3]

  • Body Protection: A standard laboratory coat is recommended to protect clothing.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] If dust is generated, a particle filter respirator may be used.

Disposal Procedure

As this compound is not classified as a hazardous chemical, its disposal is generally straightforward. However, it is crucial to consult your institution's specific waste disposal guidelines. The following is a general step-by-step procedure:

  • Consult Local Regulations: Before disposal, always review your institution's and local regulatory guidelines for non-hazardous chemical waste.

  • Small Quantities: For small research-scale quantities, disposal down the drain with copious amounts of water may be permissible, assuming it aligns with local wastewater regulations. This is a common practice for non-hazardous, water-soluble organic compounds.

  • Large Quantities: For larger quantities, the solid waste should be collected in a designated, clearly labeled container.

  • Container Labeling: The waste container should be labeled as "Non-Hazardous Chemical Waste" and should clearly identify the contents, including the name "this compound."

  • Waste Collection: The sealed and labeled container should be transferred to your institution's chemical waste collection area for disposal by a licensed contractor.

  • Avoid Mixing: Do not mix this compound waste with hazardous waste streams (e.g., halogenated solvents, heavy metals).

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Ensure Proper PPE: Before cleaning up a spill, ensure you are wearing the appropriate personal protective equipment.

  • Contain the Spill: For solid spills, prevent the powder from becoming airborne.

  • Clean-up: Carefully sweep up the solid material and place it into a suitable container for disposal.[3][5] Avoid generating dust.[3][5]

  • Decontaminate the Area: Once the solid material is removed, wipe the area with a damp cloth.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, gloves) should be placed in the designated non-hazardous waste container.

Disposal Decision Pathway

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.

start Chemical Waste for Disposal (this compound) consult_sds Consult Safety Data Sheet (SDS) and institutional guidelines start->consult_sds is_hazardous Is the chemical classified as hazardous? non_hazardous_path No is_hazardous->non_hazardous_path hazardous_path Yes is_hazardous->hazardous_path consult_sds->is_hazardous is_soluble Is it water soluble and non-toxic in small quantities? drain_disposal Permissible for drain disposal (with copious water)? Consult local regulations. is_soluble->drain_disposal Yes solid_waste Collect in a labeled 'Non-Hazardous Solid Waste' container is_soluble->solid_waste No waste_pickup Transfer to Institutional Waste Collection Area drain_disposal->waste_pickup No drain_disposal->waste_pickup Yes, after disposal solid_waste->waste_pickup hazardous_waste Segregate and collect in a labeled 'Hazardous Waste' container hazardous_waste->waste_pickup

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for beta-d-Erythrofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling beta-d-Erythrofuranose, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

When working with this compound in a solid or solution form, appropriate personal protective equipment must be worn. The following table summarizes the recommended PPE for handling this and similar carbohydrate compounds.

Protection TypeRecommended EquipmentSpecifications & Notes
Eye/Face Protection Safety glasses with side shields or safety gogglesMust conform to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US) standards.[1][2] A face shield may be necessary for procedures with a high risk of splashing.
Hand Protection Disposable nitrile glovesProvides adequate protection against incidental contact.[1] For prolonged or direct contact, consider double-gloving or using more robust chemical-resistant gloves.
Body Protection Laboratory coatA clean, fully buttoned lab coat is required to protect against spills and contamination.[1][2]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.A NIOSH-approved respirator (e.g., N95) may be necessary if handling the powder in a poorly ventilated area or if dust formation is likely.[1][2]
Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1]

  • Preventing Dust Formation: As a solid, care should be taken to minimize the creation of dust.[1][2]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Avoid contact with skin, eyes, and clothing.[2][3]

Storage:

  • Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3]

  • Incompatible Materials: Keep away from strong oxidizing agents.[2][3]

Spill and Disposal Plan

In the event of a spill and for routine disposal, the following procedures should be followed.

Spill Cleanup:

  • Ensure Safety: Wear the appropriate PPE as outlined above.

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid dry sweeping methods that could create dust.[1][2]

  • Ventilation: Ensure the area is well-ventilated during cleanup.

Disposal Protocol: While not classified as hazardous, this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not release it into the environment.[2][3] Collect waste material in a labeled, sealed container for proper disposal by your institution's environmental health and safety department.

Visualizing the Workflow: Handling this compound

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the key stages of the operational workflow.

start Start: Prepare for Handling ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Well-Ventilated Area (e.g., Fume Hood) ppe->handling spill Spill Occurs handling->spill No use Experimental Use handling->use Yes cleanup Spill Cleanup Protocol spill->cleanup disposal Dispose of as Chemical Waste cleanup->disposal storage Store in Tightly Sealed Container use->storage Store Remainder use->disposal Dispose of Waste end End storage->end disposal->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-d-Erythrofuranose
Reactant of Route 2
beta-d-Erythrofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.